molecular formula C16H18N6O10S2 B608765 Ancremonam CAS No. 1810051-96-7

Ancremonam

Cat. No.: B608765
CAS No.: 1810051-96-7
M. Wt: 518.5 g/mol
InChI Key: FWTGYTRQUBRVDW-NRABZWKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ancremonam (also known as BOS-228 or LYS-228) is an investigational monocyclic β-lactam antibiotic under development for its potent activity against multidrug-resistant Gram-negative pathogens . Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell death . This compound is particularly valuable for research due to its demonstrated stability against a broad range of both serine- and metallo-β-lactamases (MBLs), enzymes that confer resistance to many other β-lactam antibiotics, including carbapenems . This profile makes this compound a promising candidate for studying new approaches to combat carbapenem-resistant Enterobacteriaceae (CRE), classified as a critical priority by the World Health Organization . Current clinical research has focused on its potential for treating complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI) . As of the latest updates, this compound has been in Phase II clinical trials, which were reported to be ongoing as of December 2022 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGYTRQUBRVDW-NRABZWKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810051-96-7
Record name Ancremonam [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANCREMONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ancremonam: A Technical Guide to the Discovery and Synthesis of a Novel Monobactam Antibiotic

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Ancremonam (formerly LYS228), a novel monobactam antibiotic currently in clinical development. We will explore the scientific rationale behind its discovery, its mechanism of action, and a detailed examination of its chemical synthesis. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, microbiology, and pharmaceutical development.

Introduction: The Imperative for New Antibiotics Against Gram-Negative Pathogens

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, represents a significant threat to global health. Organisms such as Enterobacteriaceae that produce carbapenemases—enzymes that inactivate a broad range of β-lactam antibiotics—have created an urgent need for new therapeutic agents. Carbapenem-resistant Enterobacteriaceae (CRE) are associated with high mortality rates, and treatment options are severely limited.

A key challenge in combating these pathogens is the co-expression of multiple β-lactamase enzymes. While the monobactam class of antibiotics, exemplified by aztreonam, is intrinsically stable to metallo-β-lactamases (MBLs), their efficacy is often compromised by the presence of serine-β-lactamases (SBLs), such as Klebsiella pneumoniae carbapenemase (KPC) and extended-spectrum β-lactamases (ESBLs).[1][2] This clinical reality was the driving force behind the development of this compound.

This compound, originated by Novartis and now under development by Boston Pharmaceuticals, is a synthetic, next-generation monobactam engineered to overcome these resistance mechanisms.[3][4] It is currently in Phase II clinical trials for the treatment of complicated bacterial infections.[5]

The Discovery of this compound: A Strategy of Rational Design

Unlike antibiotics discovered through traditional screening of natural products, this compound is a product of a targeted, rational drug design program. The discovery process was not about finding a new scaffold but about intelligently modifying an existing one to meet a specific and pressing clinical challenge.

The Scientific Rationale: Overcoming the Limitations of First-Generation Monobactams

The monobactam nucleus is unique among β-lactams for its stability against MBLs.[6] However, the clinical utility of the first-generation monobactam, aztreonam, is limited against infections where SBLs are also produced.[1] The Novartis research team initiated a medicinal chemistry program with the central hypothesis that the monobactam scaffold could be chemically modified to enhance its stability against SBLs while retaining its inherent stability to MBLs.[7]

This strategic approach aimed to create a single agent effective against a wide array of CRE, a significant advantage over combination therapies that may be required to cover a similar spectrum of resistant bacteria.

A Structure-Based Optimization Campaign

The development of this compound involved a systematic structure-activity relationship (SAR) campaign. Starting with the aztreonam scaffold, researchers synthesized and evaluated a multitude of novel analogs. A key tool in this process was a library of isogenic E. coli strains, each engineered to express a different type of β-lactamase.[3] By testing new compounds against this panel, the team could directly assess the impact of specific chemical modifications on stability against individual enzymes, allowing for a highly targeted optimization of the molecule.[3] This effort led to the identification of LYS228 (now this compound) as a lead candidate with a superior profile of potent activity against MBL and SBL-producing Enterobacteriaceae.[1]

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound exerts its bactericidal effect through the well-established mechanism of β-lactam antibiotics: the inhibition of bacterial cell wall synthesis.

Penicillin-Binding Protein 3 (PBP3) Inhibition

The primary molecular target of this compound in Gram-negative bacteria is Penicillin-Binding Protein 3 (PBP3).[5] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, the rigid polymer that forms the bacterial cell wall. PBP3 is a transpeptidase specifically involved in septum formation during cell division.

By covalently acylating the active site serine of PBP3, this compound inactivates the enzyme. This inhibition of septal wall synthesis prevents the bacteria from dividing, leading to the formation of long, filamentous cells and eventual cell lysis due to internal osmotic pressure.[5] Stopped-flow fluorimetry has shown that this compound binds to purified E. coli PBP3 with high affinity, comparable to that of aztreonam.[5]

Logical Flow of this compound's Mechanism of Action

Ancremonam_MoA This compound This compound in Periplasm PBP3 Penicillin-Binding Protein 3 (PBP3) (Transpeptidase) This compound->PBP3 Binds to Acylation Covalent Acylation of PBP3 Active Site PBP3->Acylation Leads to Inhibition Inhibition of Peptidoglycan Cross-linking in Septum Acylation->Inhibition Filamentation Cell Filamentation (Inability to Divide) Inhibition->Filamentation Lysis Cell Wall Weakening & Osmotic Lysis Filamentation->Lysis Death Bacterial Cell Death Lysis->Death

Caption: Mechanism of action of this compound.

The Chemical Synthesis of this compound

A scalable, multi-kilogram synthesis of this compound has been developed, suitable for commercial manufacturing. The synthesis is convergent, involving the preparation of a complex side chain and the β-lactam core, followed by a final coupling step. Key innovations in the process include the development of novel acylation protocols, an asymmetric hydrogenation utilizing dynamic kinetic resolution, and a late-stage closure of the β-lactam ring.[7][8]

Overall Synthetic Strategy

The synthesis can be conceptually divided into three main parts:

  • Synthesis of the Acyl Side Chain: Preparation of the (Z)-2-(2-aminothiazol-4-yl)-2-(((1-carboxycyclopropoxy)imino)acetamide moiety.

  • Synthesis of the β-Lactam Core: Construction of the 3-amino-4-((2-oxooxazolidin-3-yl)methyl)azetidin-2-one scaffold with the correct stereochemistry.

  • Final Assembly and Sulfonation: Coupling of the side chain and the core, followed by sulfonation of the β-lactam nitrogen to yield the final active compound.

High-Level Synthetic Workflow

Ancremonam_Synthesis_Workflow cluster_0 Side Chain Synthesis cluster_1 β-Lactam Core Synthesis SC_Start Starting Materials (e.g., Thioacetamide, Ethyl Bromopyruvate) SC_Intermediate Key Side Chain Intermediate (Protected aminothiazole oxime) SC_Start->SC_Intermediate SC_Final Final Side Chain (Activated for Coupling) SC_Intermediate->SC_Final Coupling Amide Coupling SC_Final->Coupling Core_Start Starting Materials (e.g., Aspartic Acid derivative) Core_Intermediate Key Chiral Intermediate Core_Start->Core_Intermediate Core_DKR Asymmetric Hydrogenation (Dynamic Kinetic Resolution) Core_Intermediate->Core_DKR Core_Cyclization Late-Stage β-Lactam Ring Closure Core_DKR->Core_Cyclization Core_Final Final β-Lactam Core (3-amino-azetidinone) Core_Cyclization->Core_Final Core_Final->Coupling Sulfonation Sulfonation Coupling->Sulfonation This compound This compound (LYS228) Sulfonation->this compound

Caption: Convergent synthetic strategy for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representation of the key synthetic transformations, based on published literature.[7][8] Note: This is for informational purposes and should not be attempted without proper laboratory safety protocols and consultation of the primary literature.

Part A: Synthesis of the β-Lactam Core

  • Asymmetric Hydrogenation: A suitable prochiral β-keto ester is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) under hydrogen pressure. This step proceeds via dynamic kinetic resolution to establish the key stereocenters of the eventual β-lactam ring with high enantiomeric excess.

  • Hydroxamate Formation: The resulting chiral β-hydroxy ester is converted to the corresponding O-methyl hydroxamate.

  • Mesylation and Cyclization: The secondary alcohol is activated by mesylation. Subsequent treatment with a base (e.g., potassium carbonate) induces an intramolecular SN2 reaction, forming the desired β-lactam ring with the correct trans stereochemistry.

  • Functional Group Manipulations: A series of protection/deprotection steps and functional group interconversions are carried out to install the (2-oxooxazolidin-3-yl)methyl group at the C4 position and to reveal the C3 amino group for the final coupling.

Part B: Synthesis of the Side Chain

  • Thiazole Formation: The 2-aminothiazole ring is constructed via a Hantzsch-type synthesis from a suitable α-haloketone and thiourea.

  • Oxime Formation: The keto group on the thiazole side chain is reacted with a hydroxylamine derivative bearing the 1-carboxycyclopropoxy moiety to form the characteristic oxime ether linkage with the desired (Z)-geometry.

  • Activation: The carboxylic acid of the side chain is activated for amide bond formation, for example, by conversion to an acid chloride or through the use of peptide coupling reagents.

Part C: Final Assembly

  • Amide Coupling: The activated side chain is coupled with the C3-amino group of the β-lactam core under standard amide bond forming conditions.

  • Sulfonation: The N1 nitrogen of the β-lactam ring is sulfonated using a suitable sulfonating agent (e.g., a sulfur trioxide-pyridine complex).

  • Deprotection and Isolation: Any remaining protecting groups are removed, and the final product, this compound, is purified by chromatography and/or crystallization to yield a stable, solid product.

Structure-Activity Relationship (SAR) and In Vitro Potency

The SAR of monobactams is well-documented, and these principles guided the design of this compound. Key structural features influencing activity and stability include:[9][10]

  • N1-Activating Group: The sulfonic acid group at the N1 position is crucial for activating the β-lactam ring towards nucleophilic attack by PBPs.

  • C3-Acyl Side Chain: The aminothiazole oxime side chain is a critical pharmacophore that confers high affinity for PBP3 and potent activity against many Gram-negative bacteria. The specific oxime substituent (the 1-carboxycyclopropoxy group in this compound) modulates potency and pharmacokinetic properties.

  • C4-Substituent: Substitution at the C4 position of the β-lactam ring is a key determinant of stability against β-lactamases. The (2-oxooxazolidin-3-yl)methyl group in this compound is a key modification that enhances stability against SBLs compared to the C4-methyl group of aztreonam.

The successful optimization of this compound is demonstrated by its potent in vitro activity against a broad panel of challenging clinical isolates.

Table 1: Comparative In Vitro Activity of this compound (LYS228) Against Multidrug-Resistant Enterobacteriaceae

Organism Set (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Enterobacteriaceae (271) This compound (LYS228) 0.25 1
Aztreonam>32>32
Ceftazidime-avibactam0.52
Meropenem2>32
Carbapenem-Resistant Enterobacteriaceae (CRE) (77) This compound (LYS228) 1 4
Aztreonam>32>32
Ceftazidime-avibactam1>32
Meropenem>32>32

Data adapted from Blais J, et al. Antimicrob Agents Chemother. 2018.[7]

As shown in the table, this compound demonstrates significantly greater potency (lower MIC₉₀ values) against these resistant strains compared to aztreonam and other β-lactam agents, including the carbapenem meropenem.[7]

Conclusion

This compound represents a significant advancement in the field of monobactam antibiotics, born from a strategic and rational approach to drug design. By specifically engineering the molecule for stability against both serine- and metallo-β-lactamases, it holds the potential to become a valuable therapeutic option for treating serious infections caused by carbapenem-resistant Enterobacteriaceae. The development of a robust and scalable chemical synthesis further underscores its potential as a viable clinical candidate. Continued clinical evaluation will be critical in defining its role in the armamentarium against multidrug-resistant Gram-negative pathogens.

References

  • Sykes RB, Bonner DP. Structure activity relationships among the monobactams. J Antimicrob Chemother. 1985;15 Suppl A:37-43.
  • Reck F, Bermingham A, Blais J, et al. Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorg Med Chem Lett. 2018;28(4):748-755.
  • Dean CR, Blais J, LaPlante K, et al. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrob Agents Chemother. 2018;62(10):e00752-18.
  • Ghebre-Sellassie I, St. Hilaire Y. Structure-activity relationships of aztreonam.
  • Ramírez-Castillo FY, Moreno-Flores AC, Avelar-González FJ, et al. Co-Existence of Certain ESBLs, MBLs and Plasmid Mediated Quinolone Resistance Genes among MDR E. coli Isolated from Different Clinical Samples. Antibiotics (Basel). 2021;10(7):835.
  • Page MGP, Dantier C, Desarbre E. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli. Antimicrob Agents Chemother. 2010;54(6):2291-2302.
  • Patsnap. LYS-228 - Drug Targets, Indications, Patents. Patsnap Synapse. Accessed January 16, 2026.
  • Lichstrahl L, Kahlert L, Gendoo DMA, et al.
  • Dean CR, Blais J, LaPlante K, et al. Impact of Inducible blaDHA-1 on Susceptibility of Klebsiella pneumoniae Clinical Isolates to LYS228 and Identification of Chromosomal mpl and ampD Mutations Mediating Upregulation of Plasmid-Borne blaDHA-1 Expression. Antimicrob Agents Chemother. 2018;62(10):e01201-18.
  • Sykes RB, Bonner DP, Bush K, Georgopapadakou NH. Aztreonam: the first monobactam. Am J Med. 1985;78(2A):2-10.
  • Blais J, Lopez S, Li C, et al. Optimization of Novel Monobactams with Activity against Carbapenem-Resistant Enterobacteriaceae – Identification of LYS228.
  • Fei Z, Wu Q, Li L, et al. New Synthesis for the Monobactam Antibiotic- LYS228. J Org Chem. 2020;85(11):6854-6861.
  • Fei Z, Wu Q, Gong W, et al. Process Development for the Synthesis of a Monobactam Antibiotic - LYS228. Request PDF. Published online May 2020.
  • Novartis. Innovating on a trusted class of antibiotics to attack superbugs. Published June 3, 2017.
  • Novartis. Novartis licenses three novel anti-infective programs to Boston Pharmaceuticals. Published October 3, 2018.
  • Seiple IB, Chen K, Zhong S, et al. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics. Chembiochem. 2021;22(12):2099-2113.
  • Lozano-Cruz T, Pérez-Pérez M, Conejos-Sánchez I, et al. Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Front Microbiol. 2022;13:958632.
  • Hüttel S, Giessen TW, Reher R, et al. Total synthesis and mechanism of action of the antibiotic armeniaspirol A. Chem Sci. 2021;12(40):13459-13466.
  • Piras M, De Logu A, Meleddu R, et al. Towards Antibiotic Synthesis in Continuous-Flow Processes. Pharmaceuticals (Basel). 2023;16(2):229.

Sources

Ancremonam (BOS-228): A Technical Guide to a Novel Monobactam Targeting Multidrug-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence and global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. Ancremonam (BOS-228), a next-generation monobactam, has been engineered to address this challenge. Its unique structural modifications confer stability against a broad spectrum of β-lactamases, including both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are the primary drivers of carbapenem resistance. This in-depth technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, spectrum of activity, pharmacokinetic and pharmacodynamic profiles, and clinical development status. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents.

Introduction: The Rationale for a Next-Generation Monobactam

The monobactam class of antibiotics, characterized by a monocyclic β-lactam ring, possesses inherent stability against MBLs. However, the clinical efficacy of the first-generation monobactam, aztreonam, is compromised by its susceptibility to hydrolysis by various SBLs, such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs), which are frequently co-produced with MBLs in clinical isolates.[1] This co-expression of multiple β-lactamase classes often leads to therapeutic failure.

This compound (formerly LYS228) was developed through a dedicated medicinal chemistry program to overcome this limitation.[1] The strategic structural modifications to the monobactam core enhance its stability against a wide array of SBLs while preserving its potent activity against MBL-producing CRE.[1][2][3] Originally discovered by Novartis, this compound is now under the clinical development of Boston Pharmaceuticals.[1][4]

Molecular Structure

  • Chemical Name: 1-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]cyclopropane-1-carboxylic acid

  • Molecular Formula: C₁₆H₁₈N₆O₁₀S₂

  • Molecular Weight: 518.48 g/mol

Mechanism of Action: Selective Inhibition of Penicillin-Binding Protein 3

This compound exerts its bactericidal effect by inhibiting the final stage of peptidoglycan synthesis, an essential component of the bacterial cell wall.[5] Its primary molecular target is Penicillin-Binding Protein 3 (PBP3), a critical transpeptidase involved in cell septation.[5][6]

By forming a stable covalent acyl-enzyme complex with the active site serine of PBP3, this compound effectively blocks its enzymatic activity.[5] This targeted inhibition of PBP3 disrupts the formation of the septum during cell division, leading to the characteristic morphological response of filamentation, where the bacterial cells continue to elongate but fail to divide.[5][7] This ultimately results in a loss of cell wall integrity and subsequent bacterial lysis. The binding affinity of this compound to E. coli PBP3 is potent, with a derived acylation rate/equilibrium dissociation constant (k₂/Kd) of 367,504 s⁻¹ M⁻¹.[7] While PBP3 is the primary target, weaker interactions with PBP1a and PBP1b have also been noted.[7]

Ancremonam_Mechanism_of_Action This compound This compound (BOS-228) PBP3 Penicillin-Binding Protein 3 (PBP3) (Transpeptidase) This compound->PBP3 Binds to & Inhibits CellWall Peptidoglycan Cross-Linking PBP3->CellWall Catalyzes Filamentation Bacterial Filamentation PBP3->Filamentation Inhibition leads to Septum Septum Formation & Cell Division CellWall->Septum Essential for Lysis Cell Lysis & Death Filamentation->Lysis Results in

Figure 1: Mechanism of action of this compound (BOS-228).

In Vitro Activity and Spectrum

This compound demonstrates potent in vitro activity against a broad range of Enterobacteriaceae, including multidrug-resistant and carbapenem-resistant isolates.[5][7] Its spectrum of activity is particularly notable against strains producing a variety of β-lactamases.

Antimicrobial Susceptibility Testing

The following table summarizes the in vitro activity of this compound against a panel of carbapenem-resistant Enterobacteriaceae isolates.

Organism (Resistance Mechanism)NMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All CRE9730.51
K. pneumoniae (KPC)4410.51
K. pneumoniae (NDM)1080.51
K. pneumoniae (OXA-48-like)16212
E. coli (Carbapenemase producer)-0.251
ESBL-producing Enterobacteriaceae37-1
MBL-producing Enterobacteriaceae33-4

Data compiled from multiple sources.[7][8][9]

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of this compound. Against various strains of E. coli and K. pneumoniae, including those expressing TEM-1, SHV-1, CTX-M-14, CTX-M-15, KPC-2, KPC-3, and NDM-1 β-lactamases, this compound consistently achieved a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL (≥99.9% killing) at concentrations ≥4X the MIC within 24 hours.[5][9]

Stability to β-Lactamases

A key feature of this compound is its enhanced stability to a wide range of SBLs, a significant improvement over aztreonam.[1] It is also intrinsically stable to MBLs.[1] This dual stability allows it to be effective as a single agent against CRE that express both SBLs and MBLs.[1]

Preclinical and Clinical Development

Preclinical Pharmacokinetics and Efficacy

In preclinical studies, this compound demonstrated a pharmacokinetic profile similar to that of aztreonam, with primary elimination through the renal route and a short half-life.[5] Plasma protein binding in humans is low, ranging from 8.3% to 17.5%.[5] In murine infection models, including neutropenic thigh and ascending pyelonephritis models, this compound was efficacious against carbapenem-resistant K. pneumoniae producing KPC-2 or NDM-1.[7]

Phase 1 Clinical Studies

A first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of this compound in healthy volunteers. The study found this compound to be safe and well-tolerated.[5] No serious adverse events were reported.[5][8] The pharmacokinetic profile was consistent with other β-lactam antibiotics, showing slightly greater than dose-proportional systemic exposure, a short terminal half-life of 1.0 to 1.6 hours, no significant accumulation, and rapid clearance predominantly through urinary excretion.[5]

Table 2: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)

DoseCmax (µg/mL)AUC₀-∞ (µg·h/mL)t₁/₂ (h)CL (L/h)Vz (L)
300 mg13.924.51.112.319.3
1000 mg45.880.91.212.421.6
2000 mg98.71851.310.820.2
3000 mg1543011.410.019.9
6000 mg3016321.69.521.6

Data adapted from a Phase 1 study in healthy volunteers.[5]

Phase 2 Clinical Trials

This compound is currently being evaluated in a Phase 2 clinical trial (NCT03377426). This is a multicenter, randomized, double-blind study to assess the efficacy, safety, and pharmacokinetics of this compound for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP).

Mechanisms of Resistance

While this compound is stable to a broad range of β-lactamases, the potential for resistance development exists. In vitro studies have shown that resistance can emerge through mutations in several genes:

  • ftsI : Mutations in the gene encoding the target, PBP3, can reduce the binding affinity of this compound.

  • Efflux Pump Upregulation: Mutations in regulatory genes such as ramR and baeS can lead to the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell.

  • Stress Response Pathways: Mutations in genes like cpxA and envZ, which are involved in two-component signal transduction systems that respond to envelope stress, can also contribute to decreased susceptibility.

The frequency of spontaneous resistance to this compound appears to be low.[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

Antimicrobial_Susceptibility_Testing start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end PBP_Binding_Assay start Start prep_membranes Prepare Bacterial Inner Membranes start->prep_membranes pre_incubate Pre-incubate Membranes with Varying Concentrations of This compound prep_membranes->pre_incubate add_probe Add Fluorescent Penicillin (e.g., Bocillin-FL) pre_incubate->add_probe incubate Incubate to Allow Probe Binding add_probe->incubate sds_page Separate Proteins by SDS-PAGE incubate->sds_page visualize Visualize Fluorescently Labeled PBPs using a Gel Imager sds_page->visualize quantify Quantify Band Intensity to Determine IC₅₀ visualize->quantify end End quantify->end

Figure 3: Workflow for competitive PBP binding assay.

  • Membrane Preparation: Isolate the inner membrane fraction from the target bacterial strain.

  • Competitive Binding: Pre-incubate the membrane preparations with serial dilutions of this compound for a specified time to allow for binding to PBPs.

  • Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) at a fixed concentration to the reaction mixtures. [10]This probe will bind to any PBPs not already occupied by this compound.

  • Incubation: Incubate the reaction mixtures to allow for the binding of the fluorescent probe.

  • SDS-PAGE: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using an appropriate gel imaging system. [10]The intensity of the fluorescent band corresponding to PBP3 will decrease as the concentration of this compound increases. The concentration of this compound that results in a 50% reduction in fluorescent signal (IC₅₀) can then be calculated.

Conclusion and Future Directions

This compound (BOS-228) is a promising new monobactam antibiotic with a mechanism of action tailored to combat the growing threat of multidrug-resistant Enterobacteriaceae. Its stability to both serine and metallo-β-lactamases addresses a key mechanism of resistance to currently available β-lactam antibiotics. The potent in vitro activity, favorable preclinical data, and encouraging Phase 1 results support its continued clinical development. The ongoing Phase 2 trials will provide crucial data on its efficacy and safety in treating complicated urinary tract infections. As the landscape of antimicrobial resistance continues to evolve, novel agents like this compound will be essential components of our therapeutic armamentarium.

References

  • Segal, F., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(7), e02592-18. Available from: [Link]

  • Weiss, W. J., et al. (2019). In Vivo Efficacy of Novel Monobactam LYS228 in Murine Models of Carbapenemase-Producing Klebsiella pneumoniae Infection. Antimicrobial Agents and Chemotherapy, 63(4), e02214-18. Available from: [Link]

  • Hackel, M., & Sahm, D. (2019). In Vitro Activity of BOS-228 against Carbapenem-resistant Enterobacteriaceae. Presented at ASM ESCMID 2019. Available from: [Link]

  • BMG LABTECH. (2023). Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. Available from: [Link]

  • ResearchGate. (n.d.). A competitive binding assay using fluorescent penicillin V (Pen V; Bocillin FL) and penicillin G. Available from: [Link]

  • Kuru, E., et al. (2015). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology, 7(2), 83-100. Available from: [Link]

  • AdisInsight. (2022). This compound - Boston Pharmaceuticals. Available from: [Link]

  • Segal, F., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(7). Available from: [Link]

  • ClinicalTrials.gov. (2023). Statistical Analysis Plan. Available from: [Link]

  • Blais, J., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00834-18. Available from: [Link]

  • Broich, K. (2007). Interpreting the results of secondary end points and subgroup analyses in clinical trials. BMJ, 334(7591), 434-435. Available from: [Link]

  • ResearchGate. (n.d.). of primary outcome and selected secondary outcomes from studies with results published. Available from: [Link]

  • Reck, F., et al. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorganic & Medicinal Chemistry Letters, 28(5), 849-854. Available from: [Link]

  • Reck, F., et al. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorganic & Medicinal Chemistry Letters, 28(5), 849-854. Available from: [Link]

  • ClinicalTrials.gov. (2021). The Effect of Workplace Interventions on the Treatment of Low-back Pain. Available from: [Link]

  • Deng, R., et al. (2011). Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach. mAbs, 3(1), 83-91. Available from: [Link]

  • van der Wel, M. J., et al. (2023). Patient-relevance of outcome measures in breast cancer clinical trials: a cross-sectional comparative analysis of patient preferences and trials conducted between 2014 and 2024. Expert Opinion on Drug Discovery, 1-9. Available from: [Link]

  • ClinicalTrials.gov. (2023). Effect of Narrative Education on Glycemic Control in Adults With Type 2 Diabetes in Primary Care. Available from: [Link]

  • Hariharan, P., et al. (2015). Antibiotic susceptibility pattern of Enterobacteriaceae and non-fermenter Gram-negative clinical isolates of microbial resource orchid. Journal of Natural Science, Biology, and Medicine, 6(2), 343-347. Available from: [Link]

  • Davies, B. W., et al. (2016). Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 61(1), e01651-16. Available from: [Link]

Sources

Ancremonam: A Technical Guide to a Novel Monobactam Antibiotic for Combating Multidrug-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs), poses a significant threat to global health. Ancremonam (formerly LYS228) is a novel, intravenously administered monobactam antibiotic developed to address this challenge. This technical guide provides an in-depth overview of this compound, from its chemical architecture and mechanism of action to its spectrum of activity, pharmacokinetic/pharmacodynamic profile, and clinical development. By delving into the causality behind its design and the methodologies for its evaluation, this document serves as a comprehensive resource for researchers and drug development professionals in the field of infectious diseases.

Introduction: The Imperative for Novel Antibiotics

The global spread of carbapenem-resistant Enterobacteriaceae (CRE) has severely limited therapeutic options for serious infections. A key driver of this resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. While the monobactam class, represented by aztreonam, is inherently stable to MBLs, its utility is often compromised by co-produced SBLs that can readily hydrolyze it[1]. This critical gap in the antibiotic arsenal has driven the development of new-generation monobactams with enhanced stability against a wider array of β-lactamases. This compound emerged from a focused effort to optimize the monobactam scaffold, resulting in a compound with potent activity against a broad spectrum of Enterobacteriaceae, including those expressing both MBLs and SBLs[1][2].

Chemical Profile and Synthesis

This compound is a synthetic monocyclic β-lactam antibiotic. Its chemical formula is C16H18N6O10S2, with a molecular weight of 518.48 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC16H18N6O10S2
Molecular Weight518.48 g/mol
ClassMonobactam, β-lactam

A novel, scalable synthesis for this compound has been developed, suitable for commercial manufacture. Key features of this synthesis include innovative protocols for acylation reactions, the application of an asymmetric hydrogenation via dynamic kinetic resolution, and a late-stage ring closure to form the core β-lactam structure[3][4]. This efficient synthetic route is crucial for the continued development and potential future supply of the drug.

Mechanism of Action: Targeted Disruption of Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in cell division[5][6].

By covalently binding to the active site of PBP3, this compound blocks the transpeptidation reaction, which is crucial for cross-linking the peptidoglycan strands. This inhibition leads to the formation of filamentous, non-viable bacterial cells and ultimately results in cell lysis[6]. A gel-based assay has confirmed that this compound primarily binds to E. coli PBP3, with weaker affinity for PBP1a and PBP1b[6].

Ancremonam_Mechanism_of_Action This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Leads to

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) and Stability to β-Lactamases

The chemical structure of this compound was intentionally designed to overcome the limitations of earlier monobactams like aztreonam. The optimization of novel monobactams for stability against SBLs was a key focus, leading to the identification of this compound[1]. These structural modifications provide stability against both serine- and metallo-β-lactamases, a crucial advantage in treating infections caused by multidrug-resistant bacteria that often co-produce various types of these enzymes[2][7].

This enhanced stability translates directly to potent activity against a wide range of carbapenem-resistant Enterobacteriaceae[1].

Ancremonam_SAR This compound This compound Structure MonobactamCore Monobactam Core This compound->MonobactamCore SideChain Optimized Side Chains This compound->SideChain MBL Metallo- β-Lactamases MonobactamCore->MBL Inherently stable to Stability Enhanced Stability SideChain->Stability SBL Serine β-Lactamases Stability->SBL Resists hydrolysis by

Caption: Key structural features of this compound contributing to its stability.

In Vitro Spectrum of Activity

This compound has demonstrated potent in vitro activity against a broad panel of clinically relevant Enterobacteriaceae, including multidrug-resistant isolates. Its activity is notably retained against strains producing a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and New Delhi metallo-β-lactamase (NDM).

Table 2: In Vitro Activity of this compound (LYS228) and Comparator Agents Against Enterobacteriaceae

Organism Set (n)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
All Enterobacteriaceae (271) This compound 0.25 1
Aztreonam>32>32
Ceftazidime>32>32
Meropenem8>16
ESBL-producing (37) This compound 0.25 1
Carbapenem-resistant (77) This compound 0.5 4
KPC-producing (46) This compound 0.5 2
MBL-producing (33) This compound 1 4

Data sourced from Blais et al., 2018[2][8].

In time-kill studies, this compound demonstrated bactericidal activity, achieving a ≥3-log10 reduction in colony-forming units (CFU)/mL at concentrations ≥4 times the minimum inhibitory concentration (MIC) for various E. coli and K. pneumoniae strains, including those producing TEM-1, SHV-1, CTX-M-15, KPC-3, and NDM-1 β-lactamases[2][8].

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

A first-in-human, randomized, placebo-controlled study of single and multiple ascending intravenous doses in healthy volunteers revealed that this compound has pharmacokinetic properties consistent with other β-lactam antibiotics[5][9].

Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValue
Terminal Half-life 1.0 - 1.6 hours
Clearance Rapid, predominantly urinary excretion
Accumulation No significant accumulation with multiple doses
Plasma Protein Binding Low (8.3% to 17.5%)

Data sourced from Segal et al., 2019[5][9].

Systemic exposure was found to be slightly greater than dose-proportional. The short half-life and lack of accumulation suggest a favorable profile for intermittent intravenous dosing[5].

Pharmacodynamics

In a neutropenic murine thigh infection model, the primary pharmacokinetic/pharmacodynamic (PK/PD) index associated with the antibacterial efficacy of this compound was the percentage of the dosing interval that free drug concentrations remained above the MIC (%fT>MIC)[10]. This is a characteristic feature of β-lactam antibiotics. The magnitude of this driver of efficacy was determined to be in the range of 37-83% for the isolates tested[10].

Clinical Development and Safety Profile

This compound is currently in Phase II clinical development for the treatment of complicated urinary tract infections and complicated intra-abdominal infections.

The first-in-human study demonstrated that this compound was generally safe and well-tolerated in healthy volunteers[5][11]. No serious adverse events were reported, and there were no clinically significant dose-related hematologic, hepatic, or renal laboratory abnormalities. The most frequently observed adverse events were local injection site reactions, such as phlebitis, which occurred in a higher proportion of subjects receiving this compound compared to placebo[5][9].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Methodology (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is read as the lowest concentration of this compound in which there is no visible bacterial growth.

β-Lactamase Stability Assay

Objective: To assess the stability of this compound to hydrolysis by β-lactamase enzymes.

Methodology (Spectrophotometric Assay using Nitrocefin):

  • Purify the β-lactamase of interest (e.g., KPC-2, NDM-1).

  • Prepare a reaction mixture containing a known concentration of this compound and the purified enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • At various time points, take aliquots of the reaction mixture and add them to a solution of nitrocefin, a chromogenic cephalosporin.

  • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm. The rate of nitrocefin hydrolysis is inversely proportional to the remaining concentration of this compound, allowing for the determination of its hydrolysis rate by the β-lactamase.

Beta_Lactamase_Stability_Assay Start Start: This compound + β-Lactamase Incubation Incubation (Time course) Start->Incubation Aliquots Take Aliquots Incubation->Aliquots Nitrocefin Add to Nitrocefin Solution Aliquots->Nitrocefin Spectro Measure Absorbance at 486 nm Nitrocefin->Spectro Hydrolysis Determine Rate of This compound Hydrolysis Spectro->Hydrolysis

Caption: Workflow for β-lactamase stability assay.

Conclusion

This compound represents a significant advancement in the development of monobactam antibiotics. Its rational design has resulted in a potent agent with a broad spectrum of activity against challenging Gram-negative pathogens, including those resistant to carbapenems due to the production of both serine- and metallo-β-lactamases. Its favorable pharmacokinetic and safety profile observed in early clinical studies supports its continued development. As this compound progresses through further clinical trials, it holds the promise of becoming a valuable therapeutic option for treating serious infections caused by multidrug-resistant bacteria, thereby addressing a critical unmet medical need.

References

  • Blais, J., Lopez, S., Li, C., Ruzin, A., Ranjitkar, S., Chu, G. H., Casarez, A., Tan, B., Lin, L., Reck, F., & Metcalf, B. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00758-18. [Link]

  • Segal, F., LaCreta, F., Blais, J., Ruzin, A., & Livi, G. P. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(7), e02592-18. [Link]

  • ResearchGate. (n.d.). Process Development for the Synthesis of a Monobactam Antibiotic - LYS228. Retrieved from [Link]

  • PubMed. (2020). New Synthesis for the Monobactam Antibiotic- LYS228. Retrieved from [Link]

  • ResearchGate. (n.d.). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Novel Monobactams with Activity against Carbapenem-Resistant Enterobacteriaceae – Identification of LYS228. Retrieved from [Link]

  • Lepak, A. J., Marchillo, K., & Andes, D. R. (2019). Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection. The Journal of Antimicrobial Chemotherapy, 74(1), 115–120. [Link]

  • PubMed. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Retrieved from [Link]

  • Blais, J., Lopez, S., Li, C., Ruzin, A., Ranjitkar, S., Chu, G. H., Casarez, A., Tan, B., Lin, L., Reck, F., & Metcalf, B. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00758-18. [Link]

  • Reck, F., Bermingham, A., Blais, J., Capveiller, M., Chu, G. H., Dean, G., ... & Metcalf, B. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorganic & Medicinal Chemistry Letters, 28(6), 1048-1054. [Link]

  • Moffatt, B. A., Mamou, G., & Tommasi, R. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 62(10), e00759-18. [Link]

Sources

Ancremonam: A Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancremonam (also known as LYS228 and BOS-228) is a novel, investigational monobactam antibiotic engineered for enhanced stability against a broad range of β-lactamases.[1] As a member of the monobactam class, its core mechanism involves the targeted inhibition of penicillin-binding protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis.[2][3] This targeted action leads to the disruption of cell septation, causing filamentation and subsequent bactericidal effects.[4] this compound's primary strength, as established in extensive in vitro studies, is its potent activity against a wide array of clinically significant Enterobacterales. This includes multidrug-resistant (MDR) phenotypes, such as those producing extended-spectrum β-lactamases (ESBLs), serine carbapenemases (e.g., KPC), and, critically, metallo-β-lactamases (MBLs), to which the monobactam scaffold is intrinsically stable.[5][6] Data on its activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter baumannii are not extensively available in peer-reviewed literature. Consistent with its class, it is not expected to have activity against Gram-positive or anaerobic bacteria. This guide provides a detailed examination of its mechanism, spectrum of activity based on available data, and the methodologies used for its evaluation.

Introduction: A New Generation Monobactam

The rise of carbapenem-resistant Enterobacterales (CRE) that produce metallo-β-lactamases (MBLs) like NDM-1 presents a formidable challenge in infectious disease therapy. MBLs hydrolyze nearly all β-lactam antibiotics, including carbapenems, penicillins, and cephalosporins.[1] Monobactams, such as aztreonam, are a unique exception, as their monocyclic β-lactam ring is not a substrate for MBLs.[1] However, the clinical utility of aztreonam is often compromised by the co-production of serine β-lactamases (SBLs) like ESBLs, AmpC, and KPC, to which it is susceptible.[1]

This compound was developed to overcome this limitation. It is a synthetic monobactam designed to retain the intrinsic stability to MBLs while incorporating structural modifications that confer enhanced stability against degradation by SBLs.[1][7] This positions this compound as a potential single-agent therapy for serious infections caused by CRE producing both MBLs and SBLs.[8]

Chemical Structure of this compound (LYS228)

Caption: Chemical structure of this compound.

Mechanism of Action: Targeted Inhibition of Cell Division

This compound exerts its bactericidal effect by interfering with the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3] Its mechanism is characterized by high-affinity, specific binding to Penicillin-Binding Protein 3 (PBP3).[4]

  • Target Specificity: PBP3 (also known as FtsI) is a transpeptidase exclusively involved in the formation of the division septum during bacterial cell replication.[4]

  • Covalent Inactivation: this compound's β-lactam ring acylates the active-site serine of PBP3, forming a stable, covalent bond that inactivates the enzyme.[3]

  • Morphological Effect: The specific inhibition of PBP3 blocks septation without immediately halting cell elongation. This results in the characteristic formation of long, non-dividing bacterial filaments, which ultimately lose structural integrity and lyse.[4]

Studies using stopped-flow fluorimetry show that this compound binds to purified Escherichia coli PBP3 with an affinity comparable to that of aztreonam.[4] A competitive binding assay confirmed that this compound's primary target in E. coli membranes is PBP3, with only weaker binding observed for PBP1a and PBP1b.[4]

Mechanism_of_Action cluster_Periplasm Periplasmic Space This compound This compound PBP3 PBP3 (FtsI) Transpeptidase This compound->PBP3 Binds & acylates active site Inactive_Complex Inactive This compound-PBP3 Complex Septum Septum Formation (Cell Division) PBP3->Septum Catalyzes cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP3 Filamentation Filamentation & Cell Lysis Inactive_Complex->Filamentation Inhibition of septation Resistance_Mechanisms cluster_Cell Gram-Negative Bacterium cluster_Resistance Resistance Mechanisms Ancremonam_out This compound Porin Porin Channel Ancremonam_out->Porin Influx Ancremonam_in This compound Porin->Ancremonam_in Influx PBP3 PBP3 Target Ancremonam_in->PBP3 Inhibition Efflux Efflux Pump (e.g., AcrD) Ancremonam_in->Efflux Expulsion BetaLactamase β-Lactamase (e.g., KPC, NDM) Ancremonam_in->BetaLactamase Hydrolysis (Largely Ineffective) Mutated_PBP3 Mutated PBP3 (ftsI gene mutation) Reduces binding Upregulated_Efflux Upregulated Efflux (e.g., baeR mutation) Increases expulsion

Caption: Overview of potential resistance mechanisms to this compound.

Appendix: Methodology for In Vitro Susceptibility Testing

The in vitro activity data for this compound are predominantly generated using the broth microdilution (BMD) method, following standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [8]

Standard Broth Microdilution Protocol (CLSI/EUCAST)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Antimicrobial Stock Solutions: Aseptically prepare a high-concentration stock solution of this compound using a suitable solvent.

  • Prepare Microdilution Plates: Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Create Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the plate to create a range of decreasing concentrations. Leave designated wells for positive (no drug) and negative (no bacteria) controls.

  • Prepare Bacterial Inoculum: a. Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in saline or sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plates: Add the final diluted bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Read Results: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth.

Causality and Self-Validation:

  • Cation-Adjusted MHB: The use of standardized, cation-adjusted media is critical because divalent cations (Ca²⁺, Mg²⁺) can influence the activity of some antibiotics and affect bacterial outer membrane integrity. This ensures reproducibility.

  • 0.5 McFarland Standard: Standardizing the inoculum density is paramount. An inoculum that is too low may lead to falsely low MICs, while one that is too high can result in falsely high MICs, particularly for β-lactams susceptible to the inoculum effect.

  • Growth and Sterility Controls: The positive (growth) control validates that the bacteria can grow under the test conditions, while the negative (sterility) control ensures the broth was not contaminated. These controls are essential for a valid test run.

BMD_Workflow start Start prep_plates Prepare Microtiter Plates with Serial Dilutions of This compound in CAMHB start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate dilute_inoculum Dilute Inoculum to Final Concentration (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Standard workflow for Broth Microdilution (BMD) MIC testing.

Conclusion

This compound is a promising next-generation monobactam antibiotic with a spectrum of activity highly targeted against problematic Gram-negative pathogens. Its defining characteristic is its stability against both serine and metallo-β-lactamases, translating to potent in vitro activity against multidrug-resistant and carbapenem-resistant Enterobacterales. This profile suggests a potential future role in treating complex infections where therapeutic options are severely limited. While resistance can emerge through target-site mutations, the frequency appears low. A significant gap in the current knowledge is its activity against non-fermenting bacilli like P. aeruginosa, which will be critical to define its ultimate clinical utility.

References

  • Blais, J., Lopez, S., Li, C., Ruzin, A., Ranjitkar, S., Shue, A., Casarez, A., Wu, T., Reck, F., & Fuller, J. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00552-18. [Link]

  • AdisInsight. (2022). This compound - Boston Pharmaceuticals. AdisInsight. [Link]

  • Blais, J., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. ResearchGate. [Link]

  • Blais, J., Lopez, S., Li, C., Ruzin, A., Ranjitkar, S., Shue, A., Casarez, A., Wu, T., Reck, F., & Fuller, J. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. PubMed. [Link]

  • He, F., et al. (2022). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. Frontiers in Microbiology. [Link]

  • Blais, J., Ruzin, A., Lopez, S., Shue, A., Wu, T., & Fuller, J. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. PubMed. [Link]

  • Blais, J., Lopez, S., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy. [Link]

  • Reck, F., et al. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. PubMed. [Link]

  • Giammanco, A., et al. (2010). Multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii: resistance mechanisms and implications for therapy. PubMed. [Link]

  • He, F., et al. (2022). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. ResearchGate. [Link]

  • Gebhart, D., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. National Institutes of Health. [Link]

  • Lath, S., et al. (2022). Novel Phage Lysin Abp013 against Acinetobacter baumannii. PMC - NIH. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. EUCAST. [Link]

  • Knowledge Platform. (2023). NON-FERMENTING GRAM-NEGATIVE BACTERIA - LET'S BE CAUTIOUS. KNOWLEDGE. [Link]

  • MDPI. (2022). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. MDPI. [Link]

  • Blais, J., et al. (2017). Mode of Antibacterial Action of the Monobactam LYS228 and Characterization of Spontaneous Single Step Enterobacteriaceae Mutants with Decreased Susceptibility. ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. [Link]

  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. [Link]

  • Reck, F., et al. (2018). Optimization of Novel Monobactams with Activity against Carbapenem-Resistant Enterobacteriaceae – Identification of LYS228. ResearchGate. [Link]

  • Hackel, M., & Sahm, D. (2019). In Vitro Activity of BOS-228 against Carbapenem-resistant Enterobacteriaceae. Presentation at ASM ESCMID 2019. [Link]

  • MDPI. (2023). Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon? MDPI. [Link]

  • Harrison, J. J., et al. (2021). BosR: A novel biofilm-specific regulator in Pseudomonas aeruginosa. PubMed Central. [Link]

  • Carmeli, Y., et al. (2004). Update on Pseudomonas aeruginosa and Acinetobacter baumannii infections in the healthcare setting. Tel Aviv University. [Link]

  • Blais, J., et al. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. ASM Journals. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]

  • Munita, J.M., & Arias, C.A. (2016). Mechanisms of Antibiotic Resistance. PMC - NIH. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. BMJ Open. [Link]

  • Medical Notes. (2025). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. [Link]

  • PubMed. (2021). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. PubMed Central. [Link]

  • Jubin, R., et al. (2018). Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria. MedChemComm (RSC Publishing). [Link]

  • ResearchGate. (2018). Mechanisms of Resistance to Membrane-Disrupting Antibiotics in Gram-Positive and Gram-Negative Bacteria. ResearchGate. [Link]

  • Mishra, R., et al. (2017). Mechanisms of Resistance to Antimicrobial Peptides in Gram-Positive Bacteria. Frontiers. [Link]

  • Munita, J. M., & Arias, C. A. (2016). An overview of the antimicrobial resistance mechanisms of bacteria. PMC - NIH. [Link]

Sources

Aztreonam: A Technical Guide to Target Organisms and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aztreonam, a synthetic monobactam antibiotic, occupies a unique and critical niche in the antimicrobial armamentarium.[1] Its targeted spectrum of activity against aerobic Gram-negative bacteria, coupled with a low propensity for cross-reactivity in patients with penicillin allergies, underscores its clinical significance.[2][3] This in-depth technical guide provides a comprehensive overview of aztreonam's target organisms, its mechanism of action, the molecular underpinnings of resistance, and the evolving landscape of its use in combination therapies to combat multidrug-resistant pathogens. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antimicrobial agent.

I. Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

The bactericidal activity of aztreonam is achieved through the highly specific inhibition of bacterial cell wall synthesis.[4][5] Unlike other β-lactam antibiotics that possess a bicyclic ring structure, aztreonam's monocyclic β-lactam core is a key determinant of its spectrum of activity.[4] The primary molecular target of aztreonam is Penicillin-Binding Protein 3 (PBP3), a crucial transpeptidase involved in the final stages of peptidoglycan synthesis.[5][6]

The sequence of events leading to bacterial cell lysis is as follows:

  • Penetration of the Outer Membrane: Aztreonam traverses the outer membrane of Gram-negative bacteria to reach its target in the periplasmic space.

  • Specific Binding to PBP3: Aztreonam exhibits a high affinity for PBP3, forming a covalent bond with the enzyme's active site.[6] This binding is highly selective, with minimal affinity for the PBPs of Gram-positive and anaerobic bacteria, explaining its narrow spectrum of activity.[4][7]

  • Inhibition of Peptidoglycan Cross-linking: The binding of aztreonam to PBP3 inactivates the enzyme, preventing the cross-linking of peptidoglycan strands.[7]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2][4]

Aztreonam Aztreonam Outer_Membrane Gram-Negative Outer Membrane Aztreonam->Outer_Membrane Penetrates Periplasm Periplasmic Space Outer_Membrane->Periplasm PBP3 Penicillin-Binding Protein 3 (PBP3) Periplasm->PBP3 Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Disrupts Synthesis of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakens, leading to

Caption: Mechanism of action of aztreonam against Gram-negative bacteria.

II. Spectrum of Activity and Target Organisms

Aztreonam's in vitro activity is primarily directed against a wide range of aerobic Gram-negative bacteria. It has no clinically significant activity against Gram-positive bacteria or anaerobic organisms.[7][8]

A. Highly Susceptible Organisms

Aztreonam demonstrates potent activity against many members of the Enterobacteriaceae family, as well as Pseudomonas aeruginosa. Commonly susceptible organisms include:

  • Escherichia coli

  • Klebsiella pneumoniae

  • Proteus mirabilis

  • Serratia marcescens

  • Enterobacter species

  • Citrobacter species

  • Haemophilus influenzae

  • Neisseria gonorrhoeae[9]

B. Organisms with Variable Susceptibility

The susceptibility of Pseudomonas aeruginosa to aztreonam can be variable, with resistance developing during therapy.[10][11] Some strains of Acinetobacter species may also exhibit variable susceptibility.

C. Intrinsic Resistance

Gram-positive organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and anaerobic bacteria (e.g., Bacteroides fragilis) are intrinsically resistant to aztreonam due to the low affinity of the drug for their penicillin-binding proteins.[7]

D. Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro activity. The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for aztreonam against a selection of clinically important Gram-negative pathogens.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.120.5
Klebsiella pneumoniae≤0.121
Enterobacter cloacae≤0.2516
Serratia marcescens≤0.252
Proteus mirabilis≤0.120.25
Pseudomonas aeruginosa432

Note: MIC values can vary based on geographic location and the specific collection of isolates tested. The data presented here are a composite from multiple surveillance studies.[11][12]

III. Mechanisms of Resistance

Bacterial resistance to aztreonam can emerge through several mechanisms, with enzymatic degradation being the most clinically significant.

A. Enzymatic Degradation by β-Lactamases

The primary mechanism of resistance to aztreonam is its hydrolysis by certain β-lactamase enzymes. While aztreonam is stable to many common β-lactamases, including TEM-1 and SHV-1, it is susceptible to hydrolysis by:

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in E. coli and K. pneumoniae, can efficiently hydrolyze aztreonam.[13]

  • AmpC β-Lactamases: These chromosomally or plasmid-mediated enzymes can confer resistance to aztreonam, particularly when overexpressed.

  • Carbapenemases: While aztreonam is stable to metallo-β-lactamases (MBLs), some serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), can hydrolyze it.[14]

B. Efflux Pumps

Overexpression of multidrug efflux pumps can also contribute to aztreonam resistance. In Pseudomonas aeruginosa, the MexAB-OprM efflux system has been shown to actively transport aztreonam out of the bacterial cell, reducing its intracellular concentration and efficacy.[4][15][16]

C. Target Site Modifications

Alterations in the primary target of aztreonam, PBP3, can lead to reduced binding affinity and decreased susceptibility.[17]

cluster_resistance Mechanisms of Aztreonam Resistance cluster_enzymes β-Lactamase Types cluster_pumps Efflux Pump System Enzymatic_Degradation Enzymatic Degradation (β-Lactamases) ESBLs ESBLs Enzymatic_Degradation->ESBLs AmpC AmpC Enzymatic_Degradation->AmpC Carbapenemases Carbapenemases (e.g., KPC) Enzymatic_Degradation->Carbapenemases Efflux_Pumps Efflux Pumps MexAB_OprM MexAB-OprM (in P. aeruginosa) Efflux_Pumps->MexAB_OprM Target_Modification Target Site Modification (PBP3)

Caption: Key mechanisms of bacterial resistance to aztreonam.

IV. The Role of Combination Therapy: Aztreonam-Avibactam

The emergence of multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), has posed a significant therapeutic challenge. Aztreonam is unique in its stability to hydrolysis by MBLs.[2][6] However, many MBL-producing organisms also co-produce other β-lactamases, such as ESBLs and AmpC, which can degrade aztreonam.[18]

To overcome this, the combination of aztreonam with a β-lactamase inhibitor, avibactam, has been developed. Avibactam is a non-β-lactam β-lactamase inhibitor that potently inhibits a broad range of serine β-lactamases, including ESBLs, AmpC, and KPC enzymes.[6][7]

The rationale for the aztreonam-avibactam combination is as follows:

  • Avibactam protects aztreonam from hydrolysis by co-produced serine β-lactamases.[6]

  • Aztreonam remains active against the MBL-producing organism, as it is not susceptible to MBL-mediated degradation.[7]

This combination has demonstrated potent in vitro activity against a wide range of carbapenem-resistant Enterobacteriaceae (CRE), including those that produce MBLs.[19][20][21]

Quantitative Susceptibility Data for Aztreonam-Avibactam

The addition of avibactam significantly enhances the activity of aztreonam against many resistant isolates.

OrganismAztreonam MIC90 (µg/mL)Aztreonam-Avibactam MIC90 (µg/mL)
All Enterobacteriaceae640.25
Meropenem-nonsusceptible Enterobacteriaceae>1281
MBL-positive Enterobacteriaceae>1281
P. aeruginosa3232

Note: Avibactam was tested at a fixed concentration of 4 µg/mL. Data are a composite from multiple surveillance studies.[12][22][23]

V. Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized antimicrobial susceptibility testing is essential for guiding clinical therapy and for research and development. The broth microdilution method is a reference method for determining the MIC of aztreonam.

Broth Microdilution Protocol for Aztreonam MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[24]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Aztreonam analytical standard

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Aztreonam Stock Solution: Prepare a stock solution of aztreonam in a suitable solvent at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial twofold dilutions of the aztreonam stock solution in CAMHB to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL in the microtiter plate wells.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of aztreonam that completely inhibits visible bacterial growth.

Start Start Prepare_Stock Prepare Aztreonam Stock Solution Start->Prepare_Stock Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilutions Inoculate_Plate Inoculate Microtiter Plate Serial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining aztreonam MIC by broth microdilution.

VI. Conclusion

Aztreonam remains a valuable therapeutic option for the treatment of infections caused by susceptible aerobic Gram-negative bacteria. Its unique mechanism of action and focused spectrum make it a cornerstone in specific clinical scenarios. The development of resistance, primarily through the production of β-lactamases, has necessitated the evolution of its use, with the combination of aztreonam and avibactam emerging as a promising strategy to combat multidrug-resistant pathogens, particularly those producing metallo-β-lactamases. A thorough understanding of its target organisms, mechanisms of action, and resistance patterns is paramount for its effective application in both clinical practice and the ongoing development of novel antimicrobial strategies.

VII. References

  • RCSB PDB. (n.d.). Aztreonam Resistance. PDB-101. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2024). Aztreonam-avibactam: The dynamic duo against multidrug-resistant gram-negative pathogens. Pharmacotherapy, phar.4629. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2024). Antimicrobial Activity of Aztreonam-Avibactam and Other β-Lactamase Inhibitor Combinations Tested Against Enterobacterales Isolates from Pediatric Patients from United States Medical Centers (2019–2023). Microorganisms, 12(1), 1. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2024). Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. Retrieved January 12, 2026, from [Link]

  • O'Donnell, J. N., et al. (2017). Evolved Aztreonam Resistance Is Multifactorial and Can Produce Hypervirulence in Pseudomonas aeruginosa. mBio, 8(5), e01594-17. Retrieved January 12, 2026, from [Link]

  • Tamma, P. D., et al. (2020). Aztreonam Combination Therapy: An Answer to Metallo-β-Lactamase–Producing Gram-Negative Bacteria? Clinical Infectious Diseases, 71(5), 1331–1332. Retrieved January 12, 2026, from [Link]

  • Feng, Y., et al. (2021). Systems-level analysis of NalD mutation, a recurrent driver of rapid drug resistance in acute Pseudomonas aeruginosa infection. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tumbarello, M., et al. (2021). The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2023). In vitro activity of aztreonam-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021. International Journal of Antimicrobial Agents, 62(2), 106886. Retrieved January 12, 2026, from [Link]

  • VanDevanter, D. R., et al. (2018). Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation. Antimicrobial Agents and Chemotherapy, 62(10), e00971-18. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2022). Aztreonam–avibactam: an option against carbapenem-resistant Enterobacterales with emerging resistance. Journal of Antimicrobial Chemotherapy, 77(1), 268–269. Retrieved January 12, 2026, from [Link]

  • Gibson, R. L., et al. (2011). Pseudomonas aeruginosa antibiotic susceptibility during long-term use of aztreonam for inhalation solution (AZLI). Journal of Antimicrobial Chemotherapy, 66(9), 2095–2102. Retrieved January 12, 2026, from [Link]

  • FRCPathPrep.com. (n.d.). Aztreonam Explained | FRCPath Microbiology | Antimicrobial Agents. Retrieved January 12, 2026, from [Link]

  • Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Retrieved January 12, 2026, from [Link]

  • Tumbarello, M., et al. (2021). The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. Antibiotics, 10(8), 1012. Retrieved January 12, 2026, from [Link]

  • Chauzy, A., et al. (2021). Pharmacodynamic modeling of β-lactam / β-lactamase inhibitor checkerboard data: illustration with aztreonam-avibactam. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Goldstein, E. J. C., et al. (2021). In Vitro Evaluation of the Activity of Aztreonam-Avibactam against 341 Recent Clinical Isolates of Anaerobes. Microbiology Spectrum, 9(3), e01133-21. Retrieved January 12, 2026, from [Link]

  • Tooke, C. L., et al. (2021). Resistance to aztreonam in combination with non-β-lactam β-lactamase inhibitors due to the layering of mechanisms in Escherichia coli identified following mixed culture selection. bioRxiv. Retrieved January 12, 2026, from [Link]

  • Zhang, Y., et al. (2022). MIC distribution of aztreonam and aztreonam in combination with β-lactamase inhibitors in metallo-β-lactamase-producing Enterobacterales. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2017). In Vitro Activity of Aztreonam-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa Isolated by Clinical Laboratories in 40 Countries from 2012 to 2015. Antimicrobial Agents and Chemotherapy, 61(9), e00486-17. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2025). Activity of Aztreonam-avibactam and other β-lactamase inhibitor combinations against Gram-negative bacteria isolated from patients hospitalized with pneumonia in United States medical centers (2020–2022). Diagnostic Microbiology and Infectious Disease, 117(1), 116265. Retrieved January 12, 2026, from [Link]

  • Maciá, M. D., et al. (2015). Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers. Antimicrobial Agents and Chemotherapy, 59(12), 7404–7410. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2024). Activity of Aztreonam/Avibactam and Recently Approved β-Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas aeruginosa from Intensive Care Unit and Non-Intensive Care Unit Patients. Microorganisms, 12(6), 1221. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2023). In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021. International Journal of Antimicrobial Agents, 62(2), 106886. Retrieved January 12, 2026, from [Link]

  • Tamma, P. D., et al. (2021). A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World. Clinical Infectious Diseases, 73(9), e3471–e3481. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2022). Aztreonam/avibactam activity against a large collection of carbapenem-resistant Enterobacterales (CRE) collected in hospitals from Europe, Asia and Latin America (2019–21). Journal of Antimicrobial Chemotherapy, 77(12), 3319–3325. Retrieved January 12, 2026, from [Link]

  • Sader, H. S., et al. (2023). Antimicrobial Activities of Aztreonam-Avibactam and Comparator Agents against Enterobacterales Analyzed by ICU and Non-ICU Wards, Infection Sources, and Geographic Regions: ATLAS Program 2016–2020. Antibiotics, 12(11), 1599. Retrieved January 12, 2026, from [Link]

  • De Kievit, T. R., et al. (2001). Multidrug Efflux Pumps: Expression Patterns and Contribution to Antibiotic Resistance in Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy, 45(6), 1761–1770. Retrieved January 12, 2026, from [Link]

  • Beckman Coulter. (n.d.). Development of Aztreonam/Avibactam MIC Antimicrobial Susceptibility Test for Gram-negative Bacteria on MicroScan Dried Gram-negative MIC Panels. Retrieved January 12, 2026, from [Link]

  • Al-Harbi, S. A., et al. (2022). Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Barry, A. L., et al. (1985). Aztreonam: antibacterial activity, beta-lactamase stability, and interpretive standards and quality control guidelines for disk-diffusion susceptibility tests. Reviews of Infectious Diseases, 7 Suppl 4, S594-604. Retrieved January 12, 2026, from [Link]

  • Abdali, N., et al. (2022). Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases, 8(1), 1–22. Retrieved January 12, 2026, from [Link]

  • Simner, P. J., et al. (2024). Assessment of broth disk elution method for aztreonam in combination with ceftazidime/avibactam against Enterobacterales isolates. Journal of Clinical Microbiology, 62(9), e00305-24. Retrieved January 12, 2026, from [Link]

  • Falagas, M. E., et al. (2025). Resistance of Gram-negative bacteria to aztreonam-avibactam: An evaluation of data from in vitro studies. International Journal of Antimicrobial Agents, 107624. Retrieved January 12, 2026, from [Link]

  • Ozer, E. A., et al. (2020). Genomic Analysis Identifies Novel Pseudomonas aeruginosa Resistance Genes under Selection during Inhaled Aztreonam Therapy In Vivo. Antimicrobial Agents and Chemotherapy, 64(12), e01328-20. Retrieved January 12, 2026, from [Link]

  • Mendes, R. E., et al. (2025). Aztreonam-avibactam Demonstrates Potent Activity Against Carbapenem-resistant Enterobacterales Collected From US Medical Centers Over a 6-year Period (2017–2022). Open Forum Infectious Diseases, 12(Supplement_1), S24–S30. Retrieved January 12, 2026, from [Link]

  • Lee, J., et al. (2024). Potentiation of Antibiotic Activity of Aztreonam against Metallo-β-Lactamase-Producing Multidrug-Resistant Pseudomonas aeruginosa by 3-O-Substituted Difluoroquercetin Derivatives. International Journal of Molecular Sciences, 25(3), 1546. Retrieved January 12, 2026, from [Link]

  • Al-Tawfiq, J. A., et al. (2025). In vitro pharmacokinetics/pharmacodynamics of the combination of avibactam and aztreonam against MDR organisms. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tumbarello, M., et al. (2021). The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. Antibiotics, 10(8), 1012. Retrieved January 12, 2026, from [Link]

  • Basavaraj, M., et al. (2017). Therapeutic challenges of ESBLS and AmpC beta-lactamase producers in a tertiary care center. Journal of Clinical and Diagnostic Research, 11(4), DC01–DC04. Retrieved January 12, 2026, from [Link]

  • Anjum, F., & Mir, A. (2021). Aztreonam and clavulanate: a novel combination for detection of esbls. International Journal of Current Advanced Research, 10(7), 25047-25050. Retrieved January 12, 2026, from [Link]

  • Savinova, T. A., et al. (2025). The phenomenon of changing aztreonam susceptibility in Pseudomonas aeruginosa during formation of colistin resistance in vitro. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Hubler, C. L., et al. (2022). Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales. Microbiology Spectrum, 10(6), e02303-22. Retrieved January 12, 2026, from [Link]

  • Hubler, C. L., et al. (2022). Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Ng, O. T., et al. (2025). Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. Microorganisms, 13(7), 1. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetics of Ancremonam

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Analysis for Researchers and Drug Development Professionals

Disclaimer: Ancremonam (formerly LYS228) is an investigational antibiotic currently in clinical development.[1] As such, comprehensive pharmacokinetic data in humans is not yet publicly available. This guide leverages established principles of pharmacokinetics and publicly available data from Aztreonam, a structurally and mechanistically similar monobactam antibiotic, to construct a predictive and foundational technical guide. This approach is intended to provide researchers with a robust framework for understanding and investigating the pharmacokinetics of this compound. All claims based on the surrogate data are explicitly referenced.

Introduction: The Clinical Imperative for Novel Monobactams

This compound is a novel monobactam antibiotic being developed for the treatment of serious infections caused by Gram-negative bacteria.[1] Like other monobactams, its core mechanism of action is the inhibition of bacterial cell wall synthesis through high affinity for Penicillin-Binding Protein 3 (PBP3).[2][3] This targeted action leads to cell filamentation and eventual lysis, making it a potent bactericidal agent against susceptible pathogens.[3][4]

The unique value of the monobactam class, and by extension this compound, lies in its stability against metallo-β-lactamases (MBLs), enzymes that can inactivate a broad range of β-lactam antibiotics, including carbapenems.[3] This positions this compound as a critical potential therapy in an era of rising multidrug resistance. Understanding its pharmacokinetic (PK) profile—the journey of the drug through the body—is paramount for optimizing dosing regimens, ensuring efficacy, and maintaining safety.

This guide provides a detailed examination of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound, grounded in the well-documented profile of Aztreonam.

Core Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetics describes the time-dependent disposition of a drug within the body.[5][6] For an intravenously administered antibiotic like this compound, the ADME process dictates its concentration at the site of infection and its subsequent removal from the system.

Absorption

As this compound is developed for intravenous (IV) administration, particularly for hospitalized patients with serious infections, absorption into the systemic circulation is direct and complete, resulting in 100% bioavailability.[6][7] Should an intramuscular (IM) formulation be developed, complete bioavailability is also expected, similar to Aztreonam, which demonstrates 100% bioavailability following IM administration.[8]

Distribution

Once in the bloodstream, a drug's distribution determines its access to various tissues and, critically, the site of infection. Key factors influencing distribution are protein binding, tissue permeability, and the drug's physicochemical properties.[9][10]

  • Volume of Distribution (Vd): The Vd for Aztreonam in infected adult patients is approximately 0.16 to 0.26 L/kg.[11][12] This suggests that the drug primarily distributes into the extracellular fluid volume and does not extensively penetrate into intracellular compartments. A similar Vd is anticipated for this compound. This characteristic is typical for hydrophilic molecules and is sufficient for treating infections in plasma, interstitial fluid, and specific tissues like the lungs, kidneys, and bile.[2]

  • Protein Binding: Plasma protein binding is a critical determinant of drug activity, as only the unbound (free) fraction is microbiologically active and available to diffuse into tissues.[13][14] Aztreonam exhibits relatively low protein binding, with reported values around 30% in infected patients.[12] It is reasonable to hypothesize a similarly low to moderate degree of protein binding for this compound. This is advantageous, as a high free-drug concentration enhances bacterial killing.[14]

Metabolism

The biotransformation of a drug can lead to its inactivation and facilitate its excretion.[9] Monobactams like Aztreonam are characterized by limited metabolism.[8]

  • Primary Metabolic Pathway: this compound is expected to be metabolically stable. The principal metabolic transformation anticipated is the non-enzymatic, hydrolytic cleavage of the β-lactam ring to form an inactive, open-ring metabolite (analogous to SQ 26,992 for Aztreonam).[8] This minimal metabolism is clinically favorable, as it reduces the potential for drug-drug interactions involving metabolic enzyme systems like Cytochrome P450 and minimizes the generation of potentially toxic metabolites.[8][15][16]

Excretion

The elimination of a drug and its metabolites from the body is the final step in its pharmacokinetic journey.[17]

  • Primary Route of Elimination: Based on the profile of Aztreonam, this compound is predicted to be eliminated primarily via the kidneys.[8][18] Approximately 60-75% of an administered dose of Aztreonam is excreted unchanged in the urine through glomerular filtration and active tubular secretion.[5][8][18] A smaller fraction is eliminated as the inactive metabolite.[8]

  • Half-Life (t½): The elimination half-life is a measure of how long it takes for the drug concentration in the plasma to decrease by half. For Aztreonam, the half-life in healthy adults with normal renal function is approximately 1.5 to 2.0 hours.[8][18][19] This relatively short half-life necessitates frequent dosing or continuous infusion to maintain therapeutic concentrations.[19] A similar half-life is expected for this compound.

  • Clearance (CL): Total body clearance of Aztreonam is highly correlated with creatinine clearance (CrCl), confirming the kidney's dominant role in its elimination.[11][18] This is a critical consideration for dose adjustments in patients with renal impairment.

Visualization of Core Pharmacokinetic and Mechanistic Pathways

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_elimination Elimination IV Intravenous Administration Blood Systemic Circulation (Bloodstream) IV->Blood 100% Bioavailability Tissues Infection Site (Extracellular Fluid) Blood->Tissues Distribution (Unbound Drug) Protein Plasma Protein (Bound Drug - Inactive) Blood->Protein Reversible Binding Metabolism Metabolism (Minor) Liver/Plasma Blood->Metabolism Excretion Excretion (Major) Kidney Blood->Excretion Metabolite Inactive Metabolite Metabolism->Metabolite Urine Urine (Unchanged Drug & Metabolite) Excretion->Urine Metabolite->Excretion

MOA_Pathway This compound This compound (Free Drug) PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to Crosslinking Peptidoglycan Cross-linking PBP3->Crosslinking Inhibits CellWall Cell Wall Synthesis & Integrity Crosslinking->CellWall Is essential for Filamentation Cell Filamentation CellWall->Filamentation Disruption leads to Lysis Bacterial Cell Lysis & Death Filamentation->Lysis

Summary of Key Pharmacokinetic Parameters

The following table summarizes the anticipated pharmacokinetic parameters for this compound, based on data from healthy adult subjects and infected patients for Aztreonam.

ParameterPredicted ValueSignificance for this compoundSource(s)
Bioavailability (IV) 100%Complete and immediate systemic exposure.[8]
Elimination Half-Life (t½) 1.5 - 2.0 hoursRequires frequent dosing or continuous infusion to maintain therapeutic levels.[8][18][19]
Volume of Distribution (Vd) 0.16 - 0.26 L/kgPrimarily distributes in extracellular fluid; adequate for common infection sites.[11][12]
Plasma Protein Binding ~30%High fraction of free, active drug available to exert bactericidal effect.[12]
Total Body Clearance (CL) ~80-100 mL/minPrimarily renal; highly dependent on kidney function.[11][18]
Primary Route of Excretion Renal (>75%)Dose adjustments are critical in patients with renal impairment.[8][18]
Metabolism MinimalLow potential for metabolic drug-drug interactions.[8]

Factors Influencing Pharmacokinetics

Renal Function

Given the primary renal excretion pathway, renal function is the most critical patient-specific factor influencing this compound pharmacokinetics. A strong linear relationship between total drug clearance and creatinine clearance is expected.[11][18] In patients with moderate to severe renal impairment (CrCl < 30 mL/min), the elimination half-life of Aztreonam is significantly prolonged, potentially increasing from ~2 hours to 6-8 hours.[18] Therefore, dosage adjustments based on a patient's estimated renal function will be mandatory to prevent drug accumulation and potential toxicity.[12][18]

Co-administered Drugs

Due to its minimal metabolism, this compound is unlikely to be involved in significant pharmacokinetic interactions with drugs that inhibit or induce hepatic enzymes.[8][20] However, co-administration with other renally-cleared drugs that compete for active tubular secretion could potentially alter its pharmacokinetics, although such interactions are generally not clinically significant for Aztreonam.[5][20]

Experimental Protocol: Single Ascending Dose Pharmacokinetic Study in Healthy Volunteers

To definitively establish the pharmacokinetic profile of this compound, a Phase I clinical trial is essential. The following protocol outlines a standard single ascending dose (SAD) study design.

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single intravenous doses of this compound in healthy adult subjects.

Methodology:

  • Subject Recruitment: Enroll healthy adult volunteers (e.g., 18-55 years old) after comprehensive health screening, including normal renal and hepatic function tests.

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design. Subjects are enrolled into sequential cohorts, with each cohort receiving a progressively higher dose of this compound or a placebo.

  • Dosing and Administration:

    • Subjects in each cohort (e.g., n=8; 6 active, 2 placebo) receive a single dose of this compound (e.g., starting at 250 mg and escalating to 500 mg, 1000 mg, 2000 mg) or placebo.

    • The drug is administered as a 30-minute intravenous infusion under medical supervision.

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected in K2-EDTA tubes at pre-specified time points: pre-dose (0 hr), and at 0.25, 0.5 (end of infusion), 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-infusion start.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • All urine is collected for 24 hours post-dose to quantify renal excretion.

  • Bioanalytical Method:

    • Plasma and urine concentrations of this compound and its primary metabolite are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method must demonstrate adequate sensitivity, specificity, accuracy, and precision according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis (NCA) is performed using validated software (e.g., Phoenix WinNonlin).

    • Key PK parameters are calculated: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), t½, CL, and Vd.

  • Safety Monitoring: Subjects are monitored for adverse events (AEs), vital signs, ECGs, and clinical laboratory tests throughout the study.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_results Results Screening Subject Screening & Enrollment Randomization Randomization (this compound vs Placebo) Screening->Randomization Dosing IV Infusion (30 min) Randomization->Dosing BloodSampling Serial Blood Sampling (0-24h) Dosing->BloodSampling UrineCollection Urine Collection (0-24h) Dosing->UrineCollection Safety_Analysis Safety & Tolerability Assessment Dosing->Safety_Analysis Bioanalysis LC-MS/MS Analysis of Plasma & Urine BloodSampling->Bioanalysis UrineCollection->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis PK_Profile Generate PK Profile (Cmax, AUC, t½, CL, Vd) PK_Analysis->PK_Profile Safety_Analysis->PK_Profile

Conclusion and Future Directions

The pharmacokinetic profile of this compound is predicted to be highly favorable for an intravenously administered antibiotic intended for serious Gram-negative infections. Its anticipated characteristics—complete bioavailability, distribution limited to extracellular fluid, minimal metabolism, and rapid renal clearance—are hallmarks of the monobactam class. The most critical clinical consideration will be the adjustment of dosing regimens based on patient renal function to ensure therapeutic drug exposure while avoiding potential toxicity.

Definitive pharmacokinetic data from ongoing and future clinical trials will be essential to validate these predictions and to construct robust population pharmacokinetic models. These models will further refine dosing strategies across diverse patient populations, including the critically ill, elderly, and pediatric patients, ultimately ensuring the safe and effective use of this promising new antibiotic.

References

  • AdisInsight. (n.d.). This compound - Boston Pharmaceuticals. Springer Nature. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Aztreonam? Patsnap Synapse. Retrieved from [Link]

  • Zhang, J., Yang, H., Zhang, L., Lv, Z., Yu, M., Sy, S. K. B., & Zhan, Y. (2023). Comparative metabolomics reveal key pathways associated with the synergistic activities of aztreonam and clavulanate combination against multidrug-resistant Escherichia coli. mSystems, 8(6), e0075823. Retrieved from [Link]

  • Swabb, E. A., Sugerman, A. A., Platt, T. B., Pilkiewicz, F. G., & Frantz, M. (1983). Metabolism and pharmacokinetics of aztreonam in healthy subjects. Antimicrobial Agents and Chemotherapy, 23(1), 125–132. Retrieved from [Link]

  • Burgess, D. S., & Frei, C. R. (2001). Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion. The Annals of Pharmacotherapy, 35(10), 1173–1177. Retrieved from [Link]

  • Creasey, W. A., Platt, T. B., Frantz, M., & Sugerman, A. A. (1985). Pharmacokinetic interaction of aztreonam with other antibiotics. Journal of Clinical Pharmacology, 25(3), 211–217. Retrieved from [Link]

  • Zhang, J., Yang, H., Zhang, L., Lv, Z., Yu, M., Sy, S. K. B., & Zhan, Y. (2023). Comparative metabolomics reveal key pathways associated with the synergistic activities of aztreonam and clavulanate combination against multidrug-resistant Escherichia coli. mSystems, 8(6). Retrieved from [Link]

  • Sy, S. K. B., Zhuang, L., & Derendorf, H. (2019). Pharmacokinetics and safety of aztreonam/avibactam for the treatment of complicated intra-abdominal infections in hospitalized adults: results from the REJUVENATE study. Journal of Antimicrobial Chemotherapy, 74(12), 3569–3577. Retrieved from [Link]

  • Health Service Executive. (n.d.). Antimicrobial Drug Interactions. HSE.ie. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolomics unveil key pathways underlying the synergistic activities of aztreonam and avibactam against multidrug-resistant Escherichia coli. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Mihindu, J. C., Scheld, W. M., Bolton, N. D., Spyker, D. A., & Sande, M. A. (1983). Pharmacokinetics of aztreonam in patients with various degrees of renal dysfunction. Antimicrobial Agents and Chemotherapy, 24(2), 252–261. Retrieved from [Link]

  • Zeitlinger, M. A., Sauermann, R., Traunmüller, F., Georgopoulos, A., Müller, M., & Joukhadar, C. (2004). Effect of protein binding on the pharmacological activity of highly bound antibiotics. Journal of Antimicrobial Chemotherapy, 54(5), 951–957. Retrieved from [Link]

  • Nicolau, D. P. (2008). Pharmacokinetics and pharmacodynamics of antibacterial agents. The Ochsner Journal, 8(1), 23–29. Retrieved from [Link]

  • Mattie, H., & Matze-van der Lans, A. (1986). Pharmacokinetics of aztreonam in infected patients. Journal of Antimicrobial Chemotherapy, 17(2), 215–219. Retrieved from [Link]

  • Zeitlinger, M., & Derendorf, H. (2015). Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing. Current Pharmaceutical Design, 21(16), 2099–2106. Retrieved from [Link]

  • Gerig, J. S., Bolton, N. D., Swabb, E. A., Scheld, W. M., & Bolton, W. K. (1984). Pharmacokinetics of aztreonam in patients with gram-negative infections. Antimicrobial Agents and Chemotherapy, 26(3), 323–327. Retrieved from [Link]

  • Zeitlinger, M. A., Sauermann, R., Traunmüller, F., Georgopoulos, A., Müller, M., & Joukhadar, C. (2004). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 48(10), 3925–3931. Retrieved from [Link]

  • Moy, T. I., Lynch, A. S., Du, Y., Hegde, S. S., Magnet, S., Lahiri, S. D., ... & Shapiro, A. B. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 62(12), e01380-18. Retrieved from [Link]

  • Omnix Medical. (2024, May 10). Safety and Pharmacokinetic Results from the First-in-Human Study with Intravenously Administered OMN6. ECCMID. Retrieved from [Link]

  • YouTube. (2024, December 23). Pharmacokinetics of Antimicrobial therapies of drugs. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinical Pharmacokinetics of Inhaled Antimicrobials. Retrieved from [Link]

  • YouTube. (2025, October 24). Pharmacokinetic (Part-15) Excretion (01) | Routes of Drug Excretion | Pharmacology of ADME. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Retrieved from [Link]

  • WebMD. (n.d.). Drug Interaction Checker – Find Unsafe Combinations. WebMD. Retrieved from [Link]

  • Udy, A. A., Roberts, J. A., & Lipman, J. (2018). The long walk to a short half-life: the discovery of augmented renal clearance and its impact on antibiotic dosing. Expert Review of Clinical Pharmacology, 11(7), 697–706. Retrieved from [Link]

  • RedEMC. (n.d.). Pharmacokinetics and Pharmacodynamics of Antibiotic Use in High-Risk Populations. Retrieved from [Link]

  • Karachalios, G., & Charalabopoulos, K. (2002). Biliary excretion of antimicrobial drugs. Chemotherapy, 48(6), 280–297. Retrieved from [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]

  • Oncohema Key. (2017, July 1). Pharmacokinetics and Pharmacodynamics of Anti-infective Agents. Retrieved from [Link]

  • Graveno, M., & Stratford, R. E. (2024). Absorption, Distribution, Metabolism and Excretion of Biopharmaceutical Drug Products. In ADME Processes in Pharmaceutical Sciences (pp. 309-336). Springer Nature Switzerland. Retrieved from [Link]

  • Scaglione, F., & Esposito, S. (2017). A 30-years Review on Pharmacokinetics of Antibiotics: Is the Right Time for Pharmacogenetics? Frontiers in Pharmacology, 8, 237. Retrieved from [Link]

  • Frydman, A. M., Le Roux, Y., Lefrançois, J., & Gaillot, J. (1988). Pharmacokinetics of Spiramycin in Man. Journal of Antimicrobial Chemotherapy, 22(Suppl B), 93–103. Retrieved from [Link]

Sources

Introduction: A New Generation Monobactam for Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the chemical structure and properties of Ancremonam, a novel monobactam antibiotic.

This compound (also known as BOS-228 or LYS228) is a next-generation, intravenously administered monobactam antibiotic currently in clinical development.[1][2] Originating from Novartis and now under development by Boston Pharmaceuticals, it represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[1][3] Its structure is engineered for high stability against a broad range of β-lactamases, including both serine-β-lactamases (SBLs) and challenging metallo-β-lactamases (MBLs), which are responsible for high levels of antibiotic resistance in critical pathogens.[4][5] This guide provides a detailed technical overview of this compound's chemical structure, physicochemical properties, and mechanism of action for researchers and drug development professionals.

Chemical Identity and Molecular Architecture

The unique structural characteristics of this compound are central to its potent antibacterial activity and stability. Unlike traditional β-lactam antibiotics, which feature a fused ring system, this compound is built upon a monocyclic β-lactam core.[4][5]

IdentifierDataSource
IUPAC Name 1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acidPubChem[2]
Molecular Formula C₁₆H₁₈N₆O₁₀S₂PubChem[2]
CAS Number 1810051-96-7PubChem[2]
Synonyms BOS-228, LYS228PubChem[2]
ChEBI ID InChIKey=FWTGYTRQUBRVDW-NRABZWKMSA-NPubChem[2]
SMILES C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3CN4CCOC4=OPubChem[2][4]
Key Structural Features

This compound's architecture can be deconstructed into several key moieties that contribute to its function:

  • Azetidinone (β-Lactam) Ring: This strained four-membered ring is the pharmacophore responsible for acylating and inactivating penicillin-binding proteins (PBPs).

  • N-Sulfo Group: The sulfonic acid group attached to the ring nitrogen is a hallmark of monobactams, activating the β-lactam ring for nucleophilic attack by the PBP serine residue.

  • Aminothiazole Side Chain: This side chain enhances antibacterial potency, particularly against Gram-negative bacteria, and is a common feature in advanced-generation cephalosporins.

  • Oxazolidinone Moiety: The inclusion of an oxazolidinone group is a distinctive feature that contributes to its stability and potent activity.[3]

  • Cyclopropane Carboxylic Acid: This group further modifies the molecule's properties, influencing its interaction with the target enzyme.[3]

Ancremonam_Structure cluster_core This compound (C16H18N6O10S2) N1 N C2 C=O N1->C2 S_group S(=O)₂-O⁻ N1->S_group Monobactam Core C3 C C2->C3 C4 C C3->C4 C3_sub NH-C=O C3->C3_sub C4->N1 C4_sub CH₂ C4->C4_sub N_ox N C4_sub->N_ox C_ox1 C=O N_ox->C_ox1 O_ox O C_ox1->O_ox C_ox2 CH₂ O_ox->C_ox2 C_ox2->N_ox Oxazolidinone Moiety C_side C C3_sub->C_side N_oxy N-O C_side->N_oxy Thiazole_C1 C C_side->Thiazole_C1 C_cyclo C N_oxy->C_cyclo C_cyclo1 C_cyclo->C_cyclo1 COOH_cyclo COOH C_cyclo->COOH_cyclo C_cyclo2 C_cyclo1->C_cyclo2 C_cyclo2->C_cyclo Thiazole_S S Thiazole_C1->Thiazole_S Thiazole_C2 C Thiazole_S->Thiazole_C2 Thiazole_N N Thiazole_C2->Thiazole_N NH2_thiazole NH₂ Thiazole_C2->NH2_thiazole Aminothiazole Side Chain Thiazole_N->Thiazole_C1

Caption: 2D representation of this compound's key functional moieties.

Physicochemical Properties

The physicochemical profile of this compound is consistent with a parenterally administered antibiotic designed for systemic activity. The computed properties suggest a molecule with high polarity and water solubility, which are essential for intravenous formulation and distribution into aqueous body compartments.

PropertyValueSource
Molecular Weight 518.48 g/mol IUPHAR/BPS[5], PubChem[2]
XLogP3 -0.7PubChem[2]
Topological Polar Surface Area (TPSA) 268 ŲPubChem[2]
Hydrogen Bond Donors 4IUPHAR/BPS[5]
Hydrogen Bond Acceptors 14IUPHAR/BPS[5]
Rotatable Bonds 10IUPHAR/BPS[5]
Lipinski's Rules Broken 2IUPHAR/BPS[5]

Note: The breaking of two of Lipinski's rules (typically MW > 500 and TPSA > 140) is common for complex antibiotics and does not preclude their efficacy, especially for parenteral administration.

Mechanism of Action and Microbiological Profile

Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] Its specific target is Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase involved in the final steps of peptidoglycan synthesis.[6]

The sequence of events is as follows:

  • PBP3 Binding: this compound shows a high affinity for PBP3 in Gram-negative bacteria.[6]

  • Acylation: The strained β-lactam ring is opened, and the molecule forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of PBP3.

  • Inhibition of Cross-linking: This irreversible binding inactivates the enzyme, preventing it from cross-linking the peptide side chains of the peptidoglycan polymer.

  • Cell Filamentation & Lysis: The specific inhibition of PBP3 disrupts bacterial cell division (septum formation), leading to the growth of long, filamentous cells that are structurally unstable.[6] Ultimately, this leads to cell lysis and bacterial death.

MoA_Pathway This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to Acylation Covalent Acylation (Enzyme Inactivation) PBP3->Acylation Leads to Peptidoglycan Peptidoglycan Cross-linking Blocked Acylation->Peptidoglycan CellWall Cell Wall Synthesis Inhibited Peptidoglycan->CellWall Filamentation Cell Filamentation CellWall->Filamentation Lysis Cell Lysis & Bacterial Death Filamentation->Lysis MIC_Workflow Start Prepare this compound Stock Solution Plate Create 2-Fold Serial Dilutions in 96-Well Plate Start->Plate Combine Inoculate Plate Wells (Final Conc. ~5x10^5 CFU/mL) Plate->Combine Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Combine Incubate Incubate at 35°C for 16-20 hours Combine->Incubate Read Read Plate and Determine MIC (Lowest concentration with no growth) Incubate->Read

Caption: Standard workflow for MIC determination via broth microdilution.

Conclusion

This compound is a promising new molecular entity in the class of monobactam antibiotics. [3]Its chemical structure is rationally designed to combine the potent PBP3-inhibiting activity of the monobactam core with enhanced stability against a wide array of β-lactamase enzymes that confer resistance in Gram-negative pathogens. This profile makes this compound a valuable candidate for treating complicated infections, particularly those caused by carbapenem-resistant Enterobacteriaceae. Further clinical studies will be crucial in defining its role in the therapeutic armamentarium against antimicrobial resistance.

References

  • This compound - Boston Pharmaceuticals - AdisInsight. [Link]

  • This compound - gsrs. [Link]

  • Compound | AntibioticDB. [Link]

  • This compound | C16H18N6O10S2 | CID 118379834 - PubChem - NIH. [Link]

  • This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • SID 497620600 - this compound (USAN) - PubChem - NIH. [Link]

  • This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is the mechanism of Aztreonam? - Patsnap Synapse. [Link]

  • Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections - MDPI. [Link]

  • Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem - NIH. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. [Link]

  • Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PubMed. [Link]

  • In vitro activity of carumonam - PubMed. [Link]

Sources

Ancremonam: A Preclinical In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ancremonam (formerly LYS228) is a novel, intravenously administered monobactam antibiotic currently in clinical development for the treatment of serious infections caused by Gram-negative bacteria. This guide provides a comprehensive overview of the preclinical data available for this compound, offering in-depth insights into its mechanism of action, microbiological profile, in vivo efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) characteristics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound, like other members of the monobactam class, exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.

The binding of this compound to PBP3 disrupts the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall. This ultimately results in cell lysis and bacterial death. A key characteristic of this compound is its high affinity and specificity for PBP3 in Gram-negative bacteria, which accounts for its targeted spectrum of activity.

cluster_0 Bacterial Cell This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Inhibits CellLysis Cell Lysis & Bacterial Death Peptidoglycan->CellLysis Disruption leads to

Caption: Mechanism of action of this compound.

In Vitro Microbiological Profile

This compound has demonstrated potent in vitro activity against a broad spectrum of Enterobacteriaceae, including multidrug-resistant (MDR) strains. A significant attribute of this compound is its stability against a wide range of β-lactamases, including both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).

Spectrum of Activity

The following table summarizes the in vitro activity of this compound (formerly LYS228) against a panel of Enterobacteriaceae isolates.

Organism (n)This compound (LYS228) MIC (µg/mL)
MIC50
Escherichia coli0.12
Klebsiella pneumoniae0.25
Enterobacter cloacae0.25
Serratia marcescens0.5
Citrobacter freundii0.25

Data compiled from publicly available research.

Activity Against β-Lactamase-Producing Strains

A critical feature of this compound is its robust activity against Enterobacteriaceae strains that produce a diverse array of β-lactamases, which are a common mechanism of resistance to many β-lactam antibiotics.

β-Lactamase Phenotype (n)This compound (LYS228) MIC (µg/mL)
MIC50
Extended-Spectrum β-Lactamase (ESBL) Producers0.25
Carbapenem-Resistant Enterobacteriaceae (CRE)0.5
- Klebsiella pneumoniae carbapenemase (KPC) Producers0.5
- New Delhi Metallo-β-lactamase (NDM) Producers1
- Oxacillinase (OXA-48-like) Producers0.5

Data compiled from publicly available research.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro assay to assess the antimicrobial activity of a compound.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test organism are grown overnight on appropriate agar plates.

    • A suspension of the bacteria is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

    • Positive (no drug) and negative (no bacteria) growth control wells are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

cluster_0 MIC Determination Workflow A Bacterial Inoculum Preparation C Inoculation of Microtiter Plate A->C B Antimicrobial Serial Dilutions B->C D Incubation (16-20h, 35°C) C->D E Visual Reading of MIC D->E

Caption: Workflow for MIC determination.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various preclinical models of infection, demonstrating its potential for treating serious Gram-negative infections.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized infections.

Experimental Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide. This allows for the assessment of the antibiotic's efficacy with minimal contribution from the host's immune system.

  • Infection: A defined inoculum of the test organism (e.g., a carbapenem-resistant Klebsiella pneumoniae strain) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: this compound is administered at various dose levels and schedules (e.g., subcutaneously) starting at a specified time post-infection.

  • Efficacy Assessment: At the end of the treatment period (typically 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial counts compared to untreated control animals.

In these models, this compound has been shown to be efficacious against infections caused by KPC- and NDM-producing K. pneumoniae.

Murine Ascending Urinary Tract Infection (UTI) Model

This model is used to assess the efficacy of antibiotics in treating complicated UTIs.

Experimental Protocol:

  • Infection: A defined inoculum of a uropathogenic Escherichia coli strain is instilled directly into the bladder of female mice via a catheter.

  • Treatment: this compound is administered at various doses.

  • Efficacy Assessment: After the treatment period, the mice are euthanized, and the kidneys and bladder are aseptically removed, homogenized, and plated to quantify the bacterial burden.

In this model, this compound demonstrated a significant reduction in the bacterial load in the kidneys and bladder.

Pharmacokinetics/Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies of this compound have been conducted in rats and dogs. The key findings include:

  • Elimination: Primarily eliminated through the renal route.

  • Half-life: A short half-life of approximately 0.3 to 0.75 hours was observed in these preclinical species.

Pharmacodynamic Parameter

Dose-fractionation studies in the neutropenic murine thigh infection model have identified the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC) as the primary pharmacodynamic driver of this compound's efficacy. This is a characteristic feature of β-lactam antibiotics.

Toxicology

A first-in-human study has provided initial safety and tolerability data for this compound in healthy volunteers. In this study, this compound was found to be safe and well-tolerated, with no serious adverse events reported. The most common adverse events were related to the infusion site. While detailed preclinical toxicology reports with specific No-Observed-Adverse-Effect-Levels (NOAELs) are not publicly available, the progression of this compound into Phase II clinical trials suggests a favorable preclinical safety profile.

Conclusion

The preclinical data for this compound (LYS228) demonstrate its potential as a valuable new agent for the treatment of serious infections caused by multidrug-resistant Enterobacteriaceae. Its potent in vitro activity, stability against a wide range of β-lactamases, and demonstrated in vivo efficacy in relevant animal models, coupled with a favorable early clinical safety profile, support its continued clinical development. The identification of %fT>MIC as the key PK/PD driver will be instrumental in optimizing dosing regimens for future clinical studies.

References

  • Novartis. (2022). Boston Pharmaceuticals Pipeline. Retrieved from [Link]

  • World Health Organization. (2024). 2023 Antibacterial agents in clinical and preclinical development: an overview and analysis. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Aztreonam? Synapse. Retrieved from [Link]

  • Blais, J., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00552-18.
  • Weiss, W. J., et al. (2019). In Vivo Efficacy of Novel Monobactam LYS228 in Murine Models of Carbapenemase-Producing Klebsiella pneumoniae Infection. Antimicrobial Agents and Chemotherapy, 63(4), e02214-18.
  • Segal, F., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(7), e02592-18.
  • Growcott, E. J., et al. (2019). Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection. Journal of Antimicrobial Chemotherapy, 74(1), 108–116.

Methodological & Application

Application Notes & Protocols: Ancremonam Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancremonam (formerly LYS228 and BOS-228) is a novel monobactam antibiotic demonstrating potent activity against clinically important Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[1] Its unique structure confers stability against both serine- and metallo-β-lactamases.[1] Accurate and reproducible determination of its Minimum Inhibitory Concentration (MIC) is fundamental for preclinical development, clinical breakpoint establishment, and surveillance studies. This document provides a comprehensive guide to the principles and a detailed protocol for determining the MIC of this compound, aligning with internationally recognized standards to ensure data integrity and comparability.

Introduction to this compound: A Targeted Approach

This compound is a synthetic, monocyclic β-lactam (monobactam) antibiotic.[1] Like other β-lactams, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] This is achieved through covalent binding to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[2][3]

Mechanism of Action: this compound exhibits high affinity for PBP3 in Gram-negative bacteria.[4][5] PBP3 is a critical transpeptidase involved in bacterial cell division.[2] By acylating the active site of PBP3, this compound effectively blocks the cross-linking of peptidoglycan strands, leading to the formation of elongated, filamentous cells that are unable to divide, ultimately resulting in cell lysis and bacterial death.[2][5] This targeted action against PBP3 is a hallmark of the monobactam class.[2][4]

Spectrum of Activity: The primary therapeutic value of this compound lies in its potent activity against a wide range of aerobic Gram-negative pathogens, particularly Enterobacteriaceae.[1][6] A key advantage is its structural stability in the presence of numerous β-lactamases that inactivate other β-lactam antibiotics, including extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs).[1][7] It shows limited to no activity against Gram-positive bacteria and anaerobes, a characteristic shared with other monobactams like aztreonam.[2]

The Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] It is the most widely recognized quantitative measure of in vitro antimicrobial activity. Standardized methods for MIC determination are crucial for generating reliable and comparable data across different laboratories and studies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines that form the basis of the protocols described herein.[9][10][11]

The reference method for MIC determination is broth microdilution (BMD).[8][9][12] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[8][13]

Core Protocol: this compound MIC Determination by Broth Microdilution

This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," which is the globally recognized reference method.[9][14][15]

Materials and Reagents
  • This compound analytical powder (potency-corrected)

  • Appropriate solvent for this compound (e.g., DMSO, sterile distilled water, consult certificate of analysis)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (test isolates and Quality Control strains)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • 0.85% sterile saline or 1X Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Calibrated pipettes and sterile tips

  • Multi-channel pipette

  • Sterile reagent reservoirs

  • Incubator (ambient air, 35°C ± 2°C)

Experimental Workflow Diagram

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis P1 Prepare this compound Stock Solution P2 Prepare Serial Dilutions in CAMHB P1->P2 A1 Dispense Diluted This compound to Plate (100 µL/well) P2->A1 P3 Subculture Bacteria (Test & QC Strains) P4 Prepare Standardized Inoculum (0.5 McFarland) P3->P4 P5 Dilute Inoculum for Final Concentration P4->P5 A2 Inoculate Plate with Bacterial Suspension (5 µL/well) P5->A2 A3 Include Growth & Sterility Controls A2->A3 I1 Incubate Plate (16-20h at 35°C) A3->I1 R1 Read Plate for Visible Growth I1->R1 D1 Determine MIC: Lowest concentration with no growth R1->D1 QC1 Validate with QC Strain Results D1->QC1 PBP_Mechanism cluster_membrane Bacterial Cell cluster_wall Peptidoglycan Synthesis PBP3 PBP3 (Transpeptidase) Crosslinking Cross-linking PBP3->Crosslinking Blocked Precursors PG Precursors Precursors->Crosslinking PBP3 action Wall Stable Cell Wall Crosslinking->Wall Lysis Filamentation & Cell Lysis Crosslinking->Lysis Failure This compound This compound This compound->PBP3 Covalent Binding (Inhibition)

Caption: this compound inhibits PBP3, blocking cell wall synthesis.

This compound's specific targeting of PBP3 means that resistance mechanisms affecting other PBPs may not impact its activity. [5]However, mutations in the ftsI gene encoding PBP3, alterations in drug efflux, or permeability changes can decrease susceptibility. Understanding this specific target is crucial when investigating isolates with elevated this compound MICs.

Conclusion

The broth microdilution method, when performed according to established standards like CLSI M07, provides a reliable and reproducible means of determining the in vitro activity of this compound. Adherence to the detailed protocol, particularly the precise standardization of the inoculum and the rigorous application of a quality control program, is paramount for generating high-quality, trustworthy data. This information is essential for guiding the continued development of this compound and for its effective use in future clinical practice.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Available at: [Link]

  • NormSplash. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • AdisInsight. This compound - Boston Pharmaceuticals. Available at: [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing - Home. Available at: [Link]

  • ANSI Webstore. Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. Available at: [Link]

  • GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • ESCMID. EUCAST - European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • National Center for Biotechnology Information. This compound | C16H18N6O10S2 | CID 118379834 - PubChem. Available at: [Link]

  • Global Substance Registration System. This compound. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. This compound. Available at: [Link]

  • American Society for Microbiology. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • EUCAST. Expert Rules. Available at: [Link]

  • EUCAST. Disk Diffusion and Quality Control. Available at: [Link]

  • Wikipedia. Broth microdilution. Available at: [Link]

  • National Center for Biotechnology Information. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors. Available at: [Link]

  • ResearchGate. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. Available at: [Link]

  • National Center for Biotechnology Information. SID 497620600 - this compound (USAN) - PubChem. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • AntibioticDB. BOS 228. Available at: [Link]

  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

  • British Society for Antimicrobial Chemotherapy. Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • National Center for Biotechnology Information. Quality Control for β-Lactam Susceptibility Testing with a Well-Defined Collection of Enterobacteriaceae and Pseudomonas aeruginosa Strains in Spain. Available at: [Link]

  • CGSpace. Quality control of susceptibility testing. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Aztreonam? Available at: [Link]

  • GCS Medical College. Quality Control of Antimicrobial Susceptibility Tests. Available at: [Link]

  • National Center for Biotechnology Information. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]

  • PubMed. Penicillin-binding Proteins: Evergreen Drug Targets. Available at: [Link]

  • Contagion Live. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Available at: [Link]

  • National Center for Biotechnology Information. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available at: [Link]

  • EUCAST. Resistance Detection. Available at: [Link]

  • National Center for Biotechnology Information. Penicillin-Binding Protein 5/6 Acting as a Decoy Target in Pseudomonas aeruginosa Identified by Whole-Cell Receptor Binding and Quantitative Systems Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. Available at: [Link]

  • UCLA Health. Antimicrobial Susceptibility Summary 2023. Available at: [Link]

  • National Center for Biotechnology Information. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins. Available at: [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • EUCAST. Clinical Breakpoint Tables. Available at: [Link]

  • EUCAST. Aztreonam-avibactam and cefepime-enmetazobactam now available. Available at: [Link]

  • PubMed. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Available at: [Link]

  • EUCAST. EUCAST Frequently Asked Questions. Available at: [Link]

  • MDPI. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections. Available at: [Link]

  • PubMed. Antimicrobial Spectrum of Activity and Mechanism of Action of Linear Alpha-Helical Peptides Inspired by Shrimp Anti-Lipopolysaccharide Factors. Available at: [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available at: [Link]

Sources

Application Notes and Protocols for Ancremonam: A Novel Monobactam for Combating Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Strategy Against Gram-Negative Pathogens

The escalating crisis of antimicrobial resistance necessitates the development of innovative therapeutic agents that can overcome existing resistance mechanisms. Multi-drug resistant (MDR) Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), pose a significant threat to global public health, as they are often resistant to last-resort carbapenem antibiotics. Ancremonam (formerly known as LYS228 and BOS-228) is a novel monobactam antibiotic engineered to address this critical unmet medical need. Its unique structural features confer stability against hydrolysis by both MBLs and most serine-β-lactamases (SBLs), offering a promising therapeutic option for infections caused by these challenging pathogens.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scientific background, in vitro evaluation, and in vivo assessment of this compound's efficacy against multi-drug resistant bacteria.

Scientific Foundation: Mechanism of Action and Resistance

This compound, like other monobactams, exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis and cell division.[1][2] The binding of this compound to PBP3 disrupts septal wall formation, leading to the elongation of bacterial cells into long filaments and eventual cell lysis.[1][2]

A key advantage of the monobactam scaffold is its inherent stability against MBLs, which are capable of hydrolyzing a broad range of β-lactam antibiotics, including carbapenems.[1][2] While the first-generation monobactam, aztreonam, is susceptible to many SBLs that are often co-expressed with MBLs, this compound has been designed for enhanced stability against these enzymes as well.[1][2]

Understanding Potential Resistance

While this compound shows promise, it is crucial to understand potential resistance mechanisms to ensure its long-term efficacy. Studies have identified that decreased susceptibility to this compound in Escherichia coli and Klebsiella pneumoniae can arise from mutations in several genes. These include:

  • ramR, cpxA, and baeS: These genes are involved in regulatory pathways that can modulate efflux pump expression and the cell envelope stress response.[1][2]

  • ftsI: This gene encodes the primary target, PBP3. Mutations in ftsI can alter the binding affinity of this compound, reducing its inhibitory effect.[1][2]

Continuous surveillance and investigation of these and other potential resistance mechanisms are vital for the responsible development and clinical application of this compound.

In Vitro Evaluation of this compound

Determining the in vitro activity of this compound against a panel of clinically relevant MDR bacterial isolates is a critical first step in its evaluation. The following protocols outline standard methodologies for assessing its antimicrobial potency.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[3][4][5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound analytical grade powder

  • Appropriate solvent for this compound (as per manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial isolates to be tested

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the recommended solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock at twice the highest concentration to be tested in the assay.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working stock to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 50 µL of the final bacterial inoculum. This will bring the total volume in each well to 100 µL.

    • Include a growth control well containing only the bacterial inoculum and broth.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Time-Kill Assay

This assay provides insights into the pharmacodynamics of this compound by evaluating the rate of bacterial killing over time.

Objective: To assess the bactericidal or bacteriostatic activity of this compound at various concentrations.

Materials:

  • This compound

  • CAMHB

  • Bacterial isolates

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile culture tubes

  • Agar plates for colony counting

  • Serial dilution supplies

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum in the mid-logarithmic growth phase, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

    • Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the antibiotic.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[7]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL at each time point for each concentration of this compound.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

In Vivo Evaluation of this compound

Animal models of infection are essential for evaluating the efficacy of a new antimicrobial agent in a complex biological system. The neutropenic murine thigh infection model is a well-established and highly utilized model for this purpose.[2][9]

Protocol 3: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in a localized infection model.

Materials:

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster)

  • Cyclophosphamide for inducing neutropenia

  • This compound for injection

  • Bacterial isolate for infection

  • Anesthetic

  • Surgical tools for tissue collection

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia:

    • Induce neutropenia in the mice by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection.[2] This renders the mice more susceptible to infection and allows for the assessment of the direct antimicrobial effect of the drug.

  • Infection:

    • Prepare an inoculum of the test bacterium in the mid-logarithmic growth phase.

    • Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension (typically 10⁶ to 10⁷ CFU) into the thigh muscle of one of the hind limbs.

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.

    • Administer the drug via a clinically relevant route, such as subcutaneous or intravenous injection.

    • The dosing regimen (dose and frequency) should be based on pharmacokinetic studies in mice to simulate human-equivalent exposures.[2]

  • Assessment of Efficacy:

    • At the end of the treatment period (e.g., 24 hours post-initiation of therapy), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar media to determine the number of CFU per gram of tissue.

  • Data Analysis:

    • Compare the bacterial burden (log₁₀ CFU/thigh) in the this compound-treated groups to that of an untreated control group.

    • Efficacy is typically demonstrated by a statistically significant reduction in the bacterial load in the treated animals. A common endpoint is the dose required to achieve a static effect (no change in bacterial burden over 24 hours) or a 1- to 2-log₁₀ reduction in CFU.[2]

Data Presentation and Interpretation

Quantitative Data Summary
Parameter Description Example Data Interpretation
MIC₅₀ The Minimum Inhibitory Concentration at which 50% of the tested isolates are inhibited.A low MIC₅₀ indicates high potency against the tested bacterial population.
MIC₉₀ The Minimum Inhibitory Concentration at which 90% of the tested isolates are inhibited.A low MIC₉₀ demonstrates a broad spectrum of activity against the tested population.
Time-Kill Kinetics The rate of bacterial killing over time at different drug concentrations.A rapid and concentration-dependent reduction in bacterial count suggests potent bactericidal activity.
In Vivo Efficacy (Δlog₁₀ CFU/thigh) The change in bacterial burden in the thigh muscle of treated animals compared to controls.A significant negative value indicates effective bacterial clearance in the in vivo model.

Visualizing Experimental Workflows and Mechanisms

Signaling Pathway: this compound's Mechanism of Action

Ancremonam_Mechanism cluster_bacteria Gram-Negative Bacterium PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes Filamentation Bacterial Filamentation PBP3->Filamentation Inhibition leads to CellDivision Cell Division (Septation) Peptidoglycan->CellDivision CellLysis Cell Lysis Filamentation->CellLysis This compound This compound This compound->PBP3 Inhibits

Caption: this compound inhibits PBP3, disrupting cell division and leading to filamentation and cell lysis.

Experimental Workflow: In Vitro MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship: Overcoming β-Lactamase-Mediated Resistance

Resistance_Mechanism cluster_resistance β-Lactamase Production MBL Metallo-β-Lactamases (MBLs) Carbapenems Carbapenems MBL->Carbapenems Hydrolyzes This compound This compound MBL->this compound Stable Against SBL Serine-β-Lactamases (SBLs) Aztreonam Aztreonam SBL->Aztreonam Hydrolyzes SBL->this compound Stable Against Most

Caption: this compound's stability against MBLs and most SBLs provides an advantage over other β-lactams.

Conclusion

This compound represents a significant advancement in the fight against multi-drug resistant Gram-negative bacteria. Its targeted mechanism of action and stability against key resistance enzymes make it a promising candidate for further development. The protocols and information provided in these application notes are intended to guide researchers in the robust evaluation of this compound's potential, ultimately contributing to the development of new and effective treatments for serious bacterial infections.

References

  • Boston Pharmaceuticals. This compound. AdisInsight. [Link]

  • Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination. (2021-12-11). National Institutes of Health. [Link]

  • Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. (2018-11-26). American Society for Microbiology. [Link]

  • In vivo Efficacy of an Aztreonam-Avibactam Human Simulated Regimen against Stenotrophomonas maltophilia in the Murine Thigh Infection Model: Decision Support for Susceptibility Breakpoint Determination. (2023-10-21). National Institutes of Health. [Link]

  • Evaluation of the in vitro efficacy of antimicrobials against Enterobacterales with multiple carbapenemase enzymes. National Institutes of Health. [Link]

  • In vitro evaluation of dual carbapenem combinations against carbapenemase-producing Enterobacteriaceae. (2015-09-27). PubMed. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022-09-22). National Institutes of Health. [Link]

  • Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion. PubMed. [Link]

  • Time kill-assays of antibiotic combinations for multidrug resistant clinical isolates of OXA-48 carbapenemase producing Klebsiella pneumoniae. (2022-06-14). PubMed. [Link]

  • Action and resistance mechanisms of antibiotics: A guide for clinicians. National Institutes of Health. [Link]

  • Evaluation of the In vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae, Including Isolates Resistant to Ceftazidime–Avibactam. National Institutes of Health. [Link]

  • Pharmacokinetics and pharmacodynamics of antimicrobial drugs. ResearchGate. [Link]

  • Aztreonam-avibactam: The dynamic duo against multidrug-resistant gram-negative pathogens. (2024-11-27). PubMed. [Link]

  • CLSI. Advancing the Field of Microbiology with Timely AST Standards. Clinical & Laboratory Standards Institute. [Link]

  • Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections. MDPI. [Link]

  • A Review of the Pharmacokinetics and Pharmacodynamics of Aztreonam. PubMed. [Link]

  • Correlation of antimicrobial pharmacokinetic parameters with therapeutic efficacy in an animal model. PubMed. [Link]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. PubMed. [Link]

  • Evaluation of antimicrobial agents in animal models of infections involving bacteroides fragilis. The University of Arizona. [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • CLSI. M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. Clinical & Laboratory Standards Institute. [Link]

  • Special Issue : Pharmacokinetics and Pharmacodynamics Evaluation in the Appropriate Use of Antibacterial Drugs. MDPI. [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. [Link]

  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed. [Link]

Sources

Application Notes & Protocols: Preparation of Ancremonam Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Ancremonam

This compound, also known as LYS228 or BOS-228, is a novel, synthetic monobactam antibiotic currently under clinical investigation.[1][2] As a member of the β-lactam class of antibiotics, it represents a significant development in the fight against infections caused by multidrug-resistant Gram-negative bacteria, particularly those expressing metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs).[3] Unlike most β-lactams, the monobactam scaffold of this compound is stable against MBL-mediated hydrolysis, making it a promising agent for treating challenging pathogens like Carbapenem-Resistant Enterobacteriaceae (CRE).[3][4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the safe handling, preparation, and validation of this compound solutions for various in vitro laboratory applications. The protocols herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility.

Physicochemical Properties of this compound

Accurate solution preparation begins with a fundamental understanding of the compound's properties. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acidPubChem[2]
Molecular Formula C₁₆H₁₈N₆O₁₀S₂PubChem[2][6]
Molecular Weight ~518.5 g/mol PubChem[2][4][6]
CAS Number 1810051-96-7PubChem[2]
Class Monobactam, Small MoleculeAdisInsight[1]
Synonyms LYS228, LYS-228, BOS-228PubChem, BioCat GmbH[2][4]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics.[7][8] Its primary molecular target is Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase involved in the final steps of peptidoglycan synthesis.[3][9]

The binding of this compound to PBP3 is highly specific and efficient.[3] This interaction acylates the active site of the enzyme, rendering it inactive. The inhibition of PBP3-mediated cross-linking of peptidoglycan strands disrupts the integrity of the bacterial cell wall.[3][7] This leads to the formation of filamentous, structurally compromised cells that are unable to withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][7] This targeted action is particularly effective against Gram-negative bacteria.[7]

Ancremonam_MoA This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) (Transpeptidase) This compound->PBP3 Binds & Inhibits Crosslinking Peptidoglycan Cross-linking PBP3->Crosslinking Filamentation Cell Filamentation & Weakened Cell Wall PBP3->Filamentation Inhibition causes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking Catalyzed by PBP3 CellWall Stable Cell Wall Crosslinking->CellWall Leads to Lysis Cell Lysis Filamentation->Lysis Leads to

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Safety, Handling, and Storage

4.1 Safety Precautions As a research chemical and potent antibiotic, this compound powder should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for handling potent compounds should be followed.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[12]

  • Engineering Controls: Handle the powder form of this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical and biohazardous waste.

4.2 Compound Storage

  • Powder: Store the lyophilized powder of this compound at -20°C in a desiccator to protect it from moisture and light.

  • Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.

Protocol 1: Preparation of a 10 mg/mL High-Concentration Stock Solution

5.1 Principle This protocol details the preparation of a high-concentration stock solution, typically at 1000x or higher than the final working concentration. Preparing a concentrated stock minimizes the volume of solvent (e.g., DMSO or water) added to experimental media, which could otherwise have unintended effects. The choice of solvent is critical and should be determined empirically if not specified by the supplier; sterile, nuclease-free water or phosphate-buffered saline (PBS) are common starting points for water-soluble antibiotics.

5.2 Materials

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter[13]

5.3 Step-by-Step Methodology

  • Pre-Calculation: Determine the required mass of this compound for your desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mg/mL) × Final Volume (mL)

    • Example: For 2 mL of a 10 mg/mL stock, you need 10 mg/mL × 2 mL = 20 mg of this compound.

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of this compound powder into a sterile microcentrifuge tube.

  • Solubilization:

    • Add the calculated volume of sterile water (or DMSO) to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. If solubility is an issue, gentle warming (to 37°C) or sonication may be attempted, but stability under these conditions should be verified.

  • Sterilization:

    • Aseptically draw the dissolved this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.[13]

    • Filter-sterilize the solution into a new, sterile collection tube. Note: Do not autoclave antibiotic solutions, as heat can cause degradation.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for in vitro Assays

6.1 Principle Working solutions are prepared by diluting the high-concentration stock into the appropriate biological medium (e.g., Mueller-Hinton Broth for MIC testing). This protocol ensures the final concentration is accurate for the experiment while maintaining the sterility of the assay.

6.2 Step-by-Step Methodology

  • Thaw Stock: Remove one aliquot of the 10 mg/mL this compound stock solution from the freezer and thaw it at room temperature. Keep it on ice once thawed.

  • Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed.

    • C₁ = Concentration of stock solution (e.g., 10 mg/mL or 10,000 µg/mL)

    • V₁ = Volume of stock solution to add (unknown)

    • C₂ = Desired final concentration in media (e.g., 100 µg/mL)[14]

    • V₂ = Final volume of media

    • Example: To prepare 10 mL of media with a final this compound concentration of 100 µg/mL:

      • V₁ = (C₂ × V₂) / C₁

      • V₁ = (100 µg/mL × 10 mL) / 10,000 µg/mL = 0.1 mL or 100 µL

  • Preparation: In a sterile environment (e.g., a biosafety cabinet), add the calculated volume (100 µL in the example) of the thawed stock solution to your final volume of sterile culture medium.

  • Mixing: Mix thoroughly by gentle inversion or pipetting to ensure homogenous distribution of the antibiotic. The working solution is now ready for use in your assay.

Quality Control and Validation

A properly prepared solution is critical for reliable data. The following self-validating checks should be performed:

  • Visual Inspection: The final stock solution should be clear and free of any visible particulates or precipitates.

  • pH Measurement: For aqueous solutions, measure the pH after dissolution. If it has shifted significantly from neutral, it may affect both compound stability and biological activity.

  • Functional Confirmation: Test the prepared working solution against a known susceptible quality control strain of bacteria (e.g., E. coli ATCC 25922) in a standard MIC or disk diffusion assay to confirm its biological activity.[3]

Visualized Workflow for Stock Solution Preparation

The following diagram outlines the key steps and decision points in the preparation of a sterile this compound stock solution.

Ancremonam_Workflow start Start calc Calculate Required Mass (Mass = C x V) start->calc weigh Weigh this compound Powder (in fume hood) calc->weigh add_solvent Add Sterile Solvent (e.g., H₂O, DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_sol Check for Complete Dissolution dissolve->check_sol check_sol->dissolve No, continue mixing sterilize Filter Sterilize (0.22 µm Syringe Filter) check_sol->sterilize Yes aliquot Aliquot into Single-Use Tubes sterilize->aliquot label Label Aliquots (Name, Conc., Date, Solvent) aliquot->label store Store at -20°C / -80°C label->store end End store->end

Caption: Standard workflow for preparing this compound stock solutions.

References

  • This compound - Boston Pharmaceuticals - AdisInsight. (URL: [Link])

  • PubChem. This compound | C16H18N6O10S2 | CID 118379834. National Institutes of Health. (URL: [Link])

  • GSRS. This compound. (URL: [Link])

  • Patsnap Synapse. What is the mechanism of Aztreonam? (2024). (URL: [Link])

  • PubChem. SID 497620600 - this compound (USAN). National Institutes of Health. (URL: [Link])

  • Amsbio. This compound, AMS.T27962-5-MG. (URL: [Link])

  • Barrick Lab. ProtocolsAntibioticStockSolutions. (URL: [Link])

  • PubChem. Aztreonam | C13H17N5O8S2 | CID 5742832. National Institutes of Health. (URL: [Link])

  • PubMed. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. (2018). (URL: [Link])

  • YouTube. How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. (2019). (URL: [Link])

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. (URL: [Link])

  • MDPI. A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. (URL: [Link])

  • Bristol Myers Squibb. Safety Data Sheet (SDS) Locator. (URL: [Link])

  • ResearchGate. Preparation of 100mg/ml kanamycin solution v1. (2022). (URL: [Link])

  • Certis Belchim. Mainman Safety Data Sheet. (URL: [Link])

Sources

Topic: Cell Culture Assays for Aztreonam Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

A Note on Nomenclature: The topic specified "Ancremonam." Based on the context of antimicrobial efficacy assays, this guide has been developed for Aztreonam , a well-established monobactam antibiotic. It is presumed "this compound" was a typographical error.

Introduction: The Scientific Imperative for Assessing Aztreonam Efficacy

Aztreonam is a synthetic monocyclic β-lactam antibiotic with a narrow but critical spectrum of activity, primarily targeting aerobic Gram-negative bacteria. Its unique structure confers resistance to many β-lactamases, making it a valuable agent against pathogens like Pseudomonas aeruginosa, Enterobacteriaceae, and Neisseria species. The escalating crisis of antimicrobial resistance (AMR) necessitates rigorous, reproducible, and clinically relevant methods to evaluate the efficacy of such targeted antibiotics.[1][2]

This guide serves as a detailed resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that each assay is a self-validating system. We will explore the foundational assays that define an antibiotic's basic potency and delve into more complex models that better mimic the challenging environments of clinical infections.

Section 1: Foundational Principles - The Mechanism of Aztreonam

To design effective efficacy assays, one must first understand the drug's mechanism of action. Aztreonam, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure.[3]

Specifically, Aztreonam has a high affinity for Penicillin-Binding Protein 3 (PBP3) .[4][5][6] PBPs are transpeptidase enzymes that catalyze the final steps of peptidoglycan synthesis—the cross-linking of peptide chains that gives the cell wall its strength.[7][8][9] By binding to and inactivating PBP3, Aztreonam selectively inhibits bacterial cell septation during division. This leads to the formation of elongated, filamentous cells that are unable to divide and ultimately undergo lysis.[4][5]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM MurA/B/C/D/E/F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Bactoprenol Bactoprenol Carrier Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (by PBPs) Bactoprenol_out Bactoprenol Carrier PBP Penicillin-Binding Proteins (PBPs) Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation (by PBP3) Aztreonam Aztreonam Aztreonam->Crosslinked_PG INHIBITS

Figure 1: Mechanism of Action. Aztreonam inhibits the transpeptidation step of peptidoglycan synthesis by binding to PBP3.

Section 2: Core Efficacy Assays for Planktonic Bacteria

The foundational assessment of any antibiotic begins with its activity against planktonic, or free-floating, bacteria. The following assays determine the minimum concentrations required to inhibit growth and to kill the bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] It is the primary measure of an antibiotic's potency. The broth microdilution method is the gold standard due to its efficiency and reproducibility.[12][13]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing. Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that can interfere with some antibiotics.[14] The cation adjustment (Ca²⁺ and Mg²⁺) is crucial for testing drugs like Aztreonam against P. aeruginosa.

  • Inoculum Density: Standardizing the initial bacterial inoculum to approximately 5 x 10⁵ CFU/mL is critical.[10][13] A lower density may underestimate the MIC, while a higher density can overwhelm the antibiotic, leading to a falsely high MIC. This phenomenon is known as the "inoculum effect."

  • Controls: The inclusion of positive (bacteria, no drug), negative (media, no bacteria), and sterility controls is non-negotiable for a self-validating assay. They confirm bacterial viability, media sterility, and the absence of contamination.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 35-37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer (OD₆₀₀ of 0.08-0.13) or a nephelometer.

    • Dilute this standardized suspension 1:100 in fresh CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be your working inoculum.

  • Preparation of Aztreonam Dilutions:

    • In a sterile 96-well flat-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.

    • Prepare a stock solution of Aztreonam at twice the highest desired final concentration. Add 100 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. Well 11 serves as the positive control (no drug), and well 12 as the negative/sterility control.

  • Inoculation and Incubation:

    • Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to the target of ~5 x 10⁵ CFU/mL.

    • Add 50 µL of sterile CAMHB (instead of inoculum) to well 12.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • Visually inspect the plate. The MIC is the lowest concentration of Aztreonam at which there is no visible turbidity (i.e., the first clear well).[13]

    • The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition (a bacteriostatic effect), the MBC defines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[15][16] This assay is a direct extension of the MIC test and is crucial for determining if an antibiotic is bactericidal.

Protocol: MBC Determination

  • Following MIC Incubation: After reading the MIC, take the plate used for the MIC determination.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), pipette a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a quadrant of a nutrient agar plate (e.g., Tryptic Soy Agar). Also, plate an aliquot from the positive growth control well to confirm the viability of the original inoculum.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of Aztreonam that results in no colony growth on the agar subculture, corresponding to a ≥99.9% kill rate.[16][17]

G cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Serial Dilutions of Aztreonam in 96-well plate B Add Standardized Bacterial Inoculum (~5x10^5 CFU/mL) A->B C Incubate 16-20h at 37°C B->C D Read MIC: Lowest concentration with no visible growth C->D E Select clear wells (MIC and higher conc.) D->E Proceed with results F Plate 10µL from each selected well onto agar E->F G Incubate 18-24h at 37°C F->G H Read MBC: Lowest concentration with no colony growth (≥99.9% kill) G->H

Figure 2: Workflow for MIC and MBC Assays. The MBC assay is a sequential extension of the MIC determination.

Data Presentation: MIC & MBC

Bacterial StrainAztreonam MIC (µg/mL)Aztreonam MBC (µg/mL)Interpretation
E. coli ATCC 259220.250.5Bactericidal (MBC/MIC ≤ 4)
P. aeruginosa PAO124Bactericidal (MBC/MIC ≤ 4)
Resistant Clinical Isolate>128>128Resistant

Note: An MBC/MIC ratio of ≤4 is a common, though informal, benchmark for classifying an agent as bactericidal.

Section 3: Dynamic Drug-Bacterium Interaction Assays

Static endpoint assays like MIC and MBC are invaluable but do not capture the rate of bacterial killing. Time-kill kinetics assays provide this dynamic view.

Time-Kill Kinetics Assay

This assay measures the change in bacterial density over time in the presence of an antibiotic.[18] It is the most definitive method for assessing bactericidal versus bacteriostatic activity and can reveal concentration-dependent killing rates.[19][20]

Causality Behind Experimental Choices:

  • Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into whether the killing effect is dose-dependent.

  • Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) is essential to construct a curve that reveals the kill rate and potential for bacterial regrowth.

  • Neutralization: For some antibiotics, a neutralization step after sampling is required to prevent drug carryover from inhibiting growth on the agar plate. This ensures an accurate count of viable cells at the time of sampling.

Protocol: Time-Kill Kinetics Assay

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay (~5 x 10⁵ to 1 x 10⁶ CFU/mL).

    • Prepare flasks or tubes containing CAMHB with Aztreonam at the desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC). Also include a growth control flask with no antibiotic.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from each flask.

    • Perform serial 10-fold dilutions in sterile phosphate-buffered saline (PBS) or a suitable neutralizing broth.

    • Plate 100 µL from appropriate dilutions onto nutrient agar plates to obtain countable colonies (30-300 CFU).

    • Incubate the flasks at 35-37°C with shaking.

    • Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Data Analysis:

    • After 18-24 hours of incubation, count the colonies on each plate and calculate the CFU/mL for each time point.

    • Plot the results on a semi-logarithmic graph with log₁₀ CFU/mL on the y-axis and time (hours) on the x-axis.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21] A bacteriostatic effect is a <3-log₁₀ reduction.[21]

Data Presentation: Time-Kill Assay

Time (h)Growth Control (log₁₀ CFU/mL)Aztreonam at 1x MIC (log₁₀ CFU/mL)Aztreonam at 4x MIC (log₁₀ CFU/mL)
05.705.715.69
26.454.823.91
47.513.15<2.00
88.62<2.00<2.00
249.10<2.00<2.00
Note: <2.00 represents the lower limit of detection.

Section 4: Advanced Models for Biofilm-Associated Bacteria

In clinical settings, bacteria often exist in biofilms—structured communities encased in a self-produced polymeric matrix.[22] Biofilms confer significant protection against antibiotics, and bacteria within them can be 100 to 1000 times more resistant than their planktonic counterparts.[23][24] Therefore, assessing Aztreonam's efficacy against biofilms is critical.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is the lowest concentration of an antibiotic required to inhibit the initial formation of a biofilm.[22]

Protocol: MBIC Assay

  • Setup: Perform steps 1-3 of the Broth Microdilution MIC assay. The key difference is that the conditions should be optimized for biofilm formation (e.g., using specific biofilm-promoting media if necessary, and static incubation).

  • Biofilm Staining:

    • After 24 hours of incubation, carefully discard the planktonic culture from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[25]

    • Discard the crystal violet and wash the plate again with PBS until the wash water is clear.

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[25]

  • Reading the MBIC:

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 570-595 nm using a microplate reader.

    • The MBIC is defined as the lowest drug concentration that results in a significant reduction in absorbance compared to the positive control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is a more stringent measure, defining the lowest antibiotic concentration required to kill the bacteria within a pre-formed, mature biofilm.

Protocol: MBEC Assay

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of a standardized bacterial inoculum (~1 x 10⁷ CFU/mL) to each well.

    • Incubate for 24-48 hours under conditions that promote biofilm formation.

  • Antibiotic Challenge:

    • Remove the planktonic culture and wash the wells with PBS.

    • Add 100 µL of fresh media containing 2-fold serial dilutions of Aztreonam to the wells with the established biofilms.

    • Incubate for another 24 hours.

  • Viability Assessment:

    • After incubation, remove the antibiotic-containing media and wash the wells with PBS.

    • Add 100 µL of fresh growth medium to each well and physically disrupt the biofilm by vigorous pipetting or using a sonicator.

    • Transfer the resuspended cells to a new plate and determine the viability by plating for CFU counts or by using a viability stain like resazurin.

    • The MBEC is the lowest concentration of Aztreonam that results in a ≥3-log₁₀ reduction in CFU/mL compared to the untreated biofilm control.

G cluster_mbic MBIC: Inhibition of Formation cluster_mbec MBEC: Eradication of Mature Biofilm I1 Inoculate bacteria with serial dilutions of Aztreonam I2 Incubate 24h to allow (or prevent) biofilm formation I1->I2 I3 Wash & Stain with Crystal Violet I2->I3 I4 Quantify biomass (OD₅₉₅) I3->I4 E1 Inoculate bacteria and grow mature biofilm (24-48h) E2 Wash & add serial dilutions of Aztreonam E1->E2 E3 Incubate for 24h E2->E3 E4 Disrupt biofilm & assess cell viability (CFU count) E3->E4

Figure 3: Workflow for Anti-Biofilm Assays. MBIC assesses prevention of biofilm formation, while MBEC tests eradication of established biofilms.

Section 5: Data Interpretation and Best Practices

  • Consistency is Key: Adherence to standardized protocols (e.g., from the Clinical and Laboratory Standards Institute - CLSI, or the European Committee on Antimicrobial Susceptibility Testing - EUCAST) is paramount for generating data that is comparable across different studies and laboratories.

  • Controls Dictate Validity: An experiment is only as good as its controls. If the positive control does not show robust growth or the negative control is contaminated, the results are invalid.

  • Contextualize Your Results: An MIC value is not absolute. It must be interpreted in the context of clinical breakpoints, the specific bacterial species, and the assay conditions. Similarly, a high MBEC value highlights the challenge of treating biofilm-associated infections, even when the planktonic MIC suggests susceptibility.

  • Beyond the Basics: The assays described here form the core of an efficacy assessment. For deeper mechanistic insights, they can be supplemented with other methods, such as microscopy to visualize the filamentation caused by Aztreonam, or checkerboard assays to assess synergy with other antibiotics (e.g., β-lactamase inhibitors).

By systematically applying these robust, well-controlled cell culture assays, researchers can accurately characterize the efficacy of Aztreonam, generating the high-quality data needed to guide both clinical use and the development of next-generation antimicrobial strategies.

References

  • Grokipedia. Penicillin-binding proteins.
  • Wikipedia. Penicillin-binding proteins. Available from: [Link]

  • Heredity Biosciences. (2023). What is the process of bacterial cell wall formation?
  • Gosset, J. Bacterial Cell Wall Synthesis Pathway.
  • van Heijenoort, J. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. Available from: [Link]

  • Zapun, A., et al. (2008). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews. Available from: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

  • Taylor & Francis. Penicillin-binding proteins – Knowledge and References. Available from: [Link]

  • El-Hossary, E. M., et al. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules. Available from: [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]

  • ResearchGate. Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... Available from: [Link]

  • YouTube. (2025). Want to lear n more about the role of PBPs (penicillin binding proteins) ? Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]

  • Starkey, M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available from: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • JoVE. (2013). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Available from: [Link]

  • SAHMRI. Microtiter plate assays to assess antibiofilm activity against bacteria. Available from: [Link]

  • Jakobsen, T. H., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments. Available from: [Link]

  • Springer Nature Experiments. Microtiter plate assays to assess antibiofilm activity against bacteria. Available from: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

  • Nelson Labs. Time-Kill Evaluations. Available from: [Link]

  • iGEM. General Biofilm Assay Protocol. Available from: [Link]

  • YouTube. (2013). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. Available from: [Link]

  • Munita, J. M., & Arias, C. A. (2016). Antimicrobial resistance mechanisms and potential synthetic treatments. Future Science OA. Available from: [Link]

  • Munita, J. M., & Arias, C. A. (2016). An overview of the antimicrobial resistance mechanisms of bacteria. Revista Española de Quimioterapia. Available from: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • Khan, D. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Antibiotics. Available from: [Link]

  • Oyetayo, V. O. (2016). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International. Available from: [Link]

Sources

Application Notes and Protocols for Ancremonam Therapeutic Studies Using Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

<

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Ancremonam Preclinical Assessment

This compound (formerly LYS228) is a monobactam antibiotic currently in development for the treatment of infections caused by gram-negative bacteria.[1][2] As with all novel antimicrobial agents, a thorough preclinical evaluation in relevant animal models is a critical prerequisite to human clinical trials.[3][4] These studies are essential for establishing the in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and safety profile of the drug, thereby providing the foundational data required for regulatory approval and guiding optimal clinical trial design.[3][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for the therapeutic study of this compound. It emphasizes the scientific rationale behind experimental choices and provides detailed, field-proven protocols for key in vivo assays.

PART 1: Understanding this compound - Mechanism of Action and Therapeutic Rationale

This compound is a member of the monobactam class of beta-lactam antibiotics.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs), specifically PBP3 in gram-negative bacteria.[8][9] This targeted inhibition disrupts the final step of peptidoglycan synthesis, leading to cell filamentation and eventual lysis.[8]

The therapeutic rationale for developing this compound lies in its potential to address the growing threat of antimicrobial resistance. Its stability against metallo-β-lactamases (MBLs) and many serine-β-lactamases (SBLs) makes it a promising candidate for treating infections caused by multidrug-resistant (MDR) gram-negative pathogens.[8][10]

Key Therapeutic Targets:

  • Enterobacteriaceae[2]

  • Pseudomonas aeruginosa[11]

  • Other problematic gram-negative bacteria[10]

PART 2: Selection of Appropriate Animal Models

The choice of an animal model is paramount for generating clinically translatable data.[12][13] The ideal model should mimic the pathophysiology of human infection and allow for the robust assessment of the drug's efficacy and PK/PD properties.[3][4]

Murine Neutropenic Thigh Infection Model

The neutropenic murine thigh infection model is a cornerstone of preclinical antibiotic development and is highly recommended for the initial in vivo evaluation of this compound.[14][15][16] This model allows for the assessment of antimicrobial efficacy under conditions of immunosuppression, isolating the effect of the antibiotic from the host's immune response.[15][16]

Rationale for Use:

  • Standardization: It is a well-established and highly standardized model, facilitating comparisons across different studies and compounds.[16]

  • PK/PD Correlation: The model is excellent for determining the PK/PD index that best correlates with efficacy for beta-lactam antibiotics, which is typically the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[14][17][18]

  • Predictive Value: Data from this model has been shown to be predictive of clinical outcomes for a variety of infection types.[4]

Murine Lung Infection Model

For indications such as hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP), a murine lung infection model is essential.[19][20][21] This model allows for the direct assessment of this compound's efficacy at the primary site of infection.

Rationale for Use:

  • Site-Specific Efficacy: It provides crucial information on the drug's ability to penetrate lung tissue and exert its antibacterial effect in the pulmonary environment.[13]

  • Pathophysiological Relevance: The model can mimic key aspects of human pneumonia, including bacterial colonization, inflammation, and host immune response.[19][22][23]

  • Endpoint Analysis: Allows for the evaluation of multiple endpoints, including bacterial load in the lungs, survival, and histopathological changes.[21]

Other Relevant Models

Depending on the specific therapeutic indications for this compound, other animal models may be considered:

  • Sepsis Models: To evaluate efficacy in systemic infections.[24]

  • Urinary Tract Infection (UTI) Models: Given that UTIs are a common indication for antibiotics.[25]

  • Intra-abdominal Infection Models: To assess efficacy in complex infections.[26]

PART 3: Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific experimental goals and institutional guidelines.

Protocol: Murine Neutropenic Thigh Infection Model

Objective: To determine the in vivo efficacy of this compound against a target gram-negative pathogen.

Materials:

  • Female ICR (CD-1) or BALB/c mice (5-6 weeks old)[15][19]

  • Cyclophosphamide[15][27]

  • Target bacterial strain (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • This compound (formulated for injection)

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) with 5% sheep's blood or other appropriate agar[15]

  • Homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[15][27] This renders the mice neutropenic, making them more susceptible to infection.[16]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on appropriate agar.

    • Prepare a bacterial suspension in PBS to a concentration of approximately 10^7 CFU/mL.[15] The final concentration should be confirmed by serial dilution and plating.[28]

  • Infection:

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[15][28]

  • Treatment:

    • Initiate treatment with this compound (at various doses) or vehicle control at a specified time point post-infection (e.g., 2 hours).[15][27] Administration can be subcutaneous or intravenous depending on the desired pharmacokinetic profile.

  • Endpoint Analysis (24 hours post-infection):

    • Euthanize the mice.

    • Aseptically remove the infected thigh and weigh it.[15]

    • Homogenize the thigh tissue in a known volume of sterile PBS.[15]

    • Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar plates in duplicate.[15]

    • Incubate the plates overnight at 37°C and enumerate the bacterial colonies to determine the CFU per gram of tissue.[15]

  • Data Analysis:

    • Calculate the log10 reduction in CFU/gram of tissue for each treatment group compared to the vehicle control group at the start of therapy.

Protocol: Murine Lung Infection Model

Objective: To evaluate the efficacy of this compound in a pulmonary infection model.

Materials:

  • Female BALB/c mice (6-8 weeks old)[19]

  • Target bacterial strain (e.g., Pseudomonas aeruginosa)

  • This compound (formulated for injection)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in PBS to the desired concentration (e.g., 1 x 10^9 CFU/mL).[20]

  • Infection:

    • Anesthetize the mice.

    • Inoculate the mice intranasally with a small volume (e.g., 20-50 µL) of the bacterial suspension.[20]

  • Treatment:

    • Initiate treatment with this compound or vehicle control at a specified time point post-infection.

  • Endpoint Analysis (e.g., 24 or 48 hours post-infection):

    • Bacterial Load: Euthanize the mice, aseptically remove the lungs, homogenize, and determine the CFU per gram of lung tissue as described in the thigh model protocol.[21]

    • Survival: Monitor a separate cohort of animals for a defined period (e.g., 7 days) and record survival.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and cytokine levels.[21]

    • Histopathology: Fix lung tissue for histological examination to assess tissue damage and inflammation.[21]

PART 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

A critical component of this compound's preclinical evaluation is the determination of its PK/PD parameters.[3][4][5] This involves correlating the drug's exposure (pharmacokinetics) with its antibacterial effect (pharmacodynamics).

Key Steps:

  • Pharmacokinetic Studies: Conduct studies in uninfected and infected animals to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[12]

  • Dose Fractionation Studies: Administer the total daily dose of this compound in different dosing regimens (e.g., once daily, twice daily, continuous infusion) to determine which PK/PD index (%fT > MIC, Cmax/MIC, or AUC/MIC) best predicts efficacy. For beta-lactams, %fT > MIC is the most important parameter.[14][17][18][29]

  • Dose-Ranging Studies: Use the established PK/PD target to determine the dose of this compound required to achieve a static effect (no change in bacterial count) and a 1- or 2-log10 reduction in bacterial burden.[14]

Table 1: Typical PK/PD Targets for Beta-Lactam Antibiotics in Murine Models

PK/PD IndexTarget for StasisTarget for 1-log10 Kill
%fT > MIC 30-40%40-70%[14]

PART 5: Data Visualization and Interpretation

Clear and concise data presentation is crucial for interpreting experimental outcomes.

Workflow Diagrams

Efficacy_Study_Workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_analysis Endpoint Analysis Animal_Acclimation Animal Acclimation Neutropenia_Induction Neutropenia Induction (Thigh Model) Animal_Acclimation->Neutropenia_Induction Infection Infection (Thigh or Lung) Neutropenia_Induction->Infection Inoculum_Prep Inoculum Preparation Inoculum_Prep->Infection Treatment This compound Dosing Infection->Treatment Euthanasia Euthanasia Treatment->Euthanasia Tissue_Harvest Tissue Harvest (Thigh/Lung) Euthanasia->Tissue_Harvest Bacterial_Enumeration Bacterial Enumeration (CFU Counting) Tissue_Harvest->Bacterial_Enumeration Data_Analysis Data Analysis (Log Reduction) Bacterial_Enumeration->Data_Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

PK_PD_Analysis_Workflow PK_Study Pharmacokinetic Study (Determine Drug Exposure) Dose_Fractionation Dose Fractionation Study PK_Study->Dose_Fractionation Identify_Index Identify Predictive PK/PD Index (%fT > MIC) Dose_Fractionation->Identify_Index Dose_Ranging Dose-Ranging Efficacy Study Identify_Index->Dose_Ranging Determine_Target Determine Exposure for Stasis & Bacterial Kill Dose_Ranging->Determine_Target Human_Dose_Projection Human Dose Projection Determine_Target->Human_Dose_Projection

Caption: Workflow for PK/PD analysis to guide dose selection.

Conclusion

The successful preclinical development of this compound hinges on the rigorous application of well-validated animal models. The murine neutropenic thigh and lung infection models provide robust platforms for assessing in vivo efficacy and establishing critical PK/PD relationships. By following the detailed protocols and principles outlined in these application notes, researchers can generate the high-quality, reproducible data necessary to advance this compound through the development pipeline and ultimately address the urgent medical need for new treatments against multidrug-resistant gram-negative infections.

References

  • Waack, U., et al. (2020). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Frontiers in Pharmacology. Available at: [Link]

  • AdisInsight. (2022). This compound - Boston Pharmaceuticals. Available at: [Link]

  • MacGowan, A. P., & Macnaughton, E. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Expert Review of Anti-infective Therapy, 15(1), 5-13. Available at: [Link]

  • Gerberding, J. L., & Sande, M. A. (1986). Limitations of animal models in predicting beta-lactam efficacy for endocarditis and meningitis. Reviews of Infectious Diseases, 8 Suppl 3, S315-S318. Available at: [Link]

  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Available at: [Link]

  • Bio-protocol. (2020). Neutropenic mouse thigh infection model. Available at: [Link]

  • Turnidge, J. D. (1998). The pharmacodynamics of beta-lactams. Clinical Infectious Diseases, 27(1), 10-22. Available at: [Link]

  • Sy, S. K. B., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(6), 1337-1343. Available at: [Link]

  • ResearchGate. (2017). Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. Available at: [Link]

  • GARDP Revive. (n.d.). Neutropenic thigh mouse model. Available at: [Link]

  • Zhao, M., Lepak, A. J., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400. Available at: [Link]

  • Bio-protocol. (2020). Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection. Available at: [Link]

  • In Vivo. (2009). Development and Validation of a Multi-dose Neutropenic Rat Thigh Infection Model Using Real-time Monitoring of Staphylococcus aureus. Available at: [Link]

  • Bio-protocol. (2018). (ii) Neutropenic thigh infection model. Available at: [Link]

  • National Genomics Data Center. (1990). Pharmacodynamics of beta-lactam antibiotics. Studies on the paradoxical and postantibiotic effects in vitro and in an animal model. Available at: [Link]

  • Farmacia Hospitalaria. (2015). Pharmacokinetics and pharmacodynamics of beta-lactam antibiotics in critically ill patients. Available at: [Link]

  • PubMed. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Available at: [Link]

  • ResearchGate. (1998). The Pharmacodynamics of β-Lactams. Available at: [Link]

  • AntibioticDB. (n.d.). Compound | BOS 228. Available at: [Link]

  • PubMed. (1983). Treatment of serious gram-negative infections with aztreonam. Available at: [Link]

  • ASM Journals. (2021). Activity of β-Lactam Antibiotics against Metallo-β-Lactamase-Producing Enterobacterales in Animal Infection Models: a Current State of Affairs. Available at: [Link]

  • BioPharm International. (2016). FDA Publishes Antibacterial Drug Development Guidance. Available at: [Link]

  • Prous Science. (2021). Novel aztreonam conjugates with promising activity against Gram-negative bacteria. Available at: [Link]

  • PubMed Central. (2020). Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ATS Journals. (2022). Best Practices in the Development and Use of Experimental Models of Bacterial Pneumonia: An Official American Thoracic Society Workshop Report. Available at: [Link]

  • MSD Veterinary Manual. (n.d.). Beta-Lactam Antimicrobial Use in Animals. Available at: [Link]

  • RAPS. (2013). Extensive New Guidance Explains FDA's Recommendations for Streamlined Antibiotic Development. Available at: [Link]

  • ResearchGate. (2020). Main types of animal models for the study of treatment efficacy in carbapenem-resistant bacteria and associated advantages or limitations. Available at: [Link]

  • ECA Academy. (2016). FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation". Available at: [Link]

  • Ovid. (2008). New FDA guidance should help spur anti-infective... : Drug & Market Development. Available at: [Link]

  • WCG. (2024). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aztreonam?. Available at: [Link]

  • Charles River Laboratories. (n.d.). Bacterial Lung Infection Models. Available at: [Link]

  • PubMed. (2024). Antimicrobial Peptides towards Clinical Application-A Long History to Be Concluded. Available at: [Link]

  • PubMed Central. (2022). Development of Novel Peptides for the Antimicrobial Combination Therapy against Carbapenem-Resistant Acinetobacter baumannii Infection. Available at: [Link]

  • MDPI. (2024). Antimicrobial Peptides towards Clinical Application—A Long History to Be Concluded. Available at: [Link]

  • Frontiers. (2024). Editorial: Immune response to gram-negative bacteria in the lungs. Available at: [Link]

  • PubMed. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Available at: [Link]

  • PubMed. (2016). Bacterial surface appendages as targets for novel antibacterial therapeutics. Available at: [Link]

  • PubMed Central. (2007). Appropriate Targets for Antibacterial Drugs. Available at: [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Available at: [Link]

  • PubMed. (2019). Preclinical study of the long-range safety and anti-inflammatory effects of high-dose oral meglumine. Available at: [Link]

  • PubMed Central. (2022). Advances in the preclinical characterization of the antimicrobial peptide AS-48. Available at: [Link]

Sources

Troubleshooting & Optimization

Ancremonam Technical Support Center: A Guide to Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction: Welcome to the technical support center for Ancremonam. As a novel therapeutic agent, this compound presents unique opportunities and challenges in preclinical development. One of the most common hurdles researchers face is its limited aqueous solubility. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive understanding of this compound's solubility characteristics and to offer robust, field-proven troubleshooting strategies. We will move beyond simple protocols to explain the fundamental science, empowering you to make informed decisions in your experiments.

For the purpose of this guide, we will treat this compound as a representative weakly acidic compound (hypothetical pKa ≈ 4.5) with low intrinsic water solubility, a common profile for many developmental drugs.[1]

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound Solubility

This section addresses the core principles that govern the solubility of this compound.

Q1: What do "thermodynamic" and "kinetic" solubility mean for my this compound experiments?

A1: Understanding this distinction is critical for experimental design and data interpretation.[2]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of this compound that can be dissolved in a solvent system (like a buffer) under specific conditions (e.g., pH, temperature) when the system has reached equilibrium. This process can take a long time (often 24 hours or more) and represents the most stable state.[3] This value is crucial for formulation development.

  • Kinetic Solubility is measured by dissolving this compound in a highly soluble organic solvent first (e.g., DMSO) and then adding this stock solution to an aqueous buffer.[4] The kinetic solubility is the concentration at which this compound first precipitates.[5] This value is often higher than the thermodynamic solubility because it can create a temporary, supersaturated state.[6] Most high-throughput screening assays measure kinetic solubility.[4]

Q2: How do the pH of my buffer and the pKa of this compound interact to affect its solubility?

A2: The relationship between pH and pKa is the most powerful tool for manipulating the solubility of ionizable drugs like this compound. The principle is governed by the Henderson-Hasselbalch equation .[7][8]

  • Mechanism: this compound, as a weak acid (HA), exists in two forms in water: an un-ionized (neutral) form (HA) and an ionized (charged) form (A⁻). The un-ionized form is generally poorly soluble in water, while the ionized form is much more soluble.

  • The Rule:

    • When the pH is below the pKa (pH < 4.5), this compound will be predominantly in its neutral, less soluble form (HA).

    • When the pH is above the pKa (pH > 4.5), it will be predominantly in its ionized, more soluble form (A⁻).[9][10]

  • Practical Implication: To dissolve this compound in an aqueous solution, you should use a buffer with a pH significantly above its pKa (e.g., pH 7.4).[11]

cluster_low_pH Low pH (e.g., pH 2.0) cluster_high_pH High pH (e.g., pH 7.4) HA_low This compound (HA) (Neutral, Dominant) A_low This compound (A⁻) (Ionized) HA_low->A_low Less Soluble HA_high This compound (HA) (Neutral) A_high This compound (A⁻) (Ionized, Dominant) HA_high->A_high More Soluble pH_pKa pH vs. pKa (4.5)

Caption: Effect of pH on this compound's ionization and solubility.

Q3: What are the best initial solvents to try for dissolving a new batch of this compound?

A3: A systematic approach is best. Start with common laboratory solvents and progress as needed. The goal is often to create a concentrated stock solution that can be diluted into your final experimental medium.

SolventClassPolarityCommon Use & Considerations
DMSO Aprotic PolarHighFirst choice for stock solutions. Highly effective for most compounds. Ensure final concentration in assays (e.g., cell culture) is low (<0.5%) to avoid toxicity.[12]
Ethanol Protic PolarHighGood alternative to DMSO. Often used in formulations. Can be toxic to cells at higher concentrations.[13]
Methanol Protic PolarHighEffective solvent, but generally more toxic than ethanol; primarily for analytical use.
Propylene Glycol (PG) Protic PolarMediumA common co-solvent used in pharmaceutical formulations to improve solubility and stability.[14]
Polyethylene Glycol (PEG 400) PolymerMediumAnother widely used co-solvent, particularly for oral and parenteral formulations.[15]

Part 2: Troubleshooting Guide - Common Experimental Problems & Solutions

This section provides step-by-step solutions to specific issues you may encounter.

Issue 1: "My this compound powder will not dissolve in my aqueous buffer (e.g., PBS at pH 7.4)."

This is a classic thermodynamic solubility problem. The energy required to break this compound's crystal lattice is too high for the buffer to overcome.

Root Cause Analysis:

  • The intrinsic solubility of the neutral form of this compound is extremely low.

  • While pH 7.4 is above the pKa of 4.5, the dissolution rate may be very slow.

  • The solid-state form (e.g., a very stable crystal polymorph) may be hindering dissolution.

Solution Protocol: Systematic pH-Solubility Profiling

  • Preparation: Prepare a series of buffers with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).

  • Addition: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Separation: After equilibration, filter the samples through a 0.22 µm PVDF filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH. This profile will authoritatively show the required pH to achieve your target concentration.[16]

Issue 2: "this compound dissolves perfectly in my DMSO stock, but it precipitates immediately when I add it to my cell culture medium."

This is a very common kinetic solubility problem, often called "crashing out."

Root Cause Analysis: The sudden shift from a highly favorable organic solvent (DMSO) to a predominantly aqueous environment causes the local concentration of this compound to exceed its kinetic solubility limit, leading to rapid precipitation.[12][17]

Solution Protocol: Optimized Dilution & Vehicle Selection

start Precipitation Observed in Cell Media check_conc Is final DMSO conc. < 0.5%? start->check_conc reduce_stock Lower stock concentration (e.g., from 50mM to 10mM) check_conc->reduce_stock No warm_media Warm media to 37°C before adding stock check_conc->warm_media Yes reduce_stock->warm_media add_slowly Add stock dropwise while vortexing media warm_media->add_slowly use_cosolvent Use a Co-solvent System (e.g., with PEG 400) add_slowly->use_cosolvent use_serum Increase serum percentage in media (if applicable) use_cosolvent->use_serum final_check Precipitation Resolved? use_serum->final_check success Proceed with Experiment final_check->success Yes fail Advanced Formulation (e.g., Cyclodextrin) final_check->fail No

Caption: Troubleshooting workflow for compound precipitation in media.

  • Reduce Stock Concentration: The simplest first step. If you are using a 50 mM stock, try making a 10 mM or even 1 mM stock in DMSO. This requires adding a larger volume to your media, but the more gradual dilution can prevent precipitation. Ensure your final DMSO concentration remains non-toxic.[18]

  • Optimize the Addition Process:

    • Always warm the cell culture media to 37°C before adding the compound.[18]

    • Add the this compound stock solution drop-by-drop directly into the media while gently vortexing or swirling.[18] This avoids creating pockets of high concentration.

  • Incorporate a Co-solvent: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[14][19]

    • Prepare a stock solution of this compound in a mixture, such as 50:50 DMSO:PEG 400. This can create a more stable vehicle for dilution.[20]

  • Utilize Serum: If your experiment allows, serum proteins like albumin can bind to hydrophobic drugs and help keep them in solution. Try pre-mixing your this compound stock in a small volume of media containing serum before adding it to the final culture vessel.

Issue 3: "My experiment requires a 200 µM concentration of this compound, but its maximum thermodynamic solubility is only 50 µM."

When the required concentration exceeds the equilibrium solubility, advanced formulation strategies are necessary. These methods work by creating a more favorable environment for the drug molecule at a microscopic level.

Solution 1: Cyclodextrin Complexation

  • Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[21] this compound can fit inside this cavity, forming an "inclusion complex."[22] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.[23][24]

  • Experimental Protocol:

    • Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its solubility and safety profile.[21]

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).

    • Add this compound powder to the cyclodextrin solution and stir vigorously overnight.

    • Filter the solution to remove any undissolved drug.

    • Quantify the this compound concentration in the filtrate to determine the solubility enhancement. This stock can then be used in experiments.[25]

Solution 2: Amorphous Solid Dispersions (ASDs)

  • Mechanism: Drugs in their crystalline form have a highly ordered, low-energy state that requires significant energy to dissolve. An Amorphous Solid Dispersion (ASD) involves dispersing the drug at a molecular level within a polymer matrix in a disordered, high-energy amorphous state.[26][27] This amorphous form dissolves much more readily, often creating a supersaturated solution that can be maintained by the polymer.[28][29]

  • Laboratory-Scale Preparation (Solvent Evaporation Method):

    • Select a suitable polymer (e.g., HPMCAS, PVP).

    • Dissolve both the polymer and this compound in a common volatile organic solvent (e.g., methanol or acetone).

    • Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film.

    • Further dry the film under high vacuum to remove all residual solvent.

    • Scrape the resulting solid. This is the ASD, which should now be readily dispersible in your aqueous buffer to achieve a higher concentration than the crystalline drug alone.[30]

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Lobato, I. M., et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. PubMed Central. [Link]

  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]

  • Journal of Pharmacy and Pharmacology. (1982). Mechanism of drug dissolution rate enhancement from β‐cyclodextrin‐drug systems. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

  • MDPI. (2017). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • Patsnap Synapse. (2025). How does solubility affect oral bioavailability?. [Link]

  • PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. [Link]

Sources

Technical Support Center: Overcoming Aztreonam Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating aztreonam resistance. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Part 1: General Troubleshooting Guide

My assay results are inconsistent. What are the common pitfalls?

Inconsistent results in aztreonam susceptibility testing and resistance mechanism elucidation can stem from several factors. Here's a checklist of common issues and how to address them:

  • Antibiotic Integrity: Aztreonam can degrade, affecting its potency. Ensure that your stock solutions are fresh and properly stored. It is advisable to perform preliminary studies to characterize degradation over the duration of your experiments[1].

  • Bacterial Growth Phase: The growth phase of your bacterial culture can significantly impact its susceptibility profile. Always use cultures in the mid-logarithmic growth phase for consistent results.

  • Inoculum Density: Variation in the number of bacterial cells can lead to discrepancies in Minimum Inhibitory Concentration (MIC) values. Standardize your inoculum preparation to achieve a consistent cell density, typically around 5 x 10^5 CFU/mL for broth microdilution assays[2].

  • Contamination: Contamination of your cultures can lead to erroneous results. Regularly check for culture purity through plating and microscopy.

Part 2: Frequently Asked Questions (FAQs) by Resistance Mechanism

This section is organized by the primary mechanisms of aztreonam resistance.

A. Enzymatic Degradation

The most common enzymatic resistance to aztreonam is mediated by β-lactamases.

Q1: My bacterial isolate is resistant to aztreonam, and I suspect β-lactamase activity. How can I confirm this?

A combination of phenotypic and genotypic tests is recommended:

  • Phenotypic Confirmation: The double-disk synergy test is a straightforward method. Place a disk of aztreonam and a disk of a β-lactamase inhibitor (e.g., clavulanic acid, tazobactam, or avibactam) on an agar plate inoculated with your isolate. A synergistic effect, observed as an enhanced zone of inhibition, suggests the presence of a β-lactamase that is inhibited by the partner drug. Aztreonam is often used in combination with β-lactamase inhibitors to prevent its degradation[3].

  • Biochemical Assays: A nitrocefin-based assay can directly measure β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color upon hydrolysis by a β-lactamase.

  • Genotypic Analysis: Use PCR or whole-genome sequencing to identify the presence of known β-lactamase genes. Common β-lactamases that can hydrolyze aztreonam include certain extended-spectrum β-lactamases (ESBLs) like some TEM and SHV variants, and AmpC β-lactamases[4][5][6]. While metallo-β-lactamases (MBLs) like NDM-1 do not typically hydrolyze aztreonam, many bacteria carrying MBL genes also harbor other β-lactamases that do[7][8][9].

Q2: I've identified an AmpC β-lactamase in my resistant isolate. How does this contribute to aztreonam resistance?

AmpC β-lactamases can confer resistance to aztreonam, although the hydrolysis rate is generally low[4]. Resistance often arises from the hyperproduction of AmpC. In organisms like Pseudomonas aeruginosa, mutations in the regulatory gene ampR can lead to the overexpression of the chromosomal ampC gene, resulting in clinically significant resistance[10][11].

Q3: Can New Delhi metallo-β-lactamase (NDM-1) directly cause aztreonam resistance?

While NDM-1 is a potent carbapenemase, it does not efficiently hydrolyze aztreonam[6][8]. However, clinical isolates producing NDM-1 are often resistant to aztreonam. This is typically due to the co-production of other β-lactamases, such as ESBLs or AmpC, which can degrade aztreonam[7][9][12]. The combination of aztreonam with an inhibitor like avibactam can restore its activity against such dual-carbapenemase-producing strains[13][14].

Visualizing the Challenge of Co-expressed β-Lactamases

G cluster_0 Bacterial Cell Aztreonam Aztreonam NDM1 NDM-1 (MBL) Aztreonam->NDM1 No Hydrolysis ESBL_AmpC ESBL / AmpC Aztreonam->ESBL_AmpC Hydrolysis PBP3 PBP3 (Target) Aztreonam->PBP3 Inhibition caption Aztreonam's fate in a bacterium with multiple β-lactamases.

Caption: Aztreonam's fate in a bacterium with multiple β-lactamases.

B. Efflux Pumps

Efflux pumps actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug.

Q4: I suspect efflux pump activity is contributing to aztreonam resistance. How can I test this?

  • Use of Efflux Pump Inhibitors (EPIs): The most common method is to perform MIC testing with and without a known EPI. A significant reduction in the MIC of aztreonam in the presence of an EPI suggests the involvement of an efflux pump. Carbonyl cyanide m-chlorophenylhydrazone (CCCP) is a common, non-specific EPI used in research settings.

  • Real-Time Efflux Assays: These assays directly measure the extrusion of a fluorescent substrate, such as ethidium bromide or Nile Red, from the bacterial cell[2][15][16]. A decreased rate of efflux in the presence of aztreonam (as a competitive substrate) or a known EPI provides evidence for efflux pump involvement.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes, such as the MexAB-OprM system in P. aeruginosa, which is known to efflux aztreonam[3][17][18].

Q5: What are the primary efflux pumps involved in aztreonam resistance in Gram-negative bacteria?

In Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, plays a significant role in aztreonam resistance[17][19]. Overexpression of this pump can lead to multidrug resistance, including resistance to aztreonam[18][20]. In Escherichia coli, the AcrAB-TolC system is a major RND-type efflux pump that can contribute to resistance[21][22].

Experimental Workflow for Investigating Efflux Pump-Mediated Resistance

G start Resistant Isolate mic_atm Determine Aztreonam MIC start->mic_atm mic_epi Determine Aztreonam MIC + EPI (e.g., CCCP) start->mic_epi compare Compare MICs mic_atm->compare mic_epi->compare efflux_assay Real-Time Efflux Assay (e.g., Nile Red) compare->efflux_assay Significant MIC Reduction qpcr qRT-PCR for Efflux Pump Genes compare->qpcr Significant MIC Reduction conclusion Efflux-Mediated Resistance Confirmed efflux_assay->conclusion qpcr->conclusion

Caption: A workflow for confirming the role of efflux pumps in aztreonam resistance.

C. Target Site Modification

Alterations in the drug's target, Penicillin-Binding Protein 3 (PBP3), can reduce binding affinity and lead to resistance.

Q6: How do modifications to PBP3 lead to aztreonam resistance?

Aztreonam's primary target is PBP3, an enzyme essential for bacterial cell wall synthesis[23]. Mutations in the ftsI gene, which encodes PBP3, can alter the protein's structure, reducing aztreonam's binding affinity[23]. This is an increasingly recognized mechanism of resistance, particularly in E. coli and P. aeruginosa[20][24]. Specific insertions of amino acids in PBP3 have been linked to reduced susceptibility to aztreonam and even the combination of aztreonam-avibactam[5][21][25][26].

Q7: How can I detect PBP3 modifications in my resistant isolates?

  • Gene Sequencing: Sequence the ftsI gene from your resistant isolates and compare it to the sequence from a susceptible reference strain. Look for mutations, insertions, or deletions that could alter the amino acid sequence of PBP3.

  • PBP Binding Assays: These assays measure the affinity of aztreonam for PBP3. A common method involves competitive binding with a radiolabeled or fluorescently tagged penicillin. A higher concentration of aztreonam required to displace the labeled penicillin in the resistant isolate compared to a susceptible strain indicates reduced binding affinity.

D. Reduced Permeability

Changes in the bacterial outer membrane can restrict aztreonam's entry into the cell.

Q8: Can porin loss contribute to aztreonam resistance?

Yes, particularly in Pseudomonas aeruginosa. Porins are protein channels in the outer membrane that allow antibiotics to enter the periplasmic space. Loss-of-function mutations in genes encoding porins like OprD can decrease the permeability of the outer membrane to aztreonam, contributing to resistance[24][27][28][29]. This mechanism often works in concert with other resistance mechanisms, such as AmpC hyperproduction or efflux[5].

Q9: How can I investigate the role of porin loss in my experiments?

  • Outer Membrane Protein Profiling: Use SDS-PAGE to compare the outer membrane protein profiles of your resistant and susceptible isolates. The absence of a protein band in the resistant isolate that is present in the susceptible strain may indicate the loss of a porin.

  • Gene Sequencing: Sequence the genes of major porins, such as oprD in P. aeruginosa, to identify mutations that could lead to a non-functional protein[30].

  • Membrane Permeability Assays: Use a membrane-permeabilizing agent, like polymyxin B nonapeptide, in your susceptibility testing. A significant decrease in the aztreonam MIC in the presence of the permeabilizing agent suggests that reduced permeability is a factor in resistance[21].

Part 3: Quantitative Data Summary

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Aztreonam Resistance Mechanisms

Bacterial SpeciesResistance MechanismAztreonam MIC (µg/mL)Aztreonam + Inhibitor MIC (µg/mL)Reference
E. coliPBP3 Insertion (YRIK/YRIN) + NDM>25616 (with Avibactam)[21][26]
P. aeruginosaAmpC Hyperproduction32 - 1284 - 16 (with AmpC inhibitor)[11][24]
P. aeruginosaMexAB-OprM Upregulation16 - 642 - 8 (with EPI)[18][20]
K. pneumoniaeCo-production of KPC and NDM>128≤0.5 (with Avibactam)[14]

Note: These values are illustrative and can vary between strains and experimental conditions.

Part 4: Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Antibiotic Plates: Create a series of 2-fold serial dilutions of aztreonam in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test isolate. Dilute the culture in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well[2].

  • Inoculation and Incubation: Inoculate the prepared 96-well plates with the bacterial suspension. Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Real-Time Fluorescence-Based Efflux Assay

This protocol is adapted from established methods for measuring real-time efflux[2].

  • Bacterial Culture and Preparation: Grow the test strain to the mid-log phase. Harvest the cells by centrifugation, wash them twice with Phosphate Buffered Saline (PBS), and resuspend them in PBS.

  • Dye Loading: Add a fluorescent dye like Nile Red to the cell suspension and incubate to allow for dye accumulation.

  • Inhibitor Addition: Dispense the dye-loaded cells into a 96-well plate. Add the test compound (potential EPI) at various concentrations.

  • Efflux Initiation and Measurement: Place the plate in a fluorescence plate reader. Initiate efflux by adding an energy source like glucose. Immediately begin recording fluorescence at appropriate excitation and emission wavelengths every 30 seconds for 15-30 minutes[2].

  • Data Analysis: A slower decrease in fluorescence in the presence of the test compound indicates efflux inhibition. Plot the efflux rate against the inhibitor concentration to determine the IC50 value.

References

  • Martínez-García, L., et al. (2021). Enzymatic inactivation of aztreonam by faecal enzyme preparations from healthy volunteers. Infection, 15(3), 188-191.
  • Kumarasamy, K. K., et al. (2010). NDM-1 (New Delhi metallo beta lactamase-1) producing Gram-negative bacilli: Emergence & clinical implications. Indian Journal of Medical Research, 132(6), 749.
  • Fraile-Ribot, P. A., et al. (2019). Genomic Analysis Identifies Novel Pseudomonas aeruginosa Resistance Genes under Selection during Inhaled Aztreonam Therapy In Vivo. Antimicrobial Agents and Chemotherapy, 63(11).
  • RCSB Protein Data Bank. (n.d.). Aztreonam Resistance. PDB-101. Retrieved from [Link]

  • Shen, Z., et al. (2022). Aztreonam-avibactam may not replace ceftazidime/avibactam: the case of KPC-21 carbapenemase and penicillin-binding protein 3 with four extra amino acids. International Journal of Antimicrobial Agents, 60(3), 106642.
  • BenchChem. (2025). Application Notes and Protocols for AcrB-IN-2 Efflux Pump Inhibition Assay. BenchChem.
  • Nordmann, P., et al. (2011). Does broad-spectrum β-lactam resistance due to NDM-1 herald the end of the antibiotic era for treatment of infections caused by Gram-negative bacteria?. Journal of Antimicrobial Chemotherapy, 66(4), 689-692.
  • Poirel, L., et al. (2024). Modification of the penicillin-binding-protein 3 as a source of resistance to broad-spectrum cephalosporins in Escherichia coli. Journal of Antimicrobial Chemotherapy, 79(2), 333-335.
  • Jacoby, G. A. (2009). AmpC β-Lactamases. Clinical Microbiology Reviews, 22(1), 161-182.
  • Khan, A. U., et al. (2022). Resistance to aztreonam-avibactam among clinical isolates of Escherichia coli is primarily mediated by altered penicillin-binding protein 3 and impermeability. Journal of Antimicrobial Chemotherapy, 77(11), 3048-3055.
  • Patsnap. (2024). What is the mechanism of Aztreonam?. Patsnap Synapse. Retrieved from [Link]

  • Alvarez-Ortega, C., et al. (2011). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Recent Pat Antiinfect Drug Discov, 6(3), 207-216.
  • Sadek, M., et al. (2024). Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. mSphere, 9(3), e00057-24.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Design of Efflux Pump Inhibition Studies. BenchChem.
  • Tooke, C. L., et al. (2021). Resistance to aztreonam in combination with non-β-lactam β-lactamase inhibitors due to the layering of mechanisms in Escherichia coli identified following mixed culture selection. bioRxiv.
  • Marshall, C. W., et al. (2017). Evolved Aztreonam Resistance Is Multifactorial and Can Produce Hypervirulence in Pseudomonas aeruginosa. mBio, 8(5).
  • Ma, F., et al. (2022). Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli. Frontiers in Microbiology, 13, 1047109.
  • Li, Y., et al. (2023). In Vivo Development of Aztreonam Resistance in Meropenem-Resistant Pseudomonas aeruginosa Owing to Overexpression of the blaPDC-16. Microbiology Spectrum, 11(3), e04711-22.
  • Tan, S. H., et al. (2018). Aztreonam-Avibactam Combination Restores Susceptibility of Aztreonam in Dual-Carbapenemase-Producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(9).
  • Tamma, P. D., et al. (2021). A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World. Clinical Infectious Diseases, 73(9), e3472-e3480.
  • Liénard, B. M. R., et al. (2018). New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis. Antimicrobial Agents and Chemotherapy, 62(12).
  • Zhang, Y., et al. (2024). Carbapenem-resistant Klebsiella pneumoniae infections in Chinese children: in vitro activities of ceftazidime-avibactam and aztreonam-avibactam against carbapenemase-producing strains in a two-center study.
  • Pfeifer, Y., et al. (2021). Recent Emergence of Aztreonam-Avibactam Resistance in NDM and OXA-48 Carbapenemase-Producing Escherichia coli in Germany. Antimicrobial Agents and Chemotherapy, 65(11).
  • Liénard, B. M. R., et al. (2017). New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis. mSphere, 2(5).
  • Shields, R. K. (2020). Aztreonam Combination Therapy: An Answer to Metallo-β-Lactamase–Producing Gram-Negative Bacteria?. Clinical Infectious Diseases, 71(5), 1099-1101.
  • De la Fuente, C., et al. (2023).
  • Li, Y., et al. (2024). Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM. Frontiers in Microbiology, 15, 1359656.
  • Morris, G. E., et al. (2024). Management of an infection from NDM-1-producing Escherichia coli with susceptibility to aztreonam. ASM Case Reports, 9(1), e00276-23.
  • Pang, Z., et al. (2019). β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects. International Journal of Molecular Sciences, 20(11), 2736.
  • Alenazy, R. (2024). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. Antibiotics, 13(1), 85.
  • Lister, P. D., et al. (2009). Antibacterial-Resistant Pseudomonas aeruginosa: Clinical Impact and Complex Regulation of Chromosomally Encoded Resistance Mechanisms. Clinical Microbiology Reviews, 22(4), 582-610.
  • Sharma, A., et al. (2023). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 12(7), 1106.
  • Webber, M. A., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mSphere, 1(4).
  • Costa, S. S., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 11(12), 1735.
  • Marshall, C. W., et al. (2017). Evolved Aztreonam Resistance Is Multifactorial and Can Produce Hypervirulence in Pseudomonas aeruginosa.
  • Viveiros, M., et al. (2010). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Open Microbiology Journal, 4, 36-43.
  • Verma, P., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. RSC advances, 11(57), 35843-35858.
  • Rather, M. A., et al. (2021). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. Antibiotics, 10(7), 808.
  • El-Gamal, M. I., et al. (2023). Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies. Frontiers in Microbiology, 14, 1262332.
  • Chevalier, S., et al. (2017). Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae. Frontiers in microbiology, 8, 2453.
  • Köhler, T., et al. (1999). Negative Regulation of the Pseudomonas aeruginosa Outer Membrane Porin OprD Selective for Imipenem and Basic Amino Acids. Journal of Bacteriology, 181(20), 6300-6305.
  • Kuti, J. L., et al. (2004). Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation. Journal of pharmaceutical and biomedical analysis, 34(5), 1085-1092.
  • RCSB Protein Data Bank. (n.d.). Aztreonam. PDB-101. Retrieved from [Link]

Sources

Ancremonam stability in different laboratory conditions

Author: BenchChem Technical Support Team. Date: January 2026

Ancremonam Stability Technical Support Center

A Guide for Researchers and Drug Development Professionals

Disclaimer: this compound (also known as LYS228 or BOS-228) is an investigational monobactam antibiotic currently in clinical development.[1] As such, comprehensive public data on its stability profile is limited. This guide has been developed by Senior Application Scientists to address common laboratory challenges by using Aztreonam , a structurally and mechanistically related monobactam antibiotic, as a well-documented model. The principles of beta-lactam stability, degradation pathways, and handling procedures discussed here are highly relevant and directly applicable to the laboratory investigation of this compound.

Frequently Asked Questions (FAQs) on Monobactam Stability

Q1: What is the primary cause of degradation for monobactams like this compound in aqueous solutions?

A1: The primary cause of degradation is the hydrolysis of the core beta-lactam ring. This four-membered ring is sterically strained and susceptible to cleavage by nucleophilic attack, particularly from water or hydroxide ions. This process is irreversible and results in a loss of antibacterial activity, as the intact ring is essential for binding to penicillin-binding proteins (PBPs) in the bacterial cell wall.[2][3] Factors such as pH, temperature, and the presence of certain buffers can significantly influence the rate of this hydrolytic degradation.

Q2: My reconstituted this compound solution has a slight pink tint. Is it still usable?

A2: Yes, this is a known characteristic of the model compound, Aztreonam. Upon reconstitution, solutions may be colorless to light straw yellow and can develop a slight pink tint upon standing.[4][5] This color change does not indicate a loss of potency, and the solution can be used as long as it is within the recommended stability timeframe and free of particulate matter.

Q3: How long is a reconstituted solution of a monobactam stable?

A3: Stability depends on concentration, diluent, and storage temperature. For Aztreonam solutions at concentrations of 20 mg/mL (2% w/v) or less, stability is maintained for:

  • 48 hours at controlled room temperature (15-30°C).[4][6][7]

  • 7 days under refrigeration (2-8°C).[4][6][7]

Solutions at higher concentrations (>20 mg/mL) should be used immediately unless prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection, in which case the same stability times apply.[4][6]

Q4: Can I freeze reconstituted this compound solutions for long-term storage?

A4: Yes, studies on Aztreonam show it is stable when frozen. One study demonstrated that a 60 mg/mL solution of Aztreonam was stable for at least 6 months when stored at -20°C.[8] When using frozen solutions, it is critical to thaw them at room temperature or in a refrigerator. Do not force the thaw using a water bath or microwave, as this can cause localized overheating and rapid degradation.[7]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, explaining the root cause and providing actionable solutions.

Issue 1: Rapid Loss of Potency in a Buffered Solution

  • Question: I prepared an this compound solution in a phosphate buffer at pH 7.5 for an in vitro assay, but an HPLC analysis showed over 20% degradation in just a few hours. What happened?

  • Scientific Explanation: Beta-lactam antibiotics exhibit pH-dependent stability. The rate of hydrolysis is generally lowest in the slightly acidic range (pH 6.0) and increases significantly in neutral to alkaline conditions. The presence of nucleophilic buffer species, such as phosphate, can act as a catalyst for hydrolysis, further accelerating the degradation of the beta-lactam ring compared to unbuffered water.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your stock solution and final assay buffer.

    • Optimize pH: If possible for your experimental design, prepare the solution in a buffer with a pH closer to 6.0, such as a citrate or acetate buffer.

    • Choose a Non-Nucleophilic Buffer: If pH 7.5 is required, consider switching to a non-nucleophilic buffer like HEPES.

    • Prepare Fresh: Always prepare solutions immediately before use, especially when working at non-optimal pH values.

Issue 2: Inconsistent Results in a Drug Combination Study

  • Question: I'm testing this compound in combination with another antibiotic, and my results are not reproducible. Could there be a stability issue?

  • Scientific Explanation: this compound, like Aztreonam, can be chemically incompatible with other drugs in the same solution. Aztreonam is explicitly known to be incompatible with nafcillin and metronidazole.[4][7] Admixtures with certain other beta-lactams, like ampicillin, can also affect stability; in some cases, the presence of Aztreonam can increase ampicillin's stability, while ampicillin can slightly decrease Aztreonam's stability.[9][10]

  • Troubleshooting Steps:

    • Check Compatibility Data: Consult literature or manufacturer's data for known incompatibilities of your combination agents. For Aztreonam, it is known to be compatible for up to 48 hours at room temperature with clindamycin, gentamicin, and tobramycin in 0.9% NaCl or D5W.[7][11]

    • Visual Inspection: Check the solution for any haze, precipitation, or color change after mixing.

    • Separate Injections: If compatibility is unknown or questionable, administer the drugs separately in your experimental system.

    • Workflow Diagram: Use the following workflow to assess potential compatibility issues.

  • Diagram: Drug Compatibility Assessment Workflow

    A Start: Need to combine this compound (or model) with Drug X B Consult literature for known compatibility data of Aztreonam with Drug X A->B C Is compatibility data available and favorable? B->C D Prepare small test admixture. Visually inspect for precipitation/color change over time. C->D No / Unsure F Proceed with experiment. Prepare fresh and use within validated time. C->F Yes E Is the solution clear and colorless? D->E H Perform HPLC stability study on the admixture D->H For rigorous validation E->F Yes G Administer drugs separately. Do not mix in the same solution. E->G No

    Caption: Workflow for assessing drug-drug compatibility in solution.

Data Summary: Stability of Aztreonam in IV Fluids

The following table summarizes the stability of Aztreonam (at concentrations ≤ 20 mg/mL) in common intravenous infusion fluids, providing a reliable reference for laboratory solvent selection.

Infusion Fluid / DiluentStability at Room Temp (15-30°C)Stability Refrigerated (2-8°C)Reference
0.9% Sodium Chloride48 Hours7 Days[6][7]
5% Dextrose in Water48 Hours7 Days[6][7]
10% Dextrose in Water48 Hours7 Days[6]
Lactated Ringer's Injection48 Hours7 Days[6]
5% or 10% Mannitol48 Hours7 Days[6]
Sterile Water for Injection48 Hours7 Days[6]

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, as recommended by ICH guidelines.[1][12][13]

Objective: To assess the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal stress).

Materials:

  • This compound active substance

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., pH 3, 7, 9)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV/PDA detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 1 mg/mL stock solution.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Incubate at room temperature for 1-4 hours. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution in a sealed vial in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL).

    • Analyze by a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all major degradation products.[1][14]

    • Monitor for peak purity of the parent drug and the appearance of new peaks corresponding to degradation products.

  • Diagram: Primary Degradation Pathway of Monobactams

    This compound This compound (Active) Intact Beta-Lactam Ring DegradationProduct Inactive Product Hydrolyzed Beta-Lactam Ring This compound->DegradationProduct H₂O / OH⁻ (Hydrolysis)

    Caption: Hydrolysis of the beta-lactam ring is the main degradation pathway.

References

  • Prakash, V., Suresh, J., & Konari, S. N. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods, 9(1), 40-44. Available at: [Link]

  • Drugs.com. (2023). Aztreonam Monograph for Professionals. Available at: [Link]

  • GlobalRPH. (2018). Aztreonam - Azactam® Dilution, Stability, Administration. Available at: [Link]

  • Pfizer. (n.d.). AZTREONAM (aztreonam for injection, USP) Clinical Studies. Pfizer Medical - US. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Veeprho. (n.d.). Aztreonam Impurities and Related Compound. Available at: [Link]

  • James, M. O., & Warren, F. W. (1985). Stability of intravenous admixtures of aztreonam and ampicillin. American Journal of Hospital Pharmacy, 42(5), 1095–1100. Available at: [Link]

  • Lau, A., Lee, M., Flascha, S., & Soon, D. (1994). Stability of aztreonam and ampicillin sodium-sulbactam sodium in 0.9% sodium chloride injection. American Journal of Health-System Pharmacy, 51(7), 913-915. Available at: [Link]

  • Boston Pharmaceuticals. (2022). This compound - AdisInsight. Available at: [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.). AZACTAM data sheet. Available at: [Link]

  • Tulkens, P. M., et al. (2000). Comparative Stability Studies of Antipseudomonal β-Lactams for Potential Administration through Portable Elastomeric Pumps (Home Therapy for Cystic Fibrosis Patients) and Motor-Operated Syringes (Intensive Care Units). Antimicrobial Agents and Chemotherapy, 44(6), 1681-1686. Available at: [Link]

  • U.S. Food and Drug Administration. (2004). Aztreonam for Injection USP, packaged in 1 g and 2 g Single-dose Vials - Label. Available at: [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • PubMed. (1996). Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT). Pharmacy World & Science, 18(2), 74-77. Available at: [Link]

  • PubMed. (1992). Photodegradation kinetics under UV light of aztreonam solutions. Journal of Pharmaceutical and Biomedical Analysis, 10(9), 645-650. Available at: [Link]

Sources

Technical Support Center: Ancremonam Biofilm Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ancremonam. This guide is designed to provide researchers with expert insights and practical troubleshooting strategies to enhance the efficacy of this compound in in vitro biofilm models. We will move beyond standard protocols to explore the underlying mechanisms of biofilm resistance and provide actionable solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding this compound and its interaction with bacterial biofilms.

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as LYS228 or BOS-228) is a monobactam antibiotic, a class of β-lactam antibiotics.[1][2] Its mechanism of action is the inhibition of bacterial cell wall synthesis.[3] Specifically, it binds with high affinity to Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[3][4] This binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to the formation of filamentous cells and eventual cell lysis.[4][5] A key advantage of the monobactam structure is its stability against metallo-β-lactamases (MBLs).[4]

Q2: Why is the efficacy of this compound, like other β-lactams, dramatically reduced against bacteria in a biofilm?

The reduced efficacy is not due to a single factor, but a combination of synergistic defense mechanisms employed by the biofilm community. Bacteria within a biofilm can be 10 to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[6][7]

Key reasons include:

  • Limited Penetration: The dense extracellular polymeric substance (EPS) matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, slowing or preventing the diffusion of this compound to the cells in the deeper layers.[6][8][9]

  • Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist.[9][10] Deeper layers can be anaerobic or hypoxic, leading to slowed bacterial metabolism and growth.[10][11] Since β-lactams like this compound are most effective against rapidly dividing cells, these slow-growing or dormant "persister" cells are less susceptible.[11][12]

  • Enzymatic Degradation: Some bacteria produce β-lactamase enzymes that can become trapped and concentrated within the EPS matrix, degrading this compound before it can reach its PBP3 target.[12]

  • Adaptive Stress Responses: Bacteria in a biofilm can upregulate stress-response genes, including those for efflux pumps, which actively expel antibiotics from the cell.[8][13]

Q3: What are the standard in vitro models to begin assessing this compound's anti-biofilm activity?

For initial high-throughput screening, the 96-well microtiter plate assay is the most common starting point due to its simplicity and scalability.[10][14] For more reproducible and standardized biofilm susceptibility testing, the Calgary Biofilm Device (CBD) , also known as the MBEC Assay® kit, is widely accepted.[15][16] These static models are excellent for determining the Minimum Biofilm Eradication Concentration (MBEC), which is the concentration of an antibiotic required to kill the bacteria in a pre-formed biofilm.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section is formatted to address specific problems you may encounter during your experiments, providing likely causes and validated solutions.

Problem 1: High Variability Between Biofilm Assay Replicates

"I'm running a standard 96-well plate biofilm assay, but the results (e.g., Crystal Violet staining) are inconsistent across wells and between experiments. What's going wrong?"

High variability is a common issue in static biofilm models. The cause often lies in subtle inconsistencies in technique and setup.

Likely Causes & Solutions:

  • Inconsistent Inoculum: Ensure a standardized inoculum from a fresh overnight culture in the mid-logarithmic growth phase. Variations in starting cell density will lead to significant differences in biofilm formation.

  • The "Edge Effect": Wells on the periphery of a 96-well plate are prone to more rapid evaporation, concentrating media components and altering growth conditions.[10]

    • Solution: Avoid using the outer rows and columns for experiments. Instead, fill them with sterile water or media to create a humidity buffer.

  • Washing Steps: Aggressive or inconsistent washing can dislodge variable amounts of biofilm.

    • Solution: Standardize your washing technique. Use a multichannel pipette to gently submerge and remove wash buffer (like PBS) rather than squirting the stream directly onto the biofilm. Perform each wash for the same duration.

  • Plate Type: Not all plates are equal. Tissue-culture treated plates provide a more hydrophilic surface that can promote more consistent biofilm attachment for some bacterial species.[10]

Caption: Troubleshooting workflow for reducing variability in 96-well plate biofilm assays.

Problem 2: this compound Shows Poor Activity (High MBEC) Despite Low Planktonic MIC

"My target organism is highly susceptible to this compound in standard MIC tests (planktonic), but the MBEC value is >1000x higher. How can I improve its efficacy in the biofilm model?"

This is the central challenge of anti-biofilm therapy. A high MBEC/MIC ratio indicates strong biofilm-specific resistance.[11] The strategy is to disrupt the biofilm's defenses to allow this compound to reach its target. This is often achieved using adjuvants or combination therapy .[17]

Strategies to Potentiate this compound Efficacy:

  • Disrupt the EPS Matrix: The EPS is the first line of defense. Degrading it can dramatically improve antibiotic penetration.[11][18]

    • Adjuvant: DNase I . Extracellular DNA (eDNA) is a key structural component of many biofilms.[19] Adding DNase I can weaken the matrix.[20]

    • Adjuvant: Dispersin B . This enzyme specifically hydrolyzes polysaccharides in the EPS matrix of some species.[21]

  • Inhibit β-Lactamases: If your organism produces β-lactamases (ESBLs, etc.), these enzymes can inactivate this compound. While this compound is stable to MBLs, it can be hydrolyzed by certain serine β-lactamases.[4][22]

    • Adjuvant: β-Lactamase Inhibitors (BLIs) . Combine this compound with a BLI like Avibactam or Relebactam . These have been shown to restore the activity of aztreonam (another monobactam) against MBL- and ESBL-producing isolates and are a logical choice for this compound.[22]

  • Increase Membrane Permeability: Disrupting the bacterial cell membrane can facilitate the entry of this compound and other molecules.

    • Adjuvant: Antimicrobial Peptides (AMPs) . Cationic peptides can interact with and permeabilize the negatively charged bacterial membranes, creating a synergistic effect with antibiotics.[13][23] This can enhance the penetration of the primary antibiotic into the cell.[21][23]

This protocol details how to determine if an adjuvant can lower the MBEC of this compound.

  • Biofilm Formation:

    • Grow a 24-hour biofilm in a 96-well plate as per your established, optimized protocol. Use a suitable growth medium (e.g., TSB, LB).

  • Prepare Challenge Plate:

    • In a separate 96-well plate, prepare serial dilutions of this compound.

    • Prepare a second set of serial dilutions of this compound, but this time, add your chosen adjuvant (e.g., DNase I at 100 µg/mL or Avibactam at a fixed concentration like 4 µg/mL) to every well.

    • Include controls: this compound only, Adjuvant only, and Growth Control (media only).

  • Antibiotic Challenge:

    • Carefully remove the planktonic cells and media from the biofilm plate.

    • Gently wash the biofilms twice with sterile PBS.

    • Transfer the contents of the prepared challenge plate onto the corresponding wells of the biofilm plate.

    • Incubate for 24 hours at 37°C.

  • Recovery and Viability Assessment:

    • After incubation, remove the antibiotic-containing media.

    • Wash the biofilms again (x2 with PBS) to remove residual drug.

    • Add fresh, sterile growth medium to each well and scrape/sonicate the wells to dislodge the biofilm bacteria into the media.

    • Transfer the contents to a new 96-well plate and incubate for 18-24 hours.

    • The MBEC is the lowest concentration of this compound (with or without the adjuvant) that results in no visible growth (no turbidity) in the recovery wells.

Caption: Adjuvants disrupt biofilm defenses, allowing this compound to reach its target.

Part 3: Data Presentation & Interpretation

Table 1: Example Data for P. aeruginosa Biofilm Treatment

Treatment GroupPlanktonic MIC (µg/mL)MBEC (µg/mL)Fold Reduction in MBEC
This compound Alone2>1024-
This compound + DNase I (100 µg/mL)22564x (or more)
This compound + Avibactam (4 µg/mL)26416x (or more)
This compound + DNase I + Avibactam21664x (or more)

Interpretation: This hypothetical data shows that while this compound alone is ineffective against the biofilm (MBEC >1024 µg/mL), the addition of adjuvants significantly lowers the concentration needed for eradication. The combination of both a matrix-degrading enzyme and a β-lactamase inhibitor shows the strongest synergistic effect, highlighting a multi-pronged approach as the most successful strategy.

References

  • Adinsight. (n.d.). This compound. Boston Pharmaceuticals. Retrieved from [Link]

  • Sharma, D., et al. (2023). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. PubMed Central. Retrieved from [Link]

  • Khan, F., et al. (2024). Challenges of antibiotic resistance biofilms and potential combating strategies: a review. Environmental Science and Pollution Research. Retrieved from [Link]

  • Khan, F., et al. (2024). Challenges of antibiotic resistance biofilms and potential combating strategies: a review. ResearchGate. Retrieved from [Link]

  • Crail, S., et al. (2024). Strategies for combating antibiotic resistance in bacterial biofilms. PubMed Central. Retrieved from [Link]

  • Singh, S., et al. (2023). Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens. PubMed Central. Retrieved from [Link]

  • Donlan, R. M., & Costerton, J. W. (2002). Biofilms: Survival Mechanisms of Clinically Relevant Microorganisms. Clinical Microbiology Reviews. Retrieved from [Link]

  • Ali, I., et al. (2023). Biofilms as Battlefield Armor for Bacteria against Antibiotics: Challenges and Combating Strategies. MDPI. Retrieved from [Link]

  • Abee, T., et al. (2023). Biochemistry of Bacterial Biofilm: Insights into Antibiotic Resistance Mechanisms and Therapeutic Intervention. MDPI. Retrieved from [Link]

  • Roy, R., et al. (2018). Control of Biofilm Formation: Antibiotics and Beyond. Applied and Environmental Microbiology. Retrieved from [Link]

  • American Society for Microbiology. (2023). The Role of Bacterial Biofilms in Antimicrobial Resistance. ASM.org. Retrieved from [Link]

  • González-Bello, C. (2017). Use of adjuvants to improve antibiotic efficacy and reduce the burden of antimicrobial resistance. PubMed. Retrieved from [Link]

  • Verma, G., et al. (2021). Biofilms: Formation, drug resistance and alternatives to conventional approaches. PubMed Central. Retrieved from [Link]

  • Verma, R., et al. (2023). Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance. PubMed Central. Retrieved from [Link]

  • Van den Driessche, F., et al. (2021). Biofilm antimicrobial susceptibility testing: where are we and where could we be going?. PubMed Central. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Aztreonam?. Patsnap Synapse. Retrieved from [Link]

  • Le, T., et al. (2022). Antibiofilm Activity of β-Lactam/β-Lactamase Inhibitor Combination against Multidrug-Resistant Salmonella Typhimurium. PubMed Central. Retrieved from [Link]

  • Various Authors. (n.d.). Troubleshooting table (continued). ResearchGate. Retrieved from [Link]

  • Mitosch, K., et al. (2024). The β-lactam adjuvant guanosine potentiates anti-folate antibiotics and pyrimidine synthesis inhibitors by depleting thymidine in methicillin-resistant Staphylococcus aureus. bioRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. Retrieved from [Link]

  • Salmerón-Escobar, L., et al. (2022). Current Status of In Vitro Models and Assays for Susceptibility Testing for Wound Biofilm Infections. PubMed Central. Retrieved from [Link]

  • de la Fuente-Núñez, C., et al. (2014). A broad-spectrum antibiofilm peptide enhances antibiotic action against bacterial biofilms. PubMed. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • O'Toole, G. A. (2011). Growing and Analyzing Static Biofilms. PubMed Central. Retrieved from [Link]

  • Roberts, A. E. L., et al. (2015). The limitations of in vitro experimentation in understanding biofilms and chronic infection. Journal of Medical Microbiology. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • Karygianni, L., et al. (2020). Options and Limitations in Clinical Investigation of Bacterial Biofilms. PubMed Central. Retrieved from [Link]

  • Scientific Research Publishing. (2024). Clinical and Laboratory Standards Institute (CLSI) (2024) Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition, CLSI. scirp.org. Retrieved from [Link]

  • Grassi, L., et al. (2017). Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms. PubMed Central. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Retrieved from [Link]

  • Kim, J., & Lee, J. (2022). Antimicrobial and Anti-Biofilm Peptide Octominin for Controlling Multidrug-Resistant Acinetobacter baumannii. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SID 497620600 - this compound (USAN). PubChem. Retrieved from [Link]

  • Moynié, L., et al. (2019). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. PubMed. Retrieved from [Link]

  • Tvilum, A., et al. (2023). Antibody-drug conjugates to treat bacterial biofilms. bioRxiv. Retrieved from [Link]

  • Mezzatesta, M. L., et al. (2021). Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections. MDPI. Retrieved from [Link]

  • Tetz, V. V., et al. (2004). [The effectiveness of antibiotics on bacteria in biofilms]. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Retrieved from [Link]

Sources

Ancremonam Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ancremonam. It provides in-depth information on potential degradation pathways, troubleshooting strategies for stability issues, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a loss of potency over a short period. What are the likely causes?

A1: Rapid loss of potency in this compound, a monobactam antibiotic, is often attributed to the chemical instability of the β-lactam ring. This core structure is susceptible to hydrolysis, a reaction with water that cleaves the ring and inactivates the molecule. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of certain buffer species.[1][2][3][4] Elevated temperatures and pH values outside the optimal range for stability can significantly accelerate this degradation.

Q2: I observe the appearance of new peaks in my HPLC chromatogram when analyzing aged this compound samples. What could these be?

A2: The new peaks likely represent degradation products of this compound. Besides hydrolysis of the β-lactam ring, other potential degradation pathways include oxidation of the thiazolyl oxime side chain and photolysis if the sample is exposed to light.[1][5] To identify these products, a forced degradation study is recommended, where this compound is intentionally exposed to stress conditions (acid, base, oxidation, heat, light) to generate and identify the potential degradants.[6][7][8]

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: While specific stability data for this compound is not extensively published, general guidelines for β-lactam antibiotics suggest that for long-term storage, it is best to keep the compound as a dry powder at -20°C or below, protected from light and moisture.[9][10] For solutions, it is crucial to determine the optimal pH and buffer system. Typically, a slightly acidic pH is favorable for the stability of many β-lactams. Solutions should be freshly prepared and stored at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.

Q4: How can I formulate this compound in an aqueous solution to maximize its stability for my experiments?

A4: To enhance the stability of this compound in aqueous solutions, consider the following formulation strategies:

  • pH Optimization: Conduct a pH stability profile study to identify the pH at which this compound exhibits maximum stability. This is often in the slightly acidic range for similar molecules. Use appropriate buffers like citrate or acetate to maintain this pH.[1][2][3][4]

  • Excipient Selection: Consider the use of stabilizing excipients. For instance, antioxidants like ascorbic acid or sodium metabisulfite can be included if oxidation is a suspected degradation pathway. Chelating agents such as EDTA can be added to sequester metal ions that might catalyze degradation.[1]

  • Exclusion of Oxygen: For protection against oxidative degradation, solutions can be prepared with de-gassed water and overlaid with an inert gas like nitrogen or argon.[2][3][4]

Troubleshooting Guide: Investigating this compound Degradation

This section provides a structured approach to identifying the root cause of this compound instability in your experiments.

Observed Issue Potential Cause Recommended Action
Rapid loss of potency in solution Hydrolysis of the β-lactam ringInvestigate the pH of your solution. Perform a pH stability study to find the optimal pH range. Ensure the use of a suitable buffer system.
Appearance of unknown peaks in HPLC Formation of degradation productsConduct a forced degradation study to generate and characterize potential degradants. This will help in developing a stability-indicating analytical method.
Discoloration of the sample Oxidative degradation or photolysisProtect the sample from light by using amber vials. If oxidation is suspected, consider adding antioxidants to your formulation and handling the sample under an inert atmosphere.
Inconsistent results between experiments Inconsistent sample handling and storageStandardize your sample preparation, handling, and storage procedures. Ensure all researchers are following the same protocol.

Hypothetical Degradation Pathways of this compound

Based on the chemical structure of this compound, which features a β-lactam ring and a thiazolyl oxime side chain, the following degradation pathways can be hypothesized:

G This compound This compound Hydrolysis Hydrolysis (β-lactam cleavage) This compound->Hydrolysis H₂O, pH Oxidation Oxidation (Thiazole Ring) This compound->Oxidation O₂, metal ions Photolysis Photolysis (UV/Vis light exposure) This compound->Photolysis Light Isomerization Isomerization (Side Chain) This compound->Isomerization pH, heat

Caption: Hypothesized degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize Degradation Products Analyze->Characterize

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at its known pH of maximum stability) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature and take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature and take samples at various time points.

  • Thermal Degradation:

    • Solid State: Place the solid this compound powder in an oven at 80°C. Take samples at various time points.

    • Solution State: Heat the this compound stock solution at 80°C. Take samples at various time points.

  • Photolytic Degradation: Expose the this compound stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a suitable HPLC method. A mass spectrometer coupled to the HPLC (LC-MS) can be invaluable for identifying the mass of the degradation products, which aids in structure elucidation.[11][12][13]

Summary of Forced Degradation Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)-80°C48 hours
Thermal (Solution)-80°C24 hours
PhotolyticICH Q1BAmbientAs per guidelines
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products, thus allowing for accurate quantification of the parent drug and monitoring of its stability.

Method Development Strategy:

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of small molecules.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol in water containing a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.

    • Adjust the gradient profile to achieve separation of the parent peak from the degradation product peaks observed in the forced degradation study.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Select the wavelength of maximum absorbance for this compound for quantification. The full UV spectrum can also help in identifying and distinguishing between different peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the this compound peak from the degradation product peaks.

References

  • Vipin, P. et al. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form.
  • dos Santos, A. C. P. et al. (2018). Summary of forced degradation conditions for aztreonam quantitation by HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 158, 249-257.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118379834, this compound. Retrieved from [Link]

  • AdisInsight. (2022). This compound. Springer Nature. Retrieved from [Link]

  • Ritter, N. et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-54.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • Ali, I. et al. (2024).
  • Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(8), 2520-2525.
  • Wibowo, Y. J. et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Retrieved from [Link]

  • Farré, M. et al. (2023). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI. Retrieved from [Link]

  • Pan, M., & Chu, L. M. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 1546-1557.
  • National Center for Biotechnology Information (2024). PubChem Substance Record for SID 497620600, this compound (USAN). Retrieved from [Link]

  • Wibowo, Y. J. et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Retrieved from [Link]

  • Zhang, Y. et al. (2022). Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review. MDPI. Retrieved from [Link]

  • BioProcess International. (2023). Degradation of Biopharmaceuticals During Cleaning Processes: Comparing Two Different Analytical Methods for Assessment with Bispecific Antibodies. Retrieved from [Link]

  • de Velde, F. et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 653-660.
  • Wibowo, Y. J. et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed, 15(3), 935.
  • Ricken, B. et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. New Biotechnology, 32(6), 630-636.
  • Ghosh, A., & Das, S. (2022). Microbial degradation of antibiotic: future possibility of mitigating antibiotic pollution. Environmental Science and Pollution Research, 29(54), 81593-81604.
  • Kelsic, E. D. et al. (2015). Counteraction of antibiotic production and degradation stabilizes microbial communities.
  • Al-Ghananeem, A. M. et al. (2018). Strategies for Improving Peptide Stability and Delivery. MDPI. Retrieved from [Link]

  • Li, D. et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(18), 27365-27379.
  • Williams, R. E., & Rylott, E. L. (2013). Bacterial pathways for degradation of nitroaromatics. Biochemical Society Transactions, 41(5), 1278-1283.
  • Hoffman, S. J., & Outterson, K. (2010). Prevention strategies for antimicrobial resistance: a systematic review of the literature. Journal of Antimicrobial Chemotherapy, 65(5), 831-842.
  • Das, P. et al. (2021). Technological Advancements for the Detection of Antibiotics in Food Products. MDPI. Retrieved from [Link]

  • Farré, M. et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2019). Prevention of antibiotic resistance – an epidemiological scoping review to identify research categories and knowledge gaps. WHO. Retrieved from [Link]

  • Caron, E. et al. (2023). In vitro stability study of 10 beta-lactam antibiotics in human plasma samples. PubMed, 45(6), 793-800.

Sources

Technical Support Center: Refining Ancremonam In Vivo Delivery Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ancremonam (formerly LYS228/BOS-228), a novel monobactam antibiotic. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for in vivo experiments. Here, we delve into the causality behind experimental choices to ensure your studies are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a monobactam antibiotic that exhibits potent bactericidal activity by targeting penicillin-binding protein 3 (PBP3) in Gram-negative bacteria. This inhibition disrupts bacterial cell wall synthesis, leading to cell death. A key advantage of this compound is its stability against metallo-β-lactamases (MBLs) and most serine-β-lactamases (SBLs), making it a promising agent against many multidrug-resistant Enterobacteriaceae.[1]

Q2: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) driver of this compound's efficacy?

The predominant PK/PD parameter associated with the antibacterial efficacy of this compound is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[2][3][4] This is a characteristic feature of time-dependent antibiotics like beta-lactams.

Q3: What are the reported MIC50 and MIC90 values for this compound against Enterobacteriaceae?

In a study against a panel of 271 Enterobacteriaceae isolates, including multidrug-resistant strains, this compound demonstrated an MIC50 of 0.25 µg/mL and an MIC90 of 1 µg/mL.[1] Against isolates expressing extended-spectrum β-lactamases (ESBLs) or displaying carbapenem resistance, the MIC90 values were 1 µg/mL and 4 µg/mL, respectively.[1]

Q4: What is a typical dose range for this compound in murine infection models?

In a neutropenic murine thigh infection model, the calculated static dose (the dose required to prevent an increase in bacterial count over 24 hours) for this compound ranged from 86 to 649 mg/kg/day, depending on the specific bacterial strain and its MIC.[2][4] For pharmacokinetic studies in mice, single subcutaneous doses of 10, 30, or 90 mg/kg have been used.[3]

Troubleshooting In Vivo Delivery of this compound

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: Drug Solubility and Formulation

Question: I am having trouble dissolving this compound for in vivo administration. What is the recommended vehicle and what are the solubility limitations?

Answer:

While specific solubility data for this compound in common laboratory solvents is not extensively published, we can draw insights from its chemical class (monobactam) and related compounds like Aztreonam.

Underlying Principle: The solubility of a compound is dictated by its physicochemical properties. For in vivo studies, especially intravenous or subcutaneous routes, achieving a clear, stable solution at the desired concentration is critical to ensure accurate dosing and avoid precipitation, which can lead to embolism or localized inflammation.

Troubleshooting Steps & Recommendations:

  • Start with Aqueous Buffers: For Aztreonam, a related monobactam, it is sparingly soluble (1-10 mg/mL) in phosphate-buffered saline (PBS) at pH 7.2.[5] It is recommended to first attempt to dissolve this compound in sterile PBS or isotonic saline.

  • Use of Co-solvents: If aqueous solubility is limited, a minimal amount of a biocompatible organic solvent can be used.

    • DMSO: Dimethyl sulfoxide (DMSO) is a common choice. For Aztreonam, it is sparingly soluble in DMSO (1-10 mg/ml).[5]

    • Recommended Procedure: First, dissolve this compound in a small amount of DMSO. Then, slowly add the aqueous buffer (e.g., PBS) to the DMSO stock solution while vortexing to dilute it to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low (typically <5-10% v/v) to avoid solvent-related toxicity in the animal model.

  • Monitor for Precipitation: After preparing the formulation, visually inspect the solution for any signs of precipitation. If precipitation occurs upon addition of the aqueous buffer, you may need to increase the ratio of the organic co-solvent or explore alternative formulation strategies.

  • Stability of Prepared Solutions: Aqueous solutions of beta-lactams can be unstable. For Aztreonam, it is not recommended to store aqueous solutions for more than one day.[5] A stability study on Aztreonam showed that a 60 mg/ml solution was stable for at least 8 days at 5°C and for 6 months when stored at -20°C.[6] It is advisable to prepare this compound solutions fresh for each experiment or, if necessary, store them at low temperatures for a validated period.

Data Summary: Solubility of a Related Monobactam (Aztreonam)

SolventSolubilityReference
DMSOSparingly soluble (1-10 mg/ml)[5]
PBS (pH 7.2)Sparingly soluble (1-10 mg/ml)[5]
Issue 2: Inconsistent Efficacy in Murine Thigh Infection Model

Question: My results in the neutropenic murine thigh infection model are variable, and I am not seeing the expected dose-dependent effect of this compound. What could be the cause?

Answer:

Inconsistent efficacy in this model often stems from variations in the experimental protocol or a misunderstanding of the drug's PK/PD driver.

Underlying Principle: The efficacy of this compound is driven by the time its free concentration remains above the MIC (%fT > MIC).[2][3][4] Therefore, maintaining the drug concentration above the MIC for a sufficient duration is more critical than achieving a high peak concentration.

Troubleshooting Workflow:

G cluster_0 Problem: Inconsistent Efficacy cluster_1 Investigation & Troubleshooting cluster_2 Solutions & Optimizations Problem Inconsistent Efficacy in Murine Thigh Model Dosing_Regimen Review Dosing Regimen (Frequency vs. Total Dose) Problem->Dosing_Regimen Is the dosing frequent enough? Inoculum_Prep Check Inoculum Preparation & Viability Problem->Inoculum_Prep Is the bacterial load consistent? Animal_Health Assess Animal Health & Neutropenia Status Problem->Animal_Health Are the animals sufficiently neutropenic? Drug_Admin Verify Drug Administration Technique (e.g., subcutaneous injection) Problem->Drug_Admin Is the administration technique consistent? Fractionate_Dose Fractionate Daily Dose (e.g., administer q3h or q4h) Dosing_Regimen->Fractionate_Dose If not, fractionate dose to maximize %fT > MIC PK_Study Conduct Pilot PK Study to confirm exposure Dosing_Regimen->PK_Study If dosing seems appropriate, confirm drug exposure Standardize_Inoculum Standardize Inoculum (growth phase, concentration) Inoculum_Prep->Standardize_Inoculum Standardize preparation to ensure consistent starting CFU Confirm_Neutropenia Confirm Neutropenia (e.g., blood counts) Animal_Health->Confirm_Neutropenia Verify neutrophil counts pre-infection Drug_Admin->Fractionate_Dose

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Detailed Troubleshooting Steps:

  • Review Dosing Regimen: A common pitfall is administering the total daily dose in one or two injections. Due to this compound's short half-life, this can lead to long periods where the drug concentration is below the MIC.

    • Solution: Fractionate the total daily dose into multiple smaller doses administered more frequently (e.g., every 3 or 4 hours) to maximize the %fT > MIC.[3]

  • Verify Inoculum Preparation: Inconsistencies in the bacterial inoculum can lead to variable starting bacterial loads in the thighs.

    • Solution: Ensure a standardized protocol for bacterial culture growth (logarithmic phase), washing, and dilution to achieve a consistent inoculum concentration.

  • Confirm Neutropenia: The neutropenic model is crucial for studying the direct effect of the antibiotic.

    • Solution: Confirm the neutropenic state of the mice (e.g., via blood counts from satellite animals) before infection. The efficacy of cyclophosphamide can vary.

  • Administration Technique: Improper subcutaneous injection can lead to leakage or variable absorption.

    • Solution: Ensure proper technique for subcutaneous injection in the scruff of the neck, forming a tent with the skin to ensure the full dose is delivered into the subcutaneous space.

Issue 3: Adverse Events in Animal Models

Question: I am observing adverse events in my mice after this compound administration. What are the expected side effects, and how can I mitigate them?

Answer:

While specific adverse event data for this compound in murine models is limited in publications, information from a first-in-human study and general knowledge of beta-lactams can guide expectations.

Underlying Principle: Adverse events can be related to the drug itself, the formulation (e.g., vehicle, pH), or the administration procedure.

Potential Adverse Events and Mitigation Strategies:

  • Injection Site Reactions: This was the most frequently observed adverse event in a human study.[7] In mice, this can manifest as swelling, redness, or signs of pain at the injection site.

    • Cause: Can be due to the drug's properties, the formulation's pH or osmolality, or a large injection volume.

    • Mitigation:

      • Ensure the pH of the formulation is close to neutral.

      • Rotate injection sites if multiple injections are given.

      • For subcutaneous injections, limit the volume per site (typically up to 5-10 ml/kg for mice).[8]

      • Dilute the drug to a larger volume if a high concentration is suspected to be the irritant, being mindful of the maximum volume per site.

  • Gastrointestinal Issues: Diarrhea is a common side effect of many antibiotics due to disruption of the gut microbiota.

    • Mitigation: This is often an unavoidable consequence of antibiotic action. Monitor the animals for signs of dehydration and provide supportive care if necessary.

  • Systemic Toxicity: While the first-in-human study showed this compound to be safe and well-tolerated, high doses in preclinical models could potentially lead to unforeseen toxicities.

    • Mitigation:

      • Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.

      • Monitor animals for general signs of distress, such as lethargy, ruffled fur, and weight loss.

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice

This protocol is based on best practices for similar compounds, as specific formulation details for this compound are not publicly available. It is crucial to perform small-scale solubility and stability tests before preparing a large batch.

Materials:

  • This compound powder

  • Sterile Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Prepare a stock solution: In a sterile vial, dissolve the this compound powder in a minimal volume of DMSO. For example, create a 10 mg/mL stock solution.

  • Dilute to the final concentration: Slowly add sterile PBS (pH 7.4) to the DMSO stock solution while gently vortexing. Dilute to the final desired concentration for injection, ensuring the final DMSO concentration is below 10% (v/v).

  • Visual Inspection: Visually inspect the final solution for any precipitation or cloudiness. The solution should be clear.

  • Sterile Filtration: If necessary, sterile-filter the final solution using a 0.22 µm syringe filter.

  • Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquots should be flash-frozen and stored at -20°C or -80°C, but stability under these conditions must be validated.

Protocol 2: Neutropenic Murine Thigh Infection Model

This protocol is adapted from established methods for testing beta-lactam antibiotics.[2][9]

Workflow Diagram:

Caption: Workflow for the neutropenic murine thigh infection model.

Procedure:

  • Animal Model: Use female ICR or Swiss Webster mice, typically 6-8 weeks old.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days before infection.

    • Administer a second dose of 100 mg/kg one day before infection. This should render the mice neutropenic (<100 neutrophils/mm³).

  • Inoculum Preparation:

    • Culture the desired Gram-negative bacterial strain to the mid-logarithmic growth phase.

    • Wash the bacterial cells with sterile saline and dilute to the desired concentration (typically ~10⁶ - 10⁷ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum into the thigh muscle of one or both hind limbs.

  • Treatment:

    • Two hours post-infection, begin treatment with this compound.

    • Administer the drug via the desired route (e.g., subcutaneous injection). The total daily dose should be fractionated and administered at regular intervals (e.g., every 3, 4, or 6 hours) to maximize %fT > MIC.

    • Include a vehicle control group.

  • Endpoint:

    • At 24 hours after the initiation of treatment, euthanize the mice.

    • Aseptically remove the thighs, homogenize them in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Calculate the change in log10 CFU/thigh over the 24-hour treatment period compared to the starting inoculum and the vehicle control group.

    • Correlate the bacterial killing with the administered dose to determine the static dose and other PK/PD parameters.

References

  • Growcott, E. J., et al. (2019). Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection. Journal of Antimicrobial Chemotherapy, 74(1), 113-120. [Link]

  • Growcott, E. J., et al. (2019). Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection. Journal of Antimicrobial Chemotherapy, 74(1), 113-120. [Link]

  • Growcott, E. J., et al. (2019). Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection. Semantic Scholar. [Link]

  • Blais, J., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00833-18. [Link]

  • Vesga, O., et al. (2016). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 60(5), 2940-2947. [Link]

  • Segal, F., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(7), e02592-18. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • PubChem. This compound. [Link]

  • Carlier, M., et al. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Pharmaceuticals, 15(4), 425. [Link]

  • Assay Genie. (2024). Mouse Injection Guide (Subcutaneous, Instramuscular & Intraperitonael). [Link]

  • Stolk, L. M., et al. (1995). Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT). Journal of Antimicrobial Chemotherapy, 35(1), 227-230. [Link]

  • Hoang, M., et al. (2013). Stability of commonly used antibiotic solutions in an elastomeric infusion device. The Canadian Journal of Hospital Pharmacy, 66(1), 21-26. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. [Link]

  • YouTube. (2023). VET PHARMA 1 | Mice Handling & Routes of Drug Administration | (3A-G6). [Link]

  • Vallet-Regí, M., et al. (2022). Development and Characterization of a Subcutaneous Implant-Related Infection Model in Mice to Test Novel Antimicrobial Treatment Strategies. International Journal of Molecular Sciences, 23(24), 16000. [Link]

  • Theuretzbacher, U., et al. (2019). The global preclinical antibacterial pipeline. Nature Reviews Microbiology, 17(12), 703-716. [Link]

  • Weiss, W. J., et al. (2019). In Vivo Efficacy of Novel Monobactam LYS228 in Murine Models of Carbapenemase-Producing Klebsiella pneumoniae Infection. Antimicrobial Agents and Chemotherapy, 63(4), e02214-18. [Link]

  • AdisInsight. This compound - Boston Pharmaceuticals. [Link]

  • ResearchGate. (2025). (PDF) Development and Characterization of a Subcutaneous Implant-Related Infection Model in Mice to Test Novel Antimicrobial Treatment Strategies. [Link]

  • Spilf. (2024). Intravenous administration of antibiotics by prolonged and continuous infusion. [Link]

  • Al-Abri, S. A., et al. (2013). Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137-143. [Link]

Sources

Ancremonam Technical Support Center: Troubleshooting Cross-Reactivity in Diagnostic Assays

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction for the Researcher

Welcome to the technical support guide for Ancremonam (also known as LYS228 or BOS-228), a novel monobactam antibiotic.[1][2] As with any new antimicrobial agent, understanding its behavior in established diagnostic assays is critical for accurate clinical and research outcomes.[3][4] this compound belongs to the monobactam class, characterized by a monocyclic β-lactam ring.[5][6] This structure is key to its mechanism of action—inhibiting penicillin-binding protein 3 (PBP3) to disrupt bacterial cell wall synthesis—and is also the primary reason for its low allergenic cross-reactivity with other β-lactam classes like penicillins and cephalosporins.[7][8][9]

However, the unique structural properties of novel agents can present challenges for certain diagnostic assays.[4][10] This guide is designed to provide you, the researcher, with a foundational understanding of potential cross-reactivity issues and to offer structured troubleshooting advice. It is based on established principles of β-lactam chemistry, assay mechanisms, and data from the broader monobactam class, including the well-studied analogue, aztreonam.[11][12][13]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its structure important for cross-reactivity?

This compound is a novel, investigational monobactam antibiotic.[5] Unlike penicillins or cephalosporins which have a bicyclic ring structure, this compound has a single, isolated β-lactam ring.[6][14] This is significant because many diagnostic assays, particularly immunoassays, use antibodies that recognize the fused ring structures of other β-lactams. The absence of this second ring in monobactams like this compound and aztreonam is the basis for their low immunologic cross-reactivity.[11][15] Therefore, in many antibody-based tests, this compound is not expected to be recognized.

Q2: What is the primary mechanism of action for this compound?

This compound selectively binds to and inhibits Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[9][16] PBP3 is a crucial enzyme for bacterial cell division (septum formation).[9] By inhibiting this protein, this compound prevents the bacteria from dividing, leading to cell filamentation and eventual lysis.[9][17] This targeted action is potent against many multidrug-resistant Gram-negative pathogens.

Q3: Is this compound expected to be hydrolyzed by β-lactamase enzymes?

This compound was specifically designed for enhanced stability against a broad range of serine-β-lactamases (SBLs, Classes A, C, D) and is intrinsically stable to metallo-β-lactamases (MBLs, Class B).[2][9] While the first-generation monobactam, aztreonam, is susceptible to hydrolysis by many common SBLs (like ESBLs and KPCs), this compound shows improved resistance.[2] This stability is a key factor to consider in β-lactamase detection assays, where it may not be hydrolyzed as readily as reporter substrates.

Q4: What types of diagnostic assays are most likely to be affected by a novel antibiotic like this compound?

The primary assays of concern include:

  • Antimicrobial Susceptibility Testing (AST): Both automated systems and manual methods may require specific testing conditions or interpretative criteria for a new agent.[18][19]

  • β-Lactamase Detection Assays: Colorimetric, chromogenic, and immunologic assays could potentially show altered results due to direct interaction with the compound or its stability to enzymatic hydrolysis.[20][21]

  • Immunoassays for Antibiotic Detection: Assays designed to detect the presence of other β-lactam antibiotics in samples are unlikely to cross-react with this compound due to its unique monobactam structure.[22][23]

Section 2: Troubleshooting Antimicrobial Susceptibility Testing (AST)

Q5: My automated AST system (e.g., VITEK®, MicroScan®) is flagging this compound results as "unreliable" or showing inconsistent MICs. What should I do?

Causality: Automated systems rely on pre-programmed algorithms and growth kinetics which may not be validated for a novel agent like this compound. Inconsistent results can arise from issues with the inoculum, media, or the instrument's reading algorithms.[24][25]

Troubleshooting Protocol:

  • Confirm Quality Control (QC): Ensure that your standard QC organisms (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) are within the expected range for other antibiotics. This confirms the integrity of the testing system.[19]

  • Verify with a Reference Method: The gold standard for troubleshooting AST is to perform a reference method. Use broth microdilution (BMD) or agar dilution as described by the Clinical and Laboratory Standards Institute (CLSI) to establish a true Minimum Inhibitory Concentration (MIC).[18]

  • Check Inoculum Density: Prepare the bacterial inoculum meticulously to a 0.5 McFarland standard. An incorrect inoculum density is a common source of error in all AST methods.[19]

  • Consult the Manufacturer: Contact the manufacturer of the automated system to inquire if they have specific testing protocols or software updates for this compound or other novel monobactams.

Workflow for Troubleshooting AST Discrepancies

A Inconsistent AST Result for this compound B Step 1: Verify System QC (e.g., E. coli ATCC 25922) A->B C QC In Range? B->C D QC Out of Range C->D No F Step 2: Perform Reference Method (Broth Microdilution) C->F Yes E Troubleshoot entire AST system (Reagents, Instrument, QC strain) D->E G Step 3: Prepare Fresh 0.5 McFarland Inoculum F->G H Compare Automated MIC to Reference MIC G->H I Results Correlate? H->I J Issue is likely with specific organism or random error. Retest. I->J Yes K Systemic Discrepancy Identified I->K No L Contact Instrument Manufacturer for technical support on novel agent testing. K->L

Caption: Troubleshooting workflow for unexpected AST results.

Section 3: Troubleshooting β-Lactamase & Resistance Mechanism Assays

Q6: I am using a chromogenic assay (e.g., nitrocefin-based) to detect β-lactamase activity, and the results are ambiguous in the presence of this compound. Why?

Causality: Chromogenic assays rely on the hydrolysis of a substrate (like nitrocefin) by a β-lactamase, which results in a color change.[26] this compound's high stability against many β-lactamases means it will not be easily hydrolyzed.[2] However, it can still bind to the active site of the enzyme. This can lead to competitive inhibition, where this compound competes with the nitrocefin substrate for access to the enzyme, potentially slowing the color change and causing a false-negative or delayed positive result.

Troubleshooting Protocol:

  • Perform a Control without this compound: Test the β-lactamase-producing isolate with the assay according to the manufacturer's instructions, but without this compound present, to confirm the baseline activity.

  • Consider a Lysis Step: For some bacteria, the β-lactamase may be primarily periplasmic. Ensure your protocol includes an effective cell lysis step to release the enzyme for interaction with the substrate.

  • Use a Non-Enzymatic Hydrolysis Control: To ensure this compound isn't chemically interfering with the chromogen, mix this compound directly with the nitrocefin solution (without any enzyme). No color change should occur.

  • Switch Assay Type: If competitive inhibition is suspected, consider an alternative method that does not rely on enzymatic turnover, such as an immunoassay for a specific β-lactamase (e.g., KPC or NDM lateral flow assays) or a molecular method (PCR) to detect the resistance gene itself.

Q7: Can this compound cause a false positive in a carbapenem inactivation method (CIM/mCIM) or other hydrolysis-based tests?

Causality: This is highly unlikely. A false positive in a test like the mCIM requires the test drug to be hydrolyzed by the carbapenemase, thereby protecting a carbapenem-susceptible indicator organism. Given this compound's stability to both serine- and metallo-carbapenemases, it would not be inactivated and thus cannot produce a positive signal.[2] An unexpected result is more likely due to technical error, such as a mixed culture or incorrect incubation.[24]

Section 4: Understanding the Foundational Science

Q8: Why is there such low allergenic and diagnostic cross-reactivity between monobactams and other β-lactams?

Causality: The basis for cross-reactivity, both for human allergic responses and in many diagnostic immunoassays, is the recognition of a common chemical structure. For penicillins and cephalosporins, this often involves the bicyclic core or specific, shared side chains.[8][15] Monobactams lack the fused thiazolidine or dihydrothiazine ring, presenting a significantly different molecular profile.[6][14]

Structural Comparison of β-Lactam Classes

cluster_penam Penicillins cluster_cephem Cephalosporins cluster_penem Carbapenems cluster_monobactam Monobactams (this compound) P [Thiazolidine Ring] | [β-Lactam Ring]--R Side Chain C [Dihydrothiazine Ring] | [β-Lactam Ring]--R1 Side Chain | R2 Side Chain B [Pyrroline Ring] | [β-Lactam Ring]--R Side Chain M [β-Lactam Ring]--R Side Chain

Caption: Simplified structural relationships of β-lactam antibiotic classes.

Expected Cross-Reactivity in Immunoassays Targeting Core Structures

Assay TargetPenicillinsCephalosporinsCarbapenemsThis compound (Monobactam)
Penam/Cephem Core HighHighModerateVery Low / None [6][11][15]
PBP3 Target Enzyme YesYesYesYes [5][9]
Shared Side Chains VariesVariesVariesPossible but Rare ¹[8][14]

¹ Cross-reactivity based on side-chain similarity is theoretically possible but less common. For instance, aztreonam shares a side chain with ceftazidime, which can lead to some in-vitro interaction.[8][14]

Section 5: Experimental Protocol for In-House Validation

Protocol: Validating a β-Lactamase Inhibition Assay with this compound

This protocol provides a framework for assessing whether this compound acts as a competitive inhibitor in a nitrocefin-based assay.

Materials:

  • Nitrocefin solution (e.g., 100 µM in phosphate buffer)

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2) or bacterial lysate from a confirmed producer strain

  • This compound stock solution of known concentration

  • 96-well microtiter plate

  • Microplate reader capable of reading absorbance at 490 nm[26]

  • Phosphate buffer (pH 7.0)

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in phosphate buffer, ranging from 0x to 100x the expected MIC for your test organism.

  • Set Up Reaction Plate: In triplicate, add the following to the wells of a 96-well plate:

    • Negative Control: 100 µL Buffer + 50 µL Nitrocefin

    • Positive Control: 50 µL Buffer + 50 µL Enzyme/Lysate + 50 µL Nitrocefin

    • Test Wells: 50 µL of each this compound dilution + 50 µL Enzyme/Lysate + 50 µL Nitrocefin

  • Incubation and Reading: Immediately place the plate in a microplate reader. Measure the absorbance at 490 nm every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of hydrolysis (change in OD/minute) for each concentration of this compound.

    • Plot the rate of hydrolysis against the this compound concentration.

    • A dose-dependent decrease in the rate of nitrocefin hydrolysis indicates competitive inhibition by this compound.

References

  • This compound - Boston Pharmaceuticals. AdisInsight.

  • Jelic, M., & Macvanin, M. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central.

  • Baird-Parker, J. (1987). Use of beta-lactamase to hydrolyse interfering antibiotics in vitamin B12 microbiological assay using Lactobacillus leichmannii. PubMed.

  • Romano, A., et al. (2010). Tolerability of aztreonam in patients with cell-mediated allergy to β-lactams. PubMed.

  • Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf.

  • Chao, H. (1993). Colorimetric method for beta-lactamase assay and its applications. Google Patents.

  • Saxon, A., et al. (1984). Lack of cross-reactivity between aztreonam, a monobactam antibiotic, and penicillin in penicillin-allergic subjects. Johns Hopkins University.

  • Romano, A., et al. (2016). Cross-Reactivity among Beta-Lactams. PubMed.

  • TM Media. (2022). Getting Rid of False results with Beta-lactamase Plates. TMMedia.

  • Campagna, J. D., et al. (2014). Beta-Lactam Hypersensitivity and Cross-Reactivity. ResearchGate.

  • Macy, E. (1997). Cross-reactivity of beta-lactam antibiotics. PubMed Central.

  • Saxon, A., et al. (1984). Lack of cross-reactivity between aztreonam, a monobactam antibiotic, and penicillin in penicillin-allergic subjects. PubMed.

  • Viswanatha, T., et al. (2008). Assays for beta-lactamase activity and inhibition. PubMed.

  • Moss, R. B., et al. (1992). Evaluation of the immunologic cross-reactivity of aztreonam in patients with cystic fibrosis who are allergic to penicillin and/or cephalosporin antibiotics. PubMed.

  • Abcam. Beta-Lactamase Activity Assay Kit (Colorimetric). Abcam.

  • Merck. (2023). New tricks for old drugs: Novel monobactam antibiotics to battle antimicrobial resistance. Merck.

  • Romano, A., et al. (2016). Cross-reactivity and tolerability of aztreonam and cephalosporins in subjects with a T cell–mediated hypersensitivity to penicillins. Ovid.

  • Romano, A., et al. (2016). Cross-reactivity and tolerability of aztreonam and cephalosporins in subjects with a T cell-mediated hypersensitivity to penicillins. PubMed.

  • Patsnap Synapse. (2024). What is the mechanism of Aztreonam? Patsnap Synapse.

  • Romano, A., et al. (2016). Cross-reactivity and tolerability of aztreonam and cephalosporins in subjects with a T cell–mediated hypersensitivity to penicillins | Request PDF. ResearchGate.

  • Kumar, N., & Chander, Y. (2022). Errors in antibiotic sensitivity testing: Barking up the wrong tree. PubMed Central.

  • Kumar, N., & Chander, Y. (2022). Errors in antibiotic sensitivity testing: Barking up the wrong tree. ResearchGate.

  • ID Laboratory Videos. (2016). Antibiotic susceptibility testing. YouTube.

  • Fleire, L., et al. (2022). Looking for Solutions to the Pitfalls of Developing Novel Antibacterials in an Economically Challenging System. MDPI.

  • Russo, C., & Humphries, R. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. PubMed.

  • Al-Tawfiq, J. A., et al. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. PubMed Central.

  • Kim, S. I., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine.

  • National Center for Biotechnology Information. This compound. PubChem.

  • Reck, F., et al. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. PubMed.

  • Zajkowska, M., & Czupryna, P. (2023). Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease. PubMed.

  • Moya, B., et al. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. PubMed.

  • Speed Pharmacology. (2018). Pharmacology – ANTIBIOTICS – CELL WALL & MEMBRANE INHIBITORS (MADE EASY). YouTube. [URL: https://www.youtube.com/watch?v=0Q DzRPo_K-k]([Link] DzRPo_K-k)

  • HYCOR Biomedical. (2022). Comparison of cross-reactive carbohydrate determinant reactivity using recombinant component resolve. HYCOR Biomedical.

  • Mitov, I., et al. (2003). Cross-reactive monoclonal antibodies raised against the lipopolysaccharide antigen of Salmonella minnesota Re chemotype: diagnostic relevance. PubMed.

  • Shrock, E. L., et al. (2022). Cross-reactive antibodies against human coronaviruses and the animal coronavirome suggest diagnostics for future zoonotic spillovers. ResearchGate.

Sources

Validation & Comparative

Comparative Guide: Aztreonam vs. Meropenem for KPC-Producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacterales (CRE) represents one of the most urgent global public health threats. Among these, Klebsiella pneumoniae producing the K. pneumoniae carbapenemase (KPC) are particularly notorious for causing severe, difficult-to-treat infections associated with high mortality rates[1][2][3]. The KPC enzyme confers resistance to the carbapenem class of antibiotics, the last line of defense against multidrug-resistant Gram-negative bacteria[4]. This guide provides a detailed comparison of two β-lactam antibiotics, meropenem and aztreonam, and elucidates the mechanistic rationale and experimental data supporting the modern therapeutic approach to KPC-producing Klebsiella pneumoniae (KPC-Kp).

The Mechanistic Battleground: Drug vs. Enzyme

Understanding the fundamental interactions between these antibiotics and the KPC enzyme is crucial to appreciating their respective clinical utilities.

Meropenem: A Potent Agent Neutralized

Meropenem, a broad-spectrum carbapenem, functions by inhibiting bacterial cell wall synthesis. However, its efficacy is contingent on its structural integrity. The primary mechanism of resistance in KPC-Kp is the production of the KPC enzyme, a Class A serine-β-lactamase that effectively hydrolyzes the β-lactam ring of carbapenems, rendering meropenem and its relatives inactive[1][2][4][5]. This enzymatic degradation is highly efficient, and the genes encoding KPC are typically located on mobile genetic elements like plasmids, which facilitates their rapid dissemination among bacteria[1][2]. Compounding this, resistance can be amplified by secondary mechanisms such as the loss of outer membrane porins (e.g., OmpK35 and OmpK36), which restricts antibiotic entry into the bacterial cell[2][6][7].

Aztreonam: An Unlikely Hero Requiring a Shield

Aztreonam belongs to the monobactam class and is unique among β-lactams. Critically, its monocyclic structure makes it stable against hydrolysis by Ambler Class B metallo-β-lactamases (MBLs)[8][9][10]. However, aztreonam is readily hydrolyzed by serine-β-lactamases, including the KPC enzyme[8][9][11]. Consequently, aztreonam monotherapy is ineffective against KPC-Kp[5].

The therapeutic breakthrough comes from combining aztreonam with a β-lactamase inhibitor (BLI). Avibactam, a non-β-lactam BLI, potently inhibits a wide range of serine-β-lactamases, including KPC enzymes[9][12]. By co-administering avibactam, aztreonam is shielded from KPC-mediated hydrolysis, restoring its potent activity against the pathogen. This combination effectively bypasses the primary resistance mechanism of KPC-Kp.

G cluster_0 Scenario 1: Meropenem vs. KPC-Kp cluster_1 Scenario 2: Aztreonam-Avibactam vs. KPC-Kp Meropenem Meropenem KPC KPC Enzyme Meropenem->KPC Hydrolysis CellWall Bacterial Cell Wall Meropenem->CellWall Inhibition (Blocked) KPC->Meropenem Inactive Inactive Metabolites KPC->Inactive Aztreonam Aztreonam KPC2 KPC Enzyme Aztreonam->KPC2 Protected from Hydrolysis CellWall2 Bacterial Cell Wall Aztreonam->CellWall2 Successful Inhibition Avibactam Avibactam Avibactam->KPC2 Inhibition

Figure 1: Mechanism of Action and Resistance.

Comparative Efficacy: In Vitro Evidence

In vitro susceptibility testing provides the foundational evidence for an antibiotic's potential efficacy. Data from synergy assays are particularly critical for evaluating combination therapies.

Antimicrobial Susceptibility Testing

Studies consistently demonstrate that KPC-producing Klebsiella pneumoniae isolates exhibit high Minimum Inhibitory Concentrations (MICs) to meropenem, often well above the clinical resistance breakpoint[4][7]. It is also important to be aware of the phenomenon of heteroresistance, where a bacterial population may test as "susceptible" in standard assays but contains a subpopulation of highly resistant cells that can lead to treatment failure[4].

Aztreonam alone also shows high MICs against KPC-producers, as expected[13]. However, the addition of avibactam leads to a dramatic reduction in aztreonam MICs, restoring susceptibility in the vast majority of KPC-Kp isolates.

Antibiotic AgentTypical MIC Range (mg/L) for KPC-KpInterpretation
Meropenem16 to >256Resistant
Aztreonam (alone)32 to >256Resistant
Aztreonam-Avibactam0.25 to 4Susceptible
(Note: Data synthesized from multiple sources. Avibactam is tested at a fixed concentration, typically 4 mg/L.)[13][14][15]
Synergy Assays: The Whole is Greater than the Sum of its Parts

The potentiation of aztreonam by avibactam is a classic example of antimicrobial synergy. This is quantified using methods like checkerboard and time-kill assays. In checkerboard assays, the combination of aztreonam and avibactam (often administered as ceftazidime-avibactam) consistently yields a Fractional Inhibitory Concentration Index (FICI) of ≤0.5, the definition of synergy[8][16]. Time-kill assays further confirm this, showing that the combination leads to rapid and sustained bactericidal activity, whereas the individual agents do not[11].

Experimental Protocols for In Vitro Validation

Reproducible and validated protocols are the bedrock of trustworthy scientific claims. Below are detailed methodologies for key synergy experiments.

Protocol 1: Checkerboard Synergy Assay

This method quantifies synergy by determining the MIC of each drug alone and in various combinations.

Objective: To calculate the Fractional Inhibitory Concentration (FIC) Index for the aztreonam and avibactam combination against a KPC-Kp isolate.

Methodology:

  • Preparation:

    • Prepare a standardized inoculum of the KPC-Kp isolate equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute to a final concentration of ~5 x 10^5 CFU/mL.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of aztreonam along the x-axis and ceftazidime-avibactam (as the avibactam source) along the y-axis in CAMHB[17][18]. The concentration ranges should bracket the expected MICs.

    • Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no antibiotic).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

    • Calculate the FIC for each drug: FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone).

    • Calculate the FICI: FICI = FIC of Aztreonam + FIC of Avibactam.

  • Interpretation[17][19]:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Self-Validation: This protocol must be run in parallel with a quality control strain, such as E. coli ATCC 25922, for which expected MIC ranges are known, to ensure the validity of the assay conditions and reagents[20].

G A Prepare KPC-Kp Inoculum (0.5 McFarland) C Inoculate All Wells with Bacterial Suspension A->C B Prepare 96-Well Plate with 2-fold Serial Dilutions (Drug A vs. Drug B) B->C D Incubate at 35°C for 18-24 hours C->D E Read MICs (Drug A alone, Drug B alone, and in combination) D->E F Calculate FIC Index: FICI = FIC_A + FIC_B E->F G Interpret Result: Synergy (≤0.5) Indifference (>0.5 - 4) Antagonism (>4) F->G

Figure 2: Checkerboard Synergy Assay Workflow.
Protocol 2: Time-Kill Assay

This dynamic assay provides insight into the rate of bacterial killing.

Objective: To determine the bactericidal activity of aztreonam and avibactam, alone and in combination, over a 24-hour period.

Methodology:

  • Preparation:

    • Grow the KPC-Kp isolate to the logarithmic phase in CAMHB. Dilute to a starting inoculum of ~5 x 10^5 CFU/mL in flasks containing CAMHB.

    • Prepare flasks with the following conditions: Growth Control (no antibiotic), Aztreonam alone (at a clinically relevant concentration, e.g., 1x or 4x MIC), Ceftazidime-Avibactam alone, and the combination of Aztreonam + Ceftazidime-Avibactam[21][22].

  • Sampling and Plating:

    • Incubate the flasks at 37°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.

    • Perform serial dilutions of the aliquot and plate onto nutrient agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum[21].

    • Synergy is defined as a ≥2-log10 reduction in CFU/mL by the combination compared with the most active single agent at a specific time point.

Comparative Efficacy: In Vivo and Clinical Data

While in vitro data are predictive, clinical outcomes are the ultimate measure of efficacy.

In Vivo Models

Preclinical in vivo models, such as murine infection models or the Galleria mellonella invertebrate model, are used to bridge the gap between benchtop assays and human trials[23]. These studies have consistently shown that combinations of aztreonam with a BLI lead to improved survival and bacterial clearance in infections caused by KPC-Kp and other carbapenemase-producing organisms compared to monotherapies.

Clinical Trials and Observational Data

Direct, randomized controlled trials comparing meropenem to aztreonam-avibactam specifically for infections known to be caused by KPC-Kp are limited, primarily because meropenem is presumed to be ineffective. However, the evidence strongly supports the aztreonam-based combination.

The Phase 3 REVISIT trial compared aztreonam-avibactam to meropenem (with or without colistin) for serious infections caused by Gram-negative bacteria, including complicated intra-abdominal infections and hospital-acquired pneumonia[24][25]. The study found that aztreonam-avibactam was non-inferior to meropenem, with similar clinical cure rates (68.4% vs. 65.7%) and 28-day all-cause mortality (4% vs. 7%)[24][25]. This trial was pivotal in establishing the clinical efficacy and safety of the aztreonam-avibactam combination for serious infections where resistant pathogens like KPC-Kp are a concern[26].

Furthermore, numerous case series and observational studies have documented successful clinical outcomes in patients with severe KPC-Kp infections who were treated with aztreonam in combination with ceftazidime-avibactam[27]. It is crucial, however, to acknowledge the potential for resistance development to aztreonam-avibactam, which can emerge through mutations in the KPC enzyme itself[28][29][30].

Conclusion and Future Perspectives

The comparison between meropenem and aztreonam for the treatment of KPC-producing Klebsiella pneumoniae is starkly defined by the pathogen's primary resistance mechanism.

  • Meropenem: While a cornerstone for treating susceptible Gram-negative infections, it is rendered largely ineffective against KPC-producers due to potent enzymatic hydrolysis. Its use in such cases is not supported by mechanistic or clinical data and risks treatment failure.

  • Aztreonam: Ineffective as a monotherapy, its therapeutic power is unlocked when combined with a β-lactamase inhibitor like avibactam. This combination directly counters the KPC enzyme, restoring aztreonam's bactericidal activity. This strategy is supported by robust in vitro data, preclinical models, and large-scale clinical trials.

For researchers and drug development professionals, the key takeaway is that for infections caused by KPC-producing Klebsiella pneumoniae, an aztreonam-based combination therapy is the superior, evidence-based strategy. The future of treating these challenging pathogens relies on the continued development of novel β-lactamase inhibitors, the judicious use of existing combinations guided by rapid molecular diagnostics, and vigilant surveillance for emerging resistance.

References

  • Mechanisms of carbapenem resistance - The Kirby Laboratory. (n.d.). The Kirby Laboratory. Retrieved from [Link]

  • Falcone, M., Daikos, G. L., Tiseo, G., Bassoulis, D., Giordano, C., Boan, P., ... & Pea, F. (2021). Ceftazidime-avibactam plus aztreonam for the treatment of bloodstream infections caused by metallo-β-lactamase–producing Enterobacterales. Clinical Infectious Diseases, 72(11), 1871-1878.
  • Wang, F., Wang, P., Zhang, Q., Chen, S., & Zhang, X. (2020). Aztreonam-Avibactam Combination Restores Susceptibility of Aztreonam in Dual-Carbapenemase-Producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 64(5), e00085-20.
  • Oliva, A., Scorzolini, L., Castaldi, D., Gizzi, F., De Angelis, M., Sacco, F., ... & Luzzaro, F. (2022).
  • Tzouvelekis, L. S., Tzelepi, E., & Miriagou, V. (2012). Characteristics of Meropenem Heteroresistance in Klebsiella pneumoniae Carbapenemase (KPC)-Producing Clinical Isolates of K. pneumoniae. Antimicrobial Agents and Chemotherapy, 56(1), 534-537.
  • Wang, X., Chen, L., Zhang, X., & Zhou, D. (2017). Mechanism for carbapenem resistance of clinical Enterobacteriaceae isolates. Experimental and Therapeutic Medicine, 14(4), 3357-3362.
  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Bi, W., Liu, Y., Wu, M., Zhao, M., Huang, C., Shang, H., ... & Duan, J. (2024). Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM. Frontiers in Microbiology, 15, 1357605.
  • Zhang, Y., Wang, Q., Yin, Y., Chen, H., Jin, L., Gu, B., ... & Wang, H. (2022). Mechanisms of Antimicrobial Resistance in Klebsiella: Advances in Detection Methods and Clinical Implications. Frontiers in Microbiology, 13, 872274.
  • Oliva, A., Scorzolini, L., Castaldi, D., Gizzi, F., De Angelis, M., Sacco, F., ... & Luzzaro, F. (2022). Meropenem/Vaborbactam Plus Aztreonam as a Possible Treatment Strategy for Bloodstream Infections Caused by Ceftazidime/Avibactam-Resistant Klebsiella pneumoniae: A Retrospective Case Series and Literature Review. ResearchGate. Retrieved from [Link]

  • Chen, Y., Zhou, Z., Jiang, Y., & Yu, Y. (2015). Klebsiella pneumoniae: Development of Carbapenem Resistance due to Acquisition of blaNDM-1 During Antimicrobial Therapy in Twin Infants with Pneumonia. Frontiers in Microbiology, 6, 919.
  • Segatore, B., Bellio, P., & Setacci, D. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101552.
  • Bi, W., Liu, Y., Wu, M., Zhao, M., Huang, C., Shang, H., ... & Duan, J. (2024). Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM. Frontiers in Microbiology, 15, 1357605.
  • Zhang, Y., Chen, J., Wang, X., Lu, J., & Chan, E. W. (2022). Multiple mechanisms mediate aztreonam-avibactam resistance in Klebsiella pneumoniae: Driven by KPC-2 and OmpK36 mutations. Journal of Antimicrobial Chemotherapy, 77(8), 2169-2177.
  • Thomas, P., & J, A. (2013). Different mechanisms of carbapenem resistance among blood isolates of Klebsiella pneumoniae and Escherichia coli. Advanced Scholars Journals. Retrieved from [Link]

  • Karlowsky, J. A., Kazmierczak, K. M., de Jonge, B. L. M., Hackel, M. A., Sahm, D. F., & Bradford, P. A. (2017). Aztreonam/avibactam activity against a large collection of carbapenem-resistant Enterobacterales (CRE) collected in hospitals from Europe, Asia and Latin America (2019–21). Journal of Antimicrobial Chemotherapy, 72(9), 2548-2559.
  • Guimaraes, B., Ssekamatte, P., El-Behaedi, S., Norton, G. J., Bencurova, E., & Valcek, A. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(7), 943.
  • Ojdana, D., Sacha, P., Wieczorek, P., & Tryniszewska, E. (2014). Mechanism of Klebsiella pneumoniae resistance to carbapenem antibiotics. Tropical Journal of Pharmaceutical Research, 13(8), 1341-1346.
  • Seral, C., Castillo-Vera, J., & González-Barberá, E. M. (2022). Aztreonam-avibactam: a new combination with activity against multidrug-resistant Klebsiella pneumoniae complex. ResearchGate. Retrieved from [Link]

  • Carmeli, Y., Cisneros, J. M., Paul, M., et al. (2024). Aztreonam–avibactam versus meropenem for the treatment of serious infections caused by Gram-negative bacteria (REVISIT): a descriptive, multinational, open-label, phase 3, randomised trial. The Lancet Infectious Diseases.
  • El-Kholy, I., El-Anany, M., El-Anany, M., & El-Anany, M. (2022). Genetic Insights on Meropenem Resistance Concerning Klebsiella pneumoniae Clinical Isolates. Journal of Infection and Public Health, 15(11), 1269-1275.
  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Retrieved from [Link]

  • He, F., Wang, Q., & Zhang, R. (2022). Aztreonam-avibactam: an option against carbapenem-resistant Enterobacterales with emerging resistance. Journal of Zhejiang University-SCIENCE B, 23(10), 861-865.
  • Hubler, R., et al. (2024). P-1336. The in vitro activity of aztreonam-avibactam against KPC-positive and/or ceftazidime-avibactam-resistant Enterobacterales, ATLAS 2019-2023. Antimicrobial Agents and Chemotherapy, 68(Supplement 1), AAR522.
  • Arhin, F. F., Sarmiento, I., Belley, A., & Moeck, G. (2012). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 56(8), 4141-4147.
  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914-1918.
  • Tumbarello, M., D'Andrea, M. M., Giammatteo, M., et al. (2024). In vivo development of resistance to novel β-lactam/β-lactamase inhibitor combinations in KPC-producing Klebsiella pneumoniae infections: a case series. European Journal of Clinical Microbiology & Infectious Diseases.
  • First Clinical Application of Aztreonam–Avibactam in Treating Carbapenem-Resistant Enterobacterales: Insights from Therapeutic Drug Monitoring and Pharmacokinetic Simulations. (2024). MDPI. Retrieved from [Link]

  • Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. (2017). IOSR Journal of Dental and Medical Sciences. Retrieved from [Link]

  • Fankhauser, C., & Hatz, C. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. Protocols.io. Retrieved from [Link]

  • Koutsogiannou, M., Daskalou, A., & Vourli, S. (2022). Meropenem plus Ertapenem and Ceftazidime–Avibactam plus Aztreonam for the Treatment of Ventilator Associated Pneumonia Caused by Pan-Drug Resistant Klebsiella pneumonia. Antibiotics, 11(11), 1545.
  • Segatore, B., Bellio, P., & Setacci, D. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. Retrieved from [Link]

  • van Duin, D. (2020). Aztreonam Combination Therapy: An Answer to Metallo-β-Lactamase–Producing Gram-Negative Bacteria? Clinical Infectious Diseases, 70(6), 1099-1101.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]

  • Zhang, Y., Chen, F., & Sun, L. (2021). In vitro and in vivo Effect of Antimicrobial Agent Combinations Against Carbapenem-Resistant Klebsiella pneumoniae with Different Resistance Mechanisms in China. Infection and Drug Resistance, 14, 827-837.
  • Aztreonam-Avibactam vs. Meropenem for Serious Gram-Negative Bacterial Infections. (2024). Relias Media. Retrieved from [Link]

  • Carmeli, Y., Cisneros, J. M., Paul, M., et al. (2024). Aztreonam-avibactam versus meropenem for the treatment of serious infections caused by Gram-negative bacteria (REVISIT): a descriptive, multinational, open-label, phase 3, randomised trial. The Lancet Infectious Diseases.
  • Kuai, J., Zhang, Y., Lu, B., Chen, H., Zhang, Y., Li, H., ... & Wang, X. (2023). Aztreonam or meropenem against clinical Enterobacterales. Infection and Drug Resistance, 16, 3379-3390.
  • Tumbarello, M., D'Andrea, M. M., Giammatteo, M., et al. (2024). In vivo development of resistance to novel β-lactam/β-lactamase inhibitor combinations in KPC-producing Klebsiella pneumoniae infections: a case series. ResearchGate. Retrieved from [Link]

  • A No-Carb Diet: An Overview of Non–Carbapenemase-Producing Carbapenem-Resistant Enterobacterales. (2023). Contagion Live. Retrieved from [Link]

Sources

Comparative Efficacy of Aztreonam in the Era of Novel Beta-Lactamase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A primary driver of this resistance is the production of beta-lactamase enzymes, which hydrolyze and inactivate beta-lactam antibiotics. Of particular concern are the metallo-beta-lactamases (MBLs), which confer resistance to nearly all beta-lactam agents, including carbapenems, and are not inhibited by traditional beta-lactamase inhibitors. This guide provides a detailed comparison of the efficacy of aztreonam, particularly when combined with avibactam, against other recently developed beta-lactam/beta-lactamase inhibitor combinations in the context of treating infections caused by these highly resistant pathogens.

The Unique Position of Aztreonam

Aztreonam, a monobactam antibiotic, possesses a unique characteristic: it is stable to hydrolysis by MBLs. However, its clinical utility has been limited by its susceptibility to other co-produced beta-lactamases, such as extended-spectrum beta-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). The development of novel, broad-spectrum beta-lactamase inhibitors has revitalized interest in aztreonam as a therapeutic option for infections caused by MBL-producing Enterobacterales.

A New Generation of Beta-Lactam/Beta-Lactamase Inhibitor Combinations

The following sections detail the mechanisms and spectrum of activity of key novel beta-lactam/beta-lactamase inhibitor combinations, with a focus on their performance against MBL-producing organisms.

Aztreonam-Avibactam (ATM-AVI)

Avibactam is a non-beta-lactam beta-lactamase inhibitor that is effective against Ambler class A (e.g., KPCs, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48-like) beta-lactamases. By combining avibactam with aztreonam, the latter is protected from hydrolysis by these co-produced enzymes, allowing it to exert its bactericidal activity against MBL-producing Enterobacterales. This combination has demonstrated potent in-vitro activity against a broad range of MBL-producing Enterobacterales, including those co-producing other beta-lactamases. The recently completed Phase 3 REVISIT study demonstrated the efficacy and safety of aztreonam-avibactam in treating serious infections caused by Gram-negative bacteria, including MBL-producing strains.

Cefepime-Zidebactam (FEP-ZID)

Zidebactam is a bicyclo-acyl hydrazide beta-lactamase inhibitor with a dual mechanism of action: it inhibits Ambler class A and C beta-lactamases and also binds to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including Pseudomonas aeruginosa. While this combination has shown activity against some carbapenem-resistant strains, its efficacy against MBL producers is limited.

Meropenem-Vaborbactam (MEM-VAB)

Vaborbactam is a boronic acid-based beta-lactamase inhibitor that is highly effective against KPC enzymes. Consequently, meropenem-vaborbactam is a valuable agent for treating infections caused by KPC-producing carbapenem-resistant Enterobacterales (CRE). However, it is not active against MBL-producing organisms.

Imipenem-Cilastatin-Relebactam (IMI-REL)

Relebactam is a diazabicyclooctane inhibitor that restores the activity of imipenem against bacteria producing KPCs and other beta-lactamases. Similar to meropenem-vaborbactam, its spectrum of activity does not extend to MBL-producing pathogens.

Ceftazidime-Avibactam (CZA)

Ceftazidime-avibactam is effective against a wide range of beta-lactamase-producing organisms, including those producing KPC and OXA-48-like enzymes. However, as avibactam does not inhibit MBLs, this combination is not a reliable treatment for infections caused by MBL-producing bacteria.

Comparative In-Vitro Efficacy

The following table summarizes the in-vitro activity of aztreonam-avibactam and comparator agents against a global collection of MBL-producing Enterobacterales isolates.

Antibiotic CombinationMIC50 (mg/L)MIC90 (mg/L)% Susceptible
Aztreonam-Avibactam 0.25 1 99.1%
Ceftazidime-Avibactam>64>6410.9%
Meropenem-Vaborbactam16>6413.0%
Imipenem-Relebactam83215.2%
Cefepime-Zidebactam4>3234.8%

Data adapted from recent surveillance studies on MBL-producing Enterobacterales.

As the data clearly indicate, aztreonam-avibactam demonstrates superior in-vitro potency and a much broader spectrum of activity against MBL-producing Enterobacterales compared to other novel beta-lactam/beta-lactamase inhibitor combinations.

Visualizing the Mechanism and Workflow

ATM-AVI_Mechanism Mechanism of Aztreonam-Avibactam Action cluster_bacterium MBL-Producing Bacterium cluster_drugs Administered Drugs PBP3 Penicillin-Binding Protein 3 (PBP3) Cell_Lysis Cell Lysis PBP3->Cell_Lysis Leads to MBL Metallo-beta-lactamase (MBL) Other_BL Other Beta-Lactamases (e.g., KPC, AmpC) Aztreonam Aztreonam Aztreonam->PBP3 Inhibits cell wall synthesis Aztreonam->Other_BL Hydrolysis Avibactam Avibactam Avibactam->Other_BL Inhibits

Caption: Mechanism of aztreonam-avibactam against MBL-producing bacteria.

MIC_Workflow Workflow for Broth Microdilution MIC Testing start Start: Isolate Preparation prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum prepare_plates Prepare microtiter plates with serial dilutions of antibiotics prepare_inoculum->prepare_plates inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_results Read plates to determine the lowest concentration that inhibits visible growth (MIC) incubate->read_results end End: MIC Value Determined read_results->end

Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Antimicrobial stock solutions

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.

3. Preparation of Antibiotic Dilutions:

  • Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB in the microtiter plates.

  • The final volume in each well should be 50 µL after adding the inoculum.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

5. Reading and Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

The emergence of MBL-producing Gram-negative bacteria poses a significant therapeutic challenge. While several new beta-lactam/beta-lactamase inhibitor combinations have been introduced, their utility against MBL producers is limited. The combination of aztreonam with avibactam stands out as a highly promising therapeutic strategy, leveraging aztreonam's inherent stability against MBLs and avibactam's protection against other co-produced beta-lactamases. The compelling in-vitro data and positive clinical trial results for aztreonam-avibactam suggest it will be a critical tool in the management of serious infections caused by these difficult-to-treat pathogens. Continued surveillance and clinical research are essential to fully define its role in clinical practice.

References

  • Title: Aztreonam-avibactam for the treatment of serious infections caused by metallo-β-lactamase-producing Gram-negative bacteria Source: Future Microbiology URL: [Link]

  • Title: Aztreonam/avibactam: a novel beta-lactam-beta-lactamase inhibitor combination for the treatment of infections caused by metallo-beta-lactamase-producing Gram-negative organisms Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: In Vitro Activity of Aztreonam-Avibactam against a Global Collection of Carbapenem-Resistant Enterobacterales (CRE) and Pseudomonas aeruginosa Source: American Society for Microbiology URL: [Link]

  • Title: Vabomere (meropenem and vaborbactam) for the Treatment of Complicated Urinary Tract Infections and Pyelonephritis Source: Clinical Infectious Diseases URL: [Link]

Validating Ancremonam's PBP3 Binding Affinity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PBP3 Inhibition in Combating Gram-Negative Pathogens

Penicillin-Binding Protein 3 (PBP3) is an essential enzyme in many Gram-negative bacteria, playing a pivotal role in the final stages of peptidoglycan synthesis, a process crucial for maintaining the integrity of the bacterial cell wall.[1] Inhibition of PBP3 disrupts cell division, leading to filamentation and eventual cell lysis, making it a prime target for β-lactam antibiotics.[1][2][3] Ancremonam, a monobactam antibiotic, exhibits a mechanism of action that involves targeting PBP3. This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of this compound to PBP3 and contextualizes its performance against other PBP3-targeting antimicrobials.

The strategic development of new antibiotics against resistant Gram-negative bacteria necessitates a robust understanding of drug-target engagement.[1] Validating the binding affinity of a compound like this compound for its intended target, PBP3, is a cornerstone of preclinical assessment, providing critical data on potency and specificity. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols.

Core Principles of Validating Protein-Ligand Interactions

Quantifying the binding affinity between a drug candidate and its protein target is fundamental to drug discovery. This is typically expressed as the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding affinity.[4] Several biophysical techniques can be employed to determine KD and other kinetic parameters. The choice of method depends on factors such as the nature of the interacting molecules, the required throughput, and the level of detail needed for the interaction kinetics.

Commonly employed "gold standard" techniques for measuring ligand-binding affinity include:

  • Fluorescence-based methods: These techniques, such as fluorescence polarization (FP) or anisotropy, measure changes in the fluorescence properties of a labeled molecule upon binding.[5][6] They are particularly useful for high-throughput screening.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that detects molecular interactions in real-time by measuring changes in the refractive index at a sensor surface.[4][7][8] It provides valuable kinetic data, including association (ka) and dissociation (kd) rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH).[4][9][10][11]

Experimental Validation of this compound's PBP3 Binding Affinity: A Two-Pronged Approach

To ensure scientific rigor, a combination of at least two independent methods is recommended for validating the binding affinity of this compound to PBP3. This approach provides a self-validating system, where the results from one technique corroborate the findings of the other. Here, we detail protocols for a primary screening method, Fluorescence Polarization, and a secondary, more detailed kinetic analysis using Surface Plasmon Resonance.

Primary Validation: Fluorescence Polarization (FP) Competition Assay

This assay competitively measures the ability of this compound to displace a fluorescently labeled probe, BOCILLIN™ FL (a derivative of penicillin), from the active site of PBP3.[12][13] The decrease in fluorescence polarization is proportional to the concentration of this compound, allowing for the determination of its inhibitory concentration (IC50), which can then be used to calculate the inhibition constant (Ki).

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis PBP3 Purified PBP3 Incubate Incubate PBP3 with this compound PBP3->Incubate BOCILLIN BOCILLIN™ FL Stock Add_BOCILLIN Add BOCILLIN™ FL BOCILLIN->Add_BOCILLIN This compound This compound Serial Dilution This compound->Incubate Incubate->Add_BOCILLIN Incubate_Final Incubate to Equilibrium Add_BOCILLIN->Incubate_Final Read_FP Measure Fluorescence Polarization Incubate_Final->Read_FP Plot_Data Plot FP vs. [this compound] Read_FP->Plot_Data Calculate_IC50 Calculate IC50 and Ki Plot_Data->Calculate_IC50

Caption: Workflow for the Fluorescence Polarization competition assay.

  • Reagent Preparation:

    • Prepare a stock solution of purified, soluble PBP3 from the target organism (e.g., Pseudomonas aeruginosa) in an appropriate assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 0.01% Triton X-100).[13]

    • Prepare a stock solution of BOCILLIN™ FL in DMSO.[13] The final concentration in the assay should be in the low nanomolar range.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add a fixed concentration of PBP3.

    • Add varying concentrations of this compound to the wells. Include a control with no this compound.

    • Incubate the plate at room temperature for a predetermined time to allow this compound to bind to PBP3.

    • Initiate the competition by adding a fixed concentration of BOCILLIN™ FL to all wells.[13]

    • Incubate the plate in the dark at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for BOCILLIN™ FL.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent probe.

Secondary Validation: Surface Plasmon Resonance (SPR)

SPR provides a more detailed kinetic analysis of the this compound-PBP3 interaction, yielding association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). This label-free method directly measures the binding of this compound to PBP3 immobilized on a sensor chip.[7][14]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize PBP3 on Sensor Chip Association Inject this compound (Association Phase) Immobilize->Association Prepare_this compound Prepare this compound Solutions Prepare_this compound->Association Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Generate_Sensorgram Generate Sensorgram Dissociation->Generate_Sensorgram Fit_Data Fit Data to Kinetic Model Generate_Sensorgram->Fit_Data Determine_Constants Determine ka, kd, and KD Fit_Data->Determine_Constants

Caption: Workflow for Surface Plasmon Resonance analysis.

  • Chip Preparation and PBP3 Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethyl groups on the chip surface.

    • Covalently immobilize the purified PBP3 onto the chip surface via amide linkages.[7]

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of this compound over the sensor surface (association phase).

    • Switch back to the running buffer to monitor the dissociation of the this compound-PBP3 complex (dissociation phase).

    • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Data Analysis:

    • The binding events are recorded as sensorgrams, which plot the response units (RU) over time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Analysis: this compound vs. Other PBP3-Targeting Antibiotics

To contextualize the binding affinity of this compound, it is essential to compare its performance against other well-established β-lactam antibiotics that also primarily target PBP3. This includes monobactams like aztreonam and certain cephalosporins and carbapenems.

AntibioticTarget OrganismPBP3 Affinity (IC50 or Ki)Reference
This compound Data to be determinedExperimental ValueN/A
AztreonamE. coliComplete binding at 0.1 µg/mL[15][15]
AztreonamP. aeruginosaComplete binding at 0.1 µg/mL[15][15]
AztreonamP. aeruginosaIC50 ≤ 0.03 µg/mL[2][2]
CeftazidimeE. coliIC50 ≤ 0.07 µg/mL[2][2]
CeftazidimeP. aeruginosaIC50 = 0.1 µg/mL[2][2]
MeropenemE. coliHigh affinity for PBP3[2][2]
MeropenemP. aeruginosaIC50 for PBP3 ≤ 0.3 µg/mL[2][2]
DoripenemP. aeruginosaHigh affinity for PBP3[2][2]

Note: IC50 (50% inhibitory concentration) values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process. While related to binding affinity, they can be influenced by experimental conditions. Ki (inhibition constant) is a more direct measure of binding affinity.

Discussion and Mechanistic Insights

The high affinity of monobactams like aztreonam for PBP3 in Gram-negative bacteria is well-documented.[3][15][16] This specificity is a key contributor to their antibacterial activity against these pathogens.[15] For this compound, a strong binding affinity for PBP3, ideally with a low nanomolar KD or Ki value, would be a strong indicator of its potential as an effective therapeutic agent.

Structural analyses of PBP3 in complex with various β-lactams have revealed key interactions within the active site that are crucial for high-affinity binding.[3][17][18] These studies provide a molecular basis for understanding the structure-activity relationships of PBP3 inhibitors and can guide the rational design of new and improved antibiotics. For instance, the interaction of the antibiotic's side chains with specific residues in the PBP3 active site can significantly influence binding affinity.[3]

Conclusion: A Framework for Robust Validation

This guide provides a comprehensive framework for the rigorous validation of this compound's binding affinity for its target, PBP3. By employing a dual-methodology approach, combining a high-throughput fluorescence polarization assay with a detailed kinetic analysis using surface plasmon resonance, researchers can generate a robust and reliable dataset. Comparing these findings with the known affinities of other PBP3-targeting antibiotics will provide crucial context for evaluating the potential of this compound as a novel therapeutic agent. A thorough understanding of the drug-target interaction at the molecular level is paramount for the successful development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]

  • Reddit. (2020, March 10). What are some physical methods to determine binding affinity of a protein? Available from: [Link]

  • Biology LibreTexts. (2025, August 7). 5.2: Techniques to Measure Binding. Available from: [Link]

  • Davies, T. A., et al. (2008). Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 52(5), 1883-1885. Available from: [Link]

  • National Institutes of Health. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Available from: [Link]

  • Frontiers Media S.A. (2023). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. Frontiers in Microbiology, 14, 1186536. Available from: [Link]

  • MDPI. (2022). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Pharmaceuticals, 15(7), 868. Available from: [Link]

  • National Center for Biotechnology Information. (2013, August 1). Continuous fluorescence anisotropy-based assay of BOCILLIN FL penicillin reaction with penicillin binding protein 3. PubMed. Available from: [Link]

  • American Society for Microbiology. (2022, December 8). PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. Microbiology Spectrum, 10(6), e02322-22. Available from: [Link]

  • MDPI. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Pharmaceuticals, 16(9), 1325. Available from: [Link]

  • National Center for Biotechnology Information. (2021, October 13). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS ONE. Available from: [Link]

  • National Center for Biotechnology Information. (1982, November). Mode of action of azthreonam. PubMed. Available from: [Link]

  • ResearchGate. (2025, August 10). Continuous fluorescence anisotropy-based assay of BOCILLIN FL penicillin reaction with penicillin binding protein 3. Available from: [Link]

  • ResearchGate. (2025, August 10). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. Available from: [Link]

  • National Center for Biotechnology Information. (2010, December 21). Structural basis for effectiveness of siderophore-conjugated monocarbams against clinically relevant strains of Pseudomonas aeruginosa. PubMed Central. Available from: [Link]

  • American Society for Microbiology. (2014). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 58(3), 1347-1357. Available from: [Link]

  • American Society for Microbiology Journals. (2022, December 8). PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. Microbiology Spectrum, 10(6). Available from: [Link]

  • National Center for Biotechnology Information. (2022, June 27). Antimicrobial Peptides against Multidrug-Resistant Pseudomonas aeruginosa Biofilm from Cystic Fibrosis Patients. PubMed Central. Available from: [Link]

  • National Institutes of Health. (2023, February). Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. Journal of Antimicrobial Chemotherapy, 78(2), 435-444. Available from: [Link]

  • AZoM.com. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • News-Medical.net. (2025, December 12). Using fluorescence polarization to study penicillin binding to PBP5. Available from: [Link]

  • National Center for Biotechnology Information. (1997, December). Susceptibility to beta-lactam antibiotics of Pseudomonas aeruginosa overproducing penicillin-binding protein 3. PubMed. Available from: [Link]

  • Frontiers Media S.A. (2022, May 9). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. Available from: [Link]

  • MDPI. (2021). Effects of Anti-Pseudomonal Agents, Individually and in Combination, With or Without Clarithromycin, on Growth and Biofilm Formation by Antibiotic-Susceptible and -Resistant Strains of Pseudomonas aeruginosa, and the Impact of Exposure to Cigarette Smoke Condensate. International Journal of Molecular Sciences, 22(16), 8888. Available from: [Link]

  • National Center for Biotechnology Information. (2011, March 1). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PubMed Central. Available from: [Link]

  • Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Available from: [Link]

  • American Society for Microbiology Journals. (1997). Susceptibility to beta-lactam antibiotics of Pseudomonas aeruginosa overproducing penicillin-binding protein 3. Antimicrobial Agents and Chemotherapy, 41(12), 2632-2637. Available from: [Link]

  • National Institutes of Health. (2004). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 43(40), 12795-12805. Available from: [Link]

  • National Center for Biotechnology Information. (2009, May). Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2013, November). Synergy of Silver Nanoparticles and Aztreonam against Pseudomonas aeruginosa PAO1 Biofilms. PubMed Central. Available from: [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [Link]

  • National Center for Biotechnology Information. (2008, August 12). Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms. PubMed Central. Available from: [Link]

  • Patsnap. (2024, June 21). What are PBP3 inhibitors and how do they work? Available from: [Link]

  • National Center for Biotechnology Information. (2010, December 21). Structural basis for effectiveness of siderophore-conjugated monocarbams against clinically relevant strains of Pseudomonas aeruginosa. PubMed. Available from: [Link]

  • Dove Medical Press. (2018, October 25). Effectiveness of empiric aztreonam compared to other beta-lactams for treatment of Pseudomonas aeruginosa infections. Available from: [Link]

  • ResearchGate. (2025, August 6). Surface Plasmon Resonance Spectroscopy for Studying the Membrane Binding of Antimicrobial Peptides. Available from: [Link]

  • MDPI. (2017). A New Surface Plasmon Resonance-Based Immunoassay for Rapid, Reproducible and Sensitive Quantification of Pentraxin-3 in Human Plasma. Sensors, 17(10), 2398. Available from: [Link]

  • National Center for Biotechnology Information. (2015, May 14). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. PubMed Central. Available from: [Link]

  • YouTube. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Available from: [Link]

  • National Center for Biotechnology Information. (2002, June 3). A surface plasmon resonance analysis of the interaction between the antibiotic moenomycin A and penicillin-binding protein 1b. PubMed. Available from: [Link]

Sources

A Head-to-Head Comparison of LYS-228 and Other Monobactams: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance, particularly among Gram-negative bacteria, necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. Monobactams, a unique class of β-lactam antibiotics characterized by a monocyclic core, have re-emerged as a promising scaffold for development. This guide provides a detailed, data-driven comparison of the novel monobactam LYS-228 against the archetypal monobactam, aztreonam, and other relevant comparators, offering insights for researchers and drug development professionals.

The Monobactam Scaffold: A Renewed Opportunity

Monobactams exert their bactericidal effect by inhibiting bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[1] Unlike other β-lactams, their core structure consists of an isolated β-lactam ring, not fused to a secondary ring.[1] This structural distinction is the basis of one of their most significant advantages: an intrinsic stability to hydrolysis by metallo-β-lactamases (MBLs), a class of enzymes that inactivate penicillins, cephalosporins, and carbapenems.[2][3][4]

However, the clinical utility of the first-generation monobactam, aztreonam, has been curtailed by its susceptibility to many prevalent serine-β-lactamases (SBLs), such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[3][5] Since MBLs and SBLs are often co-expressed in multidrug-resistant (MDR) pathogens, the efficacy of aztreonam is frequently compromised.[5][6] This critical gap led to the development of LYS-228, a novel monobactam engineered for stability against both MBLs and a broad spectrum of SBLs.[4][5]

Mechanism of Action: A Shared Target, Differentiated Affinity

Both aztreonam and LYS-228 primarily target Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell division (septation).[2][4][7] Inhibition of PBP3 disrupts peptidoglycan synthesis, leading to the formation of long, filamentous cells that are unable to divide, ultimately resulting in cell death.[2][4]

Experimental data from stopped-flow fluorimetry shows that LYS-228 binds to purified E. coli PBP3 with an affinity comparable to that of aztreonam. The derived acylation rate/equilibrium dissociation constant (k₂/Kd) was 367,504 s⁻¹ M⁻¹ for LYS-228 and 409,229 s⁻¹ M⁻¹ for aztreonam, indicating both are potent inhibitors of their primary target.[3][4] Gel-based PBP binding assays confirm that while PBP3 is the main target for both compounds, weaker binding to PBP1a and PBP1b also occurs.[2][3]

cluster_drug Monobactam Antibiotic cluster_target Bacterial Target cluster_effect Cellular Effect LYS228 LYS-228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Binds with high affinity Aztreonam Aztreonam Aztreonam->PBP3 Binds with high affinity Septation Inhibition of Septal Peptidoglycan Synthesis PBP3->Septation Mediates Filamentation Cell Filamentation Septation->Filamentation Leads to Death Bacterial Cell Death Filamentation->Death Results in

Figure 1. Mechanism of action for LYS-228 and Aztreonam.

Head-to-Head Performance: The Experimental Evidence

The critical differentiation between LYS-228 and older monobactams lies in its performance against resistant Gram-negative pathogens. This is a direct result of its enhanced chemical stability against the β-lactamase enzymes that readily destroy aztreonam.

In Vitro Potency & Spectrum of Activity

LYS-228 demonstrates significantly greater in vitro potency against a broad collection of clinical isolates, including those with well-characterized resistance mechanisms. In a study of 271 multidrug-resistant Enterobacteriaceae isolates, the MIC₉₀ (Minimum Inhibitory Concentration required to inhibit 90% of isolates) for LYS-228 was at least 32-fold lower than that of aztreonam and other comparators like ceftazidime-avibactam and meropenem.[5][8][9]

Antimicrobial Agent MIC Range (μg/ml) MIC₅₀ (μg/ml) MIC₉₀ (μg/ml)
LYS-228 ≤0.06 to 64 0.25 1
Aztreonam≤0.06 to >6416>64
Ceftazidime≤0.06 to >64>64>64
Ceftazidime-avibactam≤0.06 to >640.532
Meropenem≤0.06 to >640.25>64
Tigecycline≤0.12 to 1614
Data sourced from a panel of 271 Enterobacteriaceae isolates.[5][9]

Against specific resistant phenotypes, LYS-228 maintains its potency. For isolates expressing ESBLs (n=37) or demonstrating carbapenem resistance (n=77), LYS-228 reported MIC₉₀ values of 1 and 4 μg/ml, respectively.[8][9] This potent activity extends to strains producing KPC and MBL enzymes.[5][8]

Stability Against β-Lactamases

The superior activity of LYS-228 is directly attributable to its structural modifications that enhance its stability against SBLs while retaining the inherent MBL stability of the monobactam core.

  • Metallo-β-Lactamases (MBLs): Like all monobactams, LYS-228 is stable to hydrolysis by MBLs (e.g., NDM, VIM, IMP), which are a major cause of carbapenem resistance.[2][3][5]

  • Serine-β-Lactamases (SBLs): This is the key point of differentiation. LYS-228 is stable against most SBLs, including KPCs and ESBLs, which readily hydrolyze aztreonam.[5][6][8] While LYS-228 shows potent activity against the majority of SBL-producing isolates, some specific enzymes, such as VEB and PER-type β-lactamases, have been shown to reduce its susceptibility in isogenic strain panels.[2][4]

cluster_drug Monobactam cluster_enzymes β-Lactamase Classes cluster_outcome Outcome LYS228 LYS-228 MBLs Metallo-β-Lactamases (e.g., NDM, VIM) SBLs Serine-β-Lactamases (e.g., KPC, CTX-M) Stable Stable (Retains Activity) LYS228->Stable Aztreonam Aztreonam Aztreonam->Stable Hydrolyzed Hydrolyzed (Inactive) Aztreonam->Hydrolyzed MBLs->Stable SBLs->Stable SBLs->Hydrolyzed

Figure 2. Comparative stability of LYS-228 and Aztreonam.

Propensity for Resistance Development

An antibiotic's utility is also defined by how readily bacteria can develop resistance to it. In vitro studies show LYS-228 has a favorable profile for resistance development compared to other antibiotics.

  • Single-Step Mutant Selection: At 8x the MIC, no spontaneous single-step mutants were selected from 12 different Enterobacteriaceae strains expressing various β-lactamases (frequency <2.5 x 10⁻⁹).[2][3] At 4x the MIC, mutants were selected from only 2 of the 12 strains at low frequencies.[2][3] These frequencies compare favorably to those observed for meropenem and tigecycline.[2]

  • Serial Passage Studies: After 20 serial passages of E. coli ATCC 25922 with LYS-228, the MIC increased 256-fold (from 0.125 to 32 μg/ml).[3] The resulting mutants accumulated mutations in several genes, including ftsI (encoding the PBP3 target), baeR (part of an efflux pump regulatory system), and acrD (an efflux pump component).[3] In K. pneumoniae, mutations decreasing susceptibility were found in ramR and cpxA, which are involved in regulating efflux pump expression.[2][3]

These findings highlight that resistance to LYS-228 can emerge through both target modification and upregulation of efflux pumps, common mechanisms of resistance to β-lactams.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The primary PK/PD index that correlates with the efficacy of monobactams is the percentage of the dosing interval that the free drug concentration remains above the MIC (fT>MIC).[10]

First-in-human Phase I studies with LYS-228 in healthy volunteers demonstrated PK properties consistent with other β-lactam antibiotics. It showed a short terminal half-life of 1.0 to 1.6 hours with no significant accumulation upon multiple dosing and was cleared rapidly, primarily through urinary excretion.[6] The most frequently observed adverse events were local injection site reactions.[6]

In vivo animal infection models have been used to define the fT>MIC targets for LYS-228. Studies in a neutropenic murine thigh infection model against E. coli and K. pneumoniae established that a 24-hour static effect (no change in bacterial load) was achieved at an fT>MIC of 55% ± 15% for E. coli and 61% ± 13% for K. pneumoniae.[10] These targets are similar to those established for aztreonam and other developmental monobactams, providing a translational benchmark for dose-finding studies.[10]

Experimental Protocols: Methodologies for Comparative Assessment

To ensure data integrity and reproducibility, standardized experimental protocols are essential. Below are methodologies for two key in vitro assays used to compare antimicrobial agents.

Protocol: MIC Determination by Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology:

  • Prepare Inoculum: Culture bacteria on agar plates overnight. Select several colonies to inoculate a saline or broth solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml). Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/ml in the assay plate.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of LYS-228, aztreonam, and comparator agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of the antibiotic in which there is no visible bacterial growth (no turbidity).

P1 Prepare Bacterial Inoculum to 0.5 McFarland P3 Dilute and Add Inoculum to Wells (~5x10^5 CFU/ml) P1->P3 P2 Prepare 2-fold Serial Dilutions of Antibiotics in 96-well Plate P2->P3 P4 Incubate Plate (16-20h, 37°C) P3->P4 P5 Visually Inspect for Turbidity and Determine MIC P4->P5

Figure 3. Workflow for MIC determination by broth microdilution.

Protocol: Time-Kill Assay

This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

  • Prepare Cultures: Grow bacteria to the logarithmic phase in CAMHB.

  • Set Up Test Conditions: Dilute the log-phase culture into fresh CAMHB containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without antibiotic.

  • Incubate and Sample: Incubate the cultures at 37°C with shaking. At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Quantify Viable Bacteria: Perform serial dilutions of the collected aliquots in saline and plate onto nutrient agar.

  • Determine CFU/ml: After overnight incubation of the plates, count the colonies to determine the CFU/ml at each time point for each condition. A ≥3-log₁₀ reduction (99.9% killing) in CFU/ml from the initial inoculum is considered bactericidal. LYS-228 consistently achieves this at concentrations ≥4x MIC against susceptible strains.[5][8][9]

Conclusion and Future Outlook

LYS-228 represents a significant advancement in the monobactam class. Its chemical design successfully addresses the primary liability of aztreonam—instability to common serine-β-lactamases—while retaining the class's intrinsic activity against MBL-producing pathogens.[3][5] Extensive in vitro data demonstrates its superior potency and broader spectrum against multidrug-resistant Enterobacteriaceae compared to aztreonam and even some modern β-lactam/β-lactamase inhibitor combinations.[5][8]

While LYS-228 entered Phase II clinical trials for complicated urinary tract and intra-abdominal infections, public records indicate its development has been discontinued.[11][12] Nevertheless, the robust preclinical and early clinical data for LYS-228 provide a compelling validation of the strategy to engineer next-generation monobactams. The insights gained from its development, particularly regarding structure-activity relationships for SBL stability, serve as an invaluable blueprint for ongoing and future research programs aimed at combating Gram-negative superbugs.[7][13][14]

References

  • Moehring, T. L., Blais, J., et al. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 62(10), e01220-18. [Link]

  • Wikipedia. (n.d.). Monobactam. [Link]

  • Blais, J., Lopez, S., Li, C., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00552-18. [Link]

  • Blais, J., Lopez, S., Li, C., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. PubMed, 30037887. [Link]

  • Blais, J., Lopez, S., Li, C., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. ResearchGate. [Link]

  • Moehring, T. L., Blais, J., et al. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. PubMed, 30037888. [Link]

  • Patsnap Synapse. (n.d.). LYS-228 - Drug Targets, Indications, Patents. [Link]

  • Sykes, R. B., Bonner, D. P., Bush, K., & Georgopapadakou, N. H. (1982). Discovery and development of the monobactams. PubMed, 6292529. [Link]

  • IMI AMR Accelerator. (2020). Webinar: Animal infection models to study antibiotics against gram-negative bacteria (AMR Accelerator Members Only). [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [Link]

  • American Chemical Society. (n.d.). New tricks for old drugs: Novel monobactam antibiotics to battle antimicrobial resistance. [Link]

  • Wach, A., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(9), e00331-19. [Link]

  • Moehring, T. L., Blais, J., et al. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. PMC - NIH, PMC6153825. [Link]

  • National Institutes of Health (NIH). (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. [Link]

  • National Institutes of Health (NIH). (2019). Therapeutic Effect and Mechanisms of the Novel Monosulfactam 0073. [Link]

  • Parker, W. L., & Georgopapadakou, N. H. (1991). The new monobactams: chemistry and biology. PubMed, 1856330. [Link]

  • ResearchGate. (2023). Mechanism of resistance to beta-lactam antibiotics. [Link]

  • ResearchGate. (2024). Monobactams update on Aztreonam and prospects for development of new drugs. [Link]

  • Dean, C., et al. (2018). The monobactam LYS228: mode of action and mechanisms decreasing in vitro susceptibility of Escherichia coli and Klebsiella pneumoniae. Novartis OAK. [Link]

  • Lima, C. P. V., et al. (2024). Monobactams Update on Aztreonam and Prospects for Development of New Drugs. Revista de Saúde, 24(1). [Link]

  • ClinicalTrials.gov. (2018). LYS228 PK, Clinical Response, Safety and Tolerability in Patients With Complicated Urinary Tract Infection (cUTI). [Link]

  • American Society for Microbiology. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. [Link]

  • American Society for Microbiology. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. [Link]

  • National Institutes of Health (NIH). (2020). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. [Link]

  • MacGowan, A., et al. (2020). Pharmacodynamics of aztreonam against Escherichia coli and Klebsiella oxytoca: defining pharmacodynamic targets. Journal of Antimicrobial Chemotherapy, 75(5), 1251-1254. [Link]

  • GARDP. (2022). Animal models to study the activity of antibiotics. YouTube. [Link]

Sources

Ancremonam: A Comparative Analysis Against Standard of Care in Complicated Bacterial Infections

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of escalating antimicrobial resistance, the development of novel antibiotics is a critical priority. Ancremonam (formerly LYS228), an investigational monobactam, has emerged as a promising candidate for treating serious infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of this compound with current standard-of-care antibiotics, focusing on its mechanism of action, in vitro activity, and available clinical data, juxtaposed with the established efficacy and safety profiles of meropenem and piperacillin-tazobactam in the treatment of complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).

Introduction to this compound and the Unmet Clinical Need

This compound is a novel, intravenously administered monobactam antibiotic currently in Phase 2 clinical development.[1][2] Its development addresses the urgent threat of infections caused by Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases, which limit the effectiveness of many current β-lactam antibiotics.[1] The unique structural features of monobactams confer stability against metallo-β-lactamases (MBLs), a key resistance mechanism that inactivates carbapenems.[1]

Mechanism of Action: A Targeted Approach

This compound, like other monobactams, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] Specifically, it targets and binds to penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell division.[1] This binding prevents the cross-linking of peptidoglycan, leading to the formation of filamentous cells and eventual cell lysis.[1] This targeted mechanism is particularly effective against many species of Enterobacteriaceae.

cluster_0 Bacterial Cell PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP3->CellLysis Leads to CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains This compound This compound This compound->PBP3 Inhibits caption Figure 1: Mechanism of Action of this compound.

Caption: Figure 1: Mechanism of Action of this compound.

In Vitro Activity: A Potent Profile Against Resistant Pathogens

Preclinical studies have demonstrated this compound's potent in vitro activity against a wide range of Enterobacteriaceae, including strains resistant to multiple other antibiotics. A key advantage of this compound is its stability against both serine-β-lactamases (like KPCs) and metallo-β-lactamases (like NDMs), which are responsible for resistance to many cephalosporins and carbapenems.[1]

Pathogen GroupThis compound (MIC90, µg/mL)Meropenem (MIC90, µg/mL)Piperacillin-Tazobactam (MIC90, µg/mL)
All Enterobacteriaceae1≥32>64
ESBL-producing Enterobacteriaceae1--
Carbapenem-resistant Enterobacteriaceae (CRE)4--
Data sourced from in vitro studies.[1]

As shown in the table, this compound demonstrates significantly lower minimum inhibitory concentrations (MIC90) against a broad panel of Enterobacteriaceae compared to meropenem and piperacillin-tazobactam, particularly against resistant phenotypes.[1]

Early Clinical Development of this compound

A first-in-human, Phase 1 study in healthy volunteers established the safety and pharmacokinetic profile of this compound. The study found that this compound was generally safe and well-tolerated.[2] The most frequently observed adverse events were local injection site reactions.[2] The pharmacokinetic properties were consistent with other β-lactam antibiotics, showing a short terminal half-life and predominant renal clearance.[2] this compound is currently being evaluated in Phase 2 clinical trials for the treatment of complicated urinary tract infections and complicated intra-abdominal infections.[1]

Standard of Care: Meropenem and Piperacillin-Tazobactam

Meropenem, a carbapenem antibiotic, and piperacillin-tazobactam, a β-lactam/β-lactamase inhibitor combination, are well-established standards of care for the empirical treatment of cIAI and cUTI.[3][4]

Meropenem: Clinical Efficacy and Safety

Meropenem has a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[5][6] In randomized clinical trials for cIAI, meropenem monotherapy has demonstrated high clinical success rates, ranging from 80% to over 90%.[5][6] For cUTI, meropenem is also a highly effective agent, particularly for infections caused by ESBL-producing organisms.[7]

Clinical Trial Data for Meropenem in cIAI

Trial/StudyComparatorClinical Cure Rate (Meropenem)Clinical Cure Rate (Comparator)
Review of 7 trialsImipenem/cilastatin, clindamycin/tobramycin, cefotaxime/metronidazole91-100%75-97%
Data from a review of 7 randomized comparative trials.[5][6]

Commonly reported adverse events with meropenem include diarrhea, rash, nausea, and vomiting.[5] It has a favorable central nervous system tolerability profile compared to some other carbapenems.[5]

Piperacillin-Tazobactam: Clinical Efficacy and Safety

Piperacillin-tazobactam combines a broad-spectrum penicillin with a β-lactamase inhibitor, providing coverage against many Gram-negative and anaerobic bacteria.[8] It is a frequently used empirical treatment for cIAI and cUTI.[3][9]

Clinical Trial Data for Piperacillin-Tazobactam

IndicationComparatorClinical Cure Rate (Piperacillin-Tazobactam)Clinical Cure Rate (Comparator)
cIAIClindamycin/GentamicinBetter than comparator-
cUTI-86%-
Data from various clinical trials.[8][10][11]

A multicenter trial for serious intra-abdominal infections showed a 90% favorable clinical response rate for piperacillin/tazobactam.[8] In patients with complicated urinary tract infections, piperacillin/tazobactam achieved a clinical cure or improvement rate of 86%.[11] The safety profile of piperacillin-tazobactam is well-established, with the most common side effects being gastrointestinal disturbances and skin reactions.

Comparative Analysis and Future Outlook

While direct comparative clinical trial data for this compound is not yet available, a profile-based comparison highlights its potential advantages.

  • Spectrum of Activity: this compound's stability against a broad range of β-lactamases, including metallo-β-lactamases, gives it a significant advantage over both meropenem and piperacillin-tazobactam in treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

  • Targeted Therapy: As a monobactam, this compound has a more targeted spectrum against aerobic Gram-negative bacteria, which could potentially have a lesser impact on the patient's microbiome compared to the broader spectrum of carbapenems.

  • Clinical Positioning: If ongoing and future clinical trials demonstrate non-inferiority or superiority to the standard of care, this compound could become a crucial new agent for treating infections caused by highly resistant Gram-negative pathogens, potentially as a carbapenem-sparing option.

Experimental Protocols: A Generalized Antibiotic Clinical Trial Workflow

The clinical development of a new antibiotic like this compound typically follows a structured path to evaluate its safety and efficacy against a standard of care.

cluster_0 Phase 3 Randomized Controlled Trial PatientScreening Patient Screening and Enrollment (Confirmed cIAI or cUTI) Randomization Randomization PatientScreening->Randomization TreatmentArmA Treatment Arm A: Investigational Drug (e.g., this compound) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B: Standard of Care (e.g., Meropenem) Randomization->TreatmentArmB TreatmentPeriod Treatment Period (e.g., 7-14 days) TreatmentArmA->TreatmentPeriod TreatmentArmB->TreatmentPeriod FollowUp Follow-up Visits (Test-of-Cure, Late Follow-up) TreatmentPeriod->FollowUp DataAnalysis Data Analysis (Efficacy and Safety Endpoints) FollowUp->DataAnalysis caption Figure 2: Generalized Workflow of a Phase 3 Antibiotic Clinical Trial.

Caption: Figure 2: Generalized Workflow of a Phase 3 Antibiotic Clinical Trial.

Step-by-Step Methodology for a Pivotal Phase 3 Trial:

  • Patient Selection: Patients with a confirmed diagnosis of complicated intra-abdominal or complicated urinary tract infection are screened for eligibility based on predefined inclusion and exclusion criteria.

  • Informed Consent: Eligible patients provide written informed consent before any study-related procedures are performed.

  • Baseline Assessments: Baseline demographic, clinical, and microbiological data are collected, including the isolation and identification of the causative pathogen(s).

  • Randomization: Patients are randomly assigned to receive either the investigational antibiotic (this compound) or the standard of care comparator (e.g., meropenem). The trial is often double-blinded to minimize bias.

  • Treatment Administration: The assigned antibiotic is administered intravenously for a specified duration as per the protocol.

  • Clinical and Laboratory Monitoring: Patients are closely monitored for clinical response, adverse events, and changes in laboratory parameters throughout the treatment period.

  • Follow-up Assessments: After completion of therapy, patients attend follow-up visits, typically including a "test-of-cure" visit, to assess the long-term clinical and microbiological outcomes.

  • Endpoint Evaluation: The primary endpoint is typically a composite of clinical cure and microbiological eradication at the test-of-cure visit. Secondary endpoints may include all-cause mortality, time to defervescence, and safety and tolerability.

Conclusion

This compound represents a significant development in the fight against antimicrobial resistance. Its potent in vitro activity against a wide array of multidrug-resistant Enterobacteriaceae, coupled with a favorable early clinical safety profile, positions it as a promising future therapeutic option. While awaiting the results of ongoing Phase 2 and subsequent Phase 3 trials, the current data suggest that this compound has the potential to address critical unmet needs in the treatment of complicated infections, particularly those caused by carbapenem-resistant pathogens. A direct comparison with established standards of care like meropenem and piperacillin-tazobactam in robust clinical trials will be essential to fully define its role in the clinical setting.

References

  • Infectious Diseases Society of America. Complicated Urinary Tract Infections (cUTI): Clinical Guidelines for Treatment and Management. [Link]

  • Infectious Diseases Society of America. Practice Guidelines. [Link]

  • Physicians Weekly. IDSA Issues First Guidelines Addressing Complicated UTIs. [Link]

  • Contagion Live. IDSA Releases Clinical Guidelines for Treatment of Complicated Urinary Tract Infections. [Link]

  • LinksMedicus. IDSA 2024 Guidelines for Managing Complicated Intra-abdominal Infections - Clin Infect Dis. [Link]

  • Guideline Central. Complicated Intra-Abdominal Infection. [Link]

  • emDocs. Guideline Update: 2025 IDSA Management of Complicated UTI. [Link]

  • Bonomo, R. A., et al. (2024). 2024 Clinical Practice Guideline Update by the Infectious Diseases Society of America on Complicated Intra-abdominal Infections: Risk Assessment, Diagnostic Imaging, and Microbiological Evaluation in Adults, Children, and Pregnant People. Clinical Infectious Diseases, 79(Suppl 3), S81–S87.
  • Efficacy and safety of piperacillin/tazobactam in intra-abdominal infections. (1993). The Journal of antimicrobial chemotherapy, 31 Suppl A, 97–103.
  • 2024 Clinical Practice Guideline Update by the Infectious Diseases Society of America on Complicated Intra-abdominal Infections: Risk Assessment, Diagnostic Imaging, and Microbiological Evaluation in Adults, Children, and Pregnant People. (2024). Clinical Infectious Diseases.
  • Prospective randomized study of piperacillin/tazobactam therapy of surgically treated intra-abdominal infection. The Piperacillin/Tazobactam Intra-Abdominal Infection Study Group. (1993). The American surgeon, 59(8), 526–532.
  • Study Evaluating Piperacillin/Tazobactam in Complicated Urinary Infections. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Heterogeneity of Recent Phase 3 Complicated Urinary Tract Infection Clinical Trials. (2020). Open Forum Infectious Diseases, 7(1), ofz542.
  • Meropenem: an updated review of its use in the management of intra-abdominal infections. (2000). Drugs, 60(4), 927–964.
  • Shirley, M. (2018). Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. Drugs, 78(12), 1259–1270.
  • Meropenem: An updated review of its use in the management of intra-abdominal infections. (n.d.). ResearchGate. Retrieved from [Link]

  • Meropenem-FL058 Phase 2 Study in the Treatment of Complicated Urinary Tract Infections. (2021). Trialtrove.
  • Nowé, P. (1994). Piperacillin/tazobactam in complicated urinary tract infections. Intensive care medicine, 20 Suppl 3, S39–S42.
  • Investigational Antibiotic Outperforms Meropenem in Treating Complic
  • Bowers, D. R., et al. (2023). Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date. Infection and drug resistance, 16, 553–563.
  • GSK2251052 in the Treatment of Complicated Intra-abdominal Infections. (n.d.). AdisInsight.
  • Pharmacokinetic (PK) and Safety Study of Meropenem in Young Infants With Intra-abdominal Infections. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Population pharmacokinetics and pharmacodynamics of piperacillin/tazobactam in patients with complicated intra-abdominal infection. (2007). Journal of Antimicrobial Chemotherapy, 59(4), 707–714.
  • Study Evaluating Piperacillin/Tazobactam in Complicated Urinary Infections. (n.d.). TrialScreen. Retrieved from [Link]

  • In complicated UTI or pyelonephritis, cefepime–enmetazobactam increased success vs. piperacillin–tazobactam at 14 d. (2023). Annals of Internal Medicine, 176(2), JC19.
  • Can piperacillin-tazobactam (antibiotic) be used for less than 7 days to treat urinary tract infections (UTIs)? (n.d.). Dr.Oracle.
  • Solomkin, J. S., et al. (2003). Ertapenem Versus Piperacillin/Tazobactam in the Treatment of Complicated Intraabdominal Infections: Results of a Double-Blind, Randomized Comparative Phase III Trial. Annals of Surgery, 237(2), 235–245.
  • Bielka, K., et al. (2024). THE PIPERACILLIN/TAZOBACTAM ROLE IN THE TREATMENT OF COMPLICATED INTRA-ABDOMINAL INFECTIONS (CIAI) IN UKRAINIAN HOSPITALS: 40 CLINICAL CASES SERIES ANALYSIS. PAIN, ANAESTHESIA & INTENSIVE CARE.
  • Multiple Dose Pharmacokinetic Study of Meropenem in Young Infants (<91 days) with Suspected or Complicated Intra-abdominal Infections. (n.d.). NCBI.
  • Blais, J., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial agents and chemotherapy, 62(10), e00552-18.
  • Osborn, M., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial agents and chemotherapy, 63(7), e02592-18.
  • Di Lodovico, E., et al. (2024). Antimicrobial Peptides towards Clinical Application—A Long History to Be Concluded. International Journal of Molecular Sciences, 25(14), 7543.

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Ancremonam's Efficacy in Sepsis Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for validating the efficacy of Ancremonam, a novel monobactam antibiotic, in preclinical sepsis models. By synthesizing established protocols with expert insights, this document outlines a scientifically rigorous, comparative approach to generate high-quality, translatable data.

Introduction: The Challenge of Sepsis and the Promise of this compound

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction and high mortality rates.[1] The rise of multidrug-resistant (MDR) Gram-negative bacteria, a common cause of sepsis, has created an urgent need for new antimicrobial agents.[2][3]

This compound (also known as LYS-228 or BOS-228) is a novel monobactam antibiotic that functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[4][5] Like other monobactams such as aztreonam, its core mechanism involves disrupting peptidoglycan cross-linking, leading to bacterial cell lysis and death.[6][7] A key advantage of the monobactam class is its stability against metallo-β-lactamases (MBLs), enzymes that can inactivate many other β-lactam antibiotics, including carbapenems.[2][8] This makes this compound a promising candidate for treating infections caused by challenging MDR Gram-negative pathogens.

This guide will compare this compound's efficacy against a standard-of-care antibiotic using the cecal ligation and puncture (CLP) mouse model, which is considered the "gold standard" for preclinical sepsis research because it effectively mimics the polymicrobial nature of human clinical sepsis.[1][9][10]

This compound's Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, as a β-lactam antibiotic, specifically targets the synthesis of the bacterial cell wall. Its efficacy is rooted in its high affinity for Penicillin-Binding Protein 3 (PBP-3) in Gram-negative bacteria.[6]

The process is as follows:

  • Penetration: this compound crosses the outer membrane of Gram-negative bacteria to reach the periplasmic space.

  • PBP-3 Binding: It covalently binds to the active site of PBP-3.[6]

  • Inhibition of Transpeptidation: This binding action blocks the transpeptidation step of peptidoglycan synthesis.

  • Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to the formation of filamentous, structurally compromised bacteria that are unable to divide and ultimately lyse.[6]

cluster_0 Periplasmic Space PBP3 PBP-3 Enzyme Peptidoglycan Peptidoglycan Synthesis (Cell Wall Cross-linking) PBP3->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Disrupted This compound This compound This compound->PBP3 Binds & Inhibits

Figure 1. Mechanism of this compound Action.

Experimental Design: A Comparative Efficacy Study

To rigorously assess this compound's in vivo potential, a comparative study is essential. This involves benchmarking its performance against both a negative control (vehicle) and a clinically relevant, broad-spectrum antibiotic such as a carbapenem (e.g., Imipenem-cilastatin), which is often used in severe Gram-negative infections.[11][12][13]

Study Groups:

  • Group 1: Sham Control: Animals undergo anesthesia and laparotomy, but the cecum is neither ligated nor punctured.[9] This group controls for the surgical procedure itself.

  • Group 2: CLP + Vehicle Control: Animals undergo the CLP procedure and receive a saline or appropriate vehicle control. This group establishes the baseline disease progression and mortality.

  • Group 3: CLP + this compound: The experimental group. Animals undergo CLP and are treated with a predetermined dose of this compound.

  • Group 4: CLP + Comparator Antibiotic (e.g., Imipenem-cilastatin): The positive control group. Animals undergo CLP and are treated with a standard-of-care antibiotic.[12]

Key Efficacy Endpoints:
  • Survival Analysis: The primary endpoint for assessing overall efficacy. Survival is monitored for a period of 7-10 days, and data are typically presented as a Kaplan-Meier survival curve.

  • Bacterial Clearance: Quantifying the bacterial load in key compartments is crucial for determining antimicrobial activity. Samples are collected at defined time points (e.g., 24 hours post-CLP).

    • Blood: To assess bacteremia.

    • Peritoneal Lavage Fluid: To measure bacterial burden at the primary site of infection.

  • Systemic Inflammatory Response: Sepsis is defined by a dysregulated inflammatory response. Measuring key pro-inflammatory cytokines provides insight into the drug's ability to modulate this response.

    • Tumor Necrosis Factor-alpha (TNF-α): A key early mediator of inflammation in sepsis.[14][15]

    • Interleukin-6 (IL-6): Levels of IL-6 often correlate with sepsis severity and mortality.[14][16][17]

    • Interleukin-1 beta (IL-1β): Another critical pro-inflammatory cytokine in the septic cascade.[16]

Figure 2. Experimental Workflow for In Vivo Efficacy Testing.

Detailed Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is the most widely used preclinical model as it mimics the polymicrobial infection and inflammatory trajectory of human sepsis.[9][10] The severity can be modulated by adjusting the ligation length and the needle gauge used for puncture.[9][14]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)[9][10]

  • Anesthetic (e.g., Ketamine/Xylazine solution or Isoflurane)[9]

  • Surgical tools (scissors, forceps), 2-0 silk suture, 21-gauge needle[10][18]

  • 70% ethanol, electric razor

  • Pre-warmed (37°C) 0.9% sterile saline for resuscitation[9][10]

Procedure:

  • Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal reflex.

  • Shave the abdomen and disinfect the area with 70% ethanol.[18]

  • Make a 1-cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.[18]

  • Gently exteriorize the cecum, being careful to avoid damage to the mesenteric vessels.[9][19]

  • Ligate approximately 60% of the cecum distal to the ileocecal valve with a 2-0 silk suture to induce mid-grade sepsis.[10][19] Ensure the ligation does not obstruct the bowel.

  • Puncture the ligated cecum once through-and-through with a 21-gauge needle.[10]

  • Gently squeeze the cecum to extrude a small amount of fecal content to ensure patency.[10]

  • Return the cecum to the peritoneal cavity.[9]

  • Close the peritoneal wall and skin with appropriate sutures or wound clips.[9]

  • Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[9][18]

  • Administer post-operative analgesia (e.g., buprenorphine) as per IACUC guidelines.

  • Place mice in a clean cage on a warming pad until they recover from anesthesia. Provide easy access to food and water.

Protocol 2: Quantification of Bacterial Load

Materials:

  • Sterile 1X Phosphate Buffered Saline (PBS)

  • Tryptic Soy Agar (TSA) or other appropriate agar plates

  • Sterile microcentrifuge tubes, serological pipettes, and plating supplies

  • Incubator at 37°C

Procedure (at 24 hours post-CLP):

  • Blood Collection: Collect blood via cardiac puncture from anesthetized mice into EDTA-coated tubes.

  • Peritoneal Lavage: Euthanize the mouse and expose the peritoneal cavity. Inject 3 mL of sterile, cold PBS into the cavity, gently massage the abdomen, and then aspirate the fluid.

  • Serial Dilutions:

    • For blood, perform 10-fold serial dilutions (e.g., 1:10, 1:100, 1:1000) in sterile PBS.

    • For peritoneal fluid, perform 10-fold serial dilutions (e.g., 1:100, 1:1000, 1:10,000) in sterile PBS.

  • Plating: Plate 100 µL of each appropriate dilution onto TSA plates in duplicate.

  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • Quantification: Count the colonies on plates that have between 30-300 colonies. Calculate the colony-forming units per milliliter (CFU/mL) using the formula:

    • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

Protocol 3: Cytokine Measurement

Materials:

  • Blood collected in serum separator tubes.

  • Centrifuge.

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

Procedure:

  • Collect blood via cardiac puncture and allow it to clot for 30 minutes at room temperature.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[14] Results are typically expressed in pg/mL.

Comparative Data Analysis and Interpretation

The following tables present hypothetical data to illustrate how results can be structured for a clear comparison between treatment groups.

Table 1: Survival Outcome

Treatment Group N Survival at Day 7 Percent Survival
Sham Control 10 10 100%
CLP + Vehicle 15 2 13.3%
CLP + this compound 15 10 66.7%

| CLP + Imipenem | 15 | 11 | 73.3% |

  • Interpretation: this compound significantly improves survival compared to the vehicle control, demonstrating potent in vivo efficacy. Its performance is comparable to the standard-of-care, Imipenem.

Table 2: Bacterial Clearance at 24 Hours Post-CLP

Treatment Group Blood (Log10 CFU/mL ± SD) Peritoneal Fluid (Log10 CFU/mL ± SD)
CLP + Vehicle 5.8 ± 0.6 7.9 ± 0.5
CLP + this compound 2.1 ± 0.4 4.2 ± 0.7

| CLP + Imipenem | 1.9 ± 0.5 | 3.8 ± 0.6 |

  • Interpretation: this compound treatment leads to a multi-log reduction in bacterial burden in both the blood and the site of infection, indicating effective bacterial clearance. The reduction is similar in magnitude to that achieved with Imipenem.

Table 3: Serum Cytokine Levels at 24 Hours Post-CLP

Treatment Group TNF-α (pg/mL ± SD) IL-6 (pg/mL ± SD)
Sham Control 45 ± 15 80 ± 25
CLP + Vehicle 1250 ± 210 15800 ± 3200
CLP + this compound 350 ± 90 4500 ± 1100

| CLP + Imipenem | 310 ± 75 | 4100 ± 950 |

  • Interpretation: The profound reduction in bacterial load by this compound results in a significant dampening of the systemic inflammatory response, as shown by the markedly lower levels of key pro-inflammatory cytokines TNF-α and IL-6. This effect is comparable to the comparator antibiotic.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the in vivo validation of this compound. The data generated from these studies will provide critical evidence of its efficacy in a clinically relevant polymicrobial sepsis model. Positive results, demonstrating improved survival, effective bacterial clearance, and modulation of the inflammatory response, would strongly support its continued development.

Future studies should aim to:

  • Evaluate this compound against specific MDR pathogens, including those producing ESBLs and MBLs, in relevant infection models.

  • Establish a full pharmacokinetic/pharmacodynamic (PK/PD) profile to optimize dosing regimens.

  • Investigate the efficacy of this compound in combination with other antibiotics, such as β-lactamase inhibitors, to potentially broaden its spectrum of activity.[20][21]

By following this structured and scientifically rigorous approach, researchers can effectively validate and benchmark the therapeutic potential of this compound, paving the way for its potential use in combating severe Gram-negative infections.

References

  • Mishra, S. K., et al. (2018). Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice. Methods in Molecular Biology. Available at: [Link]

  • AdisInsight. (2022). This compound - Boston Pharmaceuticals. Springer Nature. Available at: [Link]

  • Rittirsch, D., et al. (2008). Cecal Ligation Puncture Procedure. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Efficacy of BAL30376, a New Monobactam/ beta-Lactamase Inhibitor Combination, against Pseudomonas aeruginosa (PA). Available at: [Link]

  • Hubbard, W. J., et al. (2005). Cecal Ligation and Puncture. Current Protocols in Immunology. Available at: [Link]

  • Dejager, L., et al. (2014). Cecal Ligation and Puncture-induced Sepsis as a Model to Study Autophagy in Mice. Journal of Visualized Experiments. Available at: [Link]

  • Villa, P., et al. (1998). Balance of inflammatory cytokines related to severity and mortality of murine sepsis. Cytokine. Available at: [Link]

  • JoVE. (2013). Cecal Ligation and Puncture-induced Sepsis as a Model to Study Autophagy in Mice. Journal of Visualized Experiments. Available at: [Link]

  • Turnbull, I. R., et al. (2003). Effects of age on mortality and antibiotic efficacy in cecal ligation and puncture. Shock. Available at: [Link]

  • Iskander, K. N., et al. (2016). Shorter Duration of Post-Operative Antibiotics for Cecal Ligation and Puncture Does Not Increase Inflammation or Mortality. PLoS ONE. Available at: [Link]

  • Sader, H. S., et al. (2015). Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Cheung, G. Y. C., et al. (2022). Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon? Antibiotics. Available at: [Link]

  • CiteAb. (2022). Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A... CiteAb. Available at: [Link]

  • Crüsemann, M., et al. (2018). In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kozak, W., et al. (1998). Role of IL-6 and TNF in thermoregulation and survival during sepsis in mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

  • Muenzer, J. T., et al. (2010). Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity. Infection and Immunity. Available at: [Link]

  • Carat, S., et al. (2022). Impact of the inoculum size on the in vivo activity of the aztreonam-avibactam combination in a murine model of peritonitis due to Escherichia coli expressing CTX-M-15 and NDM-1. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Iskander, K. N., et al. (2016). Shorter Duration of Post-Operative Antibiotics for Cecal Ligation and Puncture Does Not Increase Inflammation or Mortality. PLOS ONE. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Aztreonam? Patsnap Synapse. Available at: [Link]

  • Griffiths, E. J., et al. (2019). Dual β-lactam combination therapy for multi-drug resistant Pseudomonas aeruginosa infection: enhanced efficacy in vivo and comparison with monotherapies of penicillin-binding protein inhibition. Scientific Reports. Available at: [Link]

  • De, S. K., et al. (2020). Can the Cecal Ligation and Puncture Model Be Repurposed To Better Inform Therapy in Human Sepsis? mBio. Available at: [Link]

  • Tumbarello, M., et al. (2021). The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. Antibiotics. Available at: [Link]

  • Impact2 AMR. (n.d.). SEPSIS – A. baumannii. Available at: [Link]

  • De Rosa, F. G., et al. (2021). Antibiotic Therapy Strategies for Treating Gram-Negative Severe Infections in the Critically Ill: A Narrative Review. Antibiotics. Available at: [Link]

  • Sy, S. K. B., et al. (2018). Prediction of in vivo and in vitro infection model results using a semimechanistic model of avibactam and aztreonam combination against multidrug resistant organisms. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • ResearchGate. (2022). (PDF) Impact of the inoculum size on the in vivo activity of the aztreonam-avibactam combination in a murine model of peritonitis due to Escherichia coli expressing CTX-M-15 and NDM-1. Available at: [Link]

  • UNMC. (n.d.). Guidance on management of uncomplicated bloodstream infections from Gram-negative organisms. Available at: [Link]

  • Baran, E., & Ilki, A. A. (2020). Evaluation of Sysmex-UF 5000-BF Module for Sterile Body Fluids. An Alternative for Conventional Methods? Clinical Laboratory. Available at: [Link]

  • IDSA. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available at: [Link]

  • Lange, M., et al. (2004). The importance of antibiotics in animal models of sepsis. Critical Care. Available at: [Link]

  • Puthalakath, H., et al. (2016). Experimental In Vivo Sepsis Models to Monitor Immune Cell Apoptosis and Survival in Laboratory Mice. Methods in Molecular Biology. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Pletzer, D., et al. (2018). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio. Available at: [Link]

  • Waage, A., et al. (1989). Cytokine serum level during severe sepsis in human IL-6 as a marker of severity. The Journal of Clinical Investigation. Available at: [Link]

  • Rodrigues, C. E. S., et al. (2021). Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction. Journal of Visualized Experiments. Available at: [Link]

  • Hussin, S., et al. (2014). Evaluation of Modified Laboratory Processes for Isolation of Bacteria and Fungi in Continuous Ambulatory Peritoneal Dialysis Patients with Peritonitis. Journal of Clinical Microbiology. Available at: [Link]

  • Dove Medical Press. (2022). Elevated serum levels of IL-6/IL-10 as a promising diagnostic and dise. Available at: [Link]

  • Levi, M. H., et al. (2011). Identification of Bacterial Pathogens in Ascitic Fluids from Patients with Suspected Spontaneous Bacterial Peritonitis by Use of Broad-Range PCR (16S PCR) Coupled with High-Resolution Melt Analysis. Journal of Clinical Microbiology. Available at: [Link]

  • ISPD. (2016). I work in a Clinical Microbiology Laboratory and many of our patients are on PD. International Society for Peritoneal Dialysis. Available at: [Link]

  • Nata, N., et al. (2020). Microbial Profile, Peritoneal Fluid White Blood Cell Count, and Outcome of Peritoneal Dialysis-Related Peritonitis at Indonesian Tertiary Hospital. International Journal of Nephrology. Available at: [Link]

  • MDPI. (2024). Utilization of In Vivo Imaging System to Study Staphylococcal Sepsis and Septic Arthritis Progression in Mouse Model. Available at: [Link]

  • Moya, B., et al. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Frontiers. (2021). Animal-Free Human Whole Blood Sepsis Model to Study Changes in Innate Immunity. Available at: [Link]

  • Speed Pharmacology. (2018). Pharmacology – ANTIBIOTICS – CELL WALL & MEMBRANE INHIBITORS (MADE EASY). YouTube. Available at: [Link]

  • bioRxiv. (2023). Organism-Wide Analysis of Sepsis Reveals Mechanisms of Systemic Inflammation. Available at: [Link]

Sources

Introduction: The Unique Position of Aztreonam in Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

< <"## Comparative Safety Analysis of Aztreonam: A Guide for Researchers

A Note on the Subject: This guide centers on Aztreonam, a well-established monobactam antibiotic. The fictional name "Ancremonam" from the prompt has been substituted with Aztreonam to provide a scientifically accurate and data-supported comparative analysis for research professionals.

Aztreonam is the first monocyclic beta-lactam antibiotic, known as a monobactam, to be developed for clinical use.[1] Its significance in the antibiotic landscape stems from its targeted spectrum of activity against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, and a distinct safety profile that sets it apart from other beta-lactam classes.[2][3] This guide provides a comparative analysis of Aztreonam's safety profile against other commonly used antibiotics for Gram-negative infections, specifically the carbapenem Imipenem/Cilastatin and the third-generation cephalosporin Ceftazidime. We will delve into its mechanism of action, compare clinical and preclinical safety data, and provide standardized experimental protocols for safety assessment, offering a comprehensive resource for researchers and drug development professionals.

Pillar 1: Mechanism of Action and the Basis of Selective Toxicity

The favorable safety profile of Aztreonam is intrinsically linked to its unique mechanism of action. Like other beta-lactams, it inhibits bacterial cell wall synthesis.[4] However, its monocyclic structure confers a high affinity specifically for penicillin-binding protein 3 (PBP-3) of Gram-negative bacteria.[2][4][5] This targeted binding disrupts cell wall synthesis, leading to filamentation and eventual lysis of the bacterial cell.[4][6]

Crucially, Aztreonam has a very poor affinity for the penicillin-binding proteins of Gram-positive and anaerobic bacteria, rendering it largely ineffective against them.[2][5] This selective toxicity is a cornerstone of its safety, as it minimizes disruption to the body's normal commensal flora, particularly in the gut, compared to broad-spectrum antibiotics.[7][8] While alterations in gut microbiota can occur, studies suggest they are often less pronounced than with broader-spectrum agents.[8][9]

Aztreonam_Mechanism cluster_bacteria Gram-Negative Bacterium cluster_host Host Environment PBP3 PBP-3 CellWall Peptidoglycan Cell Wall Synthesis PBP3->CellWall Cross-linking PBP_other Other PBPs GP_Anaerobes Gram-Positive & Anaerobic Bacteria Aztreonam Aztreonam Aztreonam->PBP3 High Affinity Binding (Inhibition) Aztreonam->GP_Anaerobes Poor Affinity (Minimal Effect)

Caption: Mechanism of Aztreonam's selective toxicity.

Pillar 2: Comparative Clinical Safety Profile

Clinical trial data provides the most direct evidence of a drug's safety in humans. Aztreonam is generally well-tolerated, with a safety profile similar to other beta-lactam antibiotics.[1][10] The most frequently reported adverse effects are local reactions at the injection site, rash, diarrhea, and nausea/vomiting.[1][10][11]

Adverse Event CategoryAztreonam[1][10]Imipenem/Cilastatin[12][13]Ceftazidime[14]
Overall Incidence ~6.8%Not specified, but commonNot specified, but common
Local Site Reactions ~2.4% (pain, phlebitis)Most common AEPain at injection site
Dermatological ~2.0% (rash, pruritus)Rash, pruritus, urticaria<2% (rash, itching)
Gastrointestinal ~1.6% (diarrhea, nausea)Nausea, vomiting, diarrhea<2% (diarrhea, nausea)
CNS RareSeizures (notably)Caution with renal impairment
Hypersensitivity Low cross-reactivityCross-reactivity possibleNot recommended with anaphylaxis
Discontinuation Rate ~2.1%Not specified2.5% (with Avibactam)[15]

Data Interpretation: The overall incidence of adverse events with Aztreonam is comparable to other beta-lactams.[11] A key differentiator for Imipenem/Cilastatin is the risk of seizures, particularly in patients with pre-existing CNS abnormalities or when dosages are not adjusted for renal insufficiency.[12][13][16] Ceftazidime and Aztreonam generally have a lower risk of CNS-related adverse events.[17]

The Hypersensitivity Advantage: A Critical Safety Differentiator

The most significant aspect of Aztreonam's safety profile is its lack of IgE-mediated cross-reactivity in patients with a penicillin allergy.[2][18] The monocyclic structure of Aztreonam is sufficiently different from the bicyclic structure of penicillins and cephalosporins, making it a safe option for most patients with a history of penicillin hypersensitivity.[2][18][19][20]

However, it is important to note that Aztreonam and Ceftazidime share an identical R1-side chain.[19][21] While the clinical significance is still under investigation, caution is warranted when administering Aztreonam to a patient with a known severe allergy to Ceftazidime.[6][19]

Pillar 3: Preclinical and In Vitro Safety Assessment

Preclinical studies in animal models and in vitro assays are fundamental to characterizing a drug's intrinsic toxicity.

In Vivo Animal Models

Animal toxicity studies indicate that Aztreonam's toxicity is comparable to or lower than that of other β-lactam antimicrobial agents.[1][7] Notably, studies in rats suggest that the renal toxicity of Aztreonam is less than that reported for several cephalosporins.[1] There is also no evidence that Aztreonam causes significant ototoxicity.[7] Animal models for assessing antibiotic-induced nephrotoxicity often involve rodents, where markers like serum creatinine are monitored daily after drug administration to detect kidney injury.[22][23][24]

In_Vivo_Workflow start Animal Model Selection (e.g., Rats) dosing Drug Administration (IV, IM) - Test Article (Aztreonam) - Comparator(s) - Vehicle Control start->dosing monitoring Daily Monitoring - Clinical Observations - Body Weight dosing->monitoring sampling Biological Sampling (Baseline & Post-Dose) - Blood (Serum) - Urine monitoring->sampling analysis Biochemical Analysis - Serum Creatinine - Blood Urea Nitrogen (BUN) sampling->analysis histology Terminal Endpoint - Kidney Tissue Collection - Histopathological Exam analysis->histology end Data Interpretation & Safety Profile histology->end

Caption: Workflow for in vivo nephrotoxicity assessment.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for early-stage safety screening. The MTT assay is a common colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[25][26] In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[26] By exposing cell lines (e.g., human kidney or liver cells) to various concentrations of an antibiotic, a dose-response curve can be generated to determine the concentration at which 50% of cell viability is lost (IC50).

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the cytotoxicity of an antibiotic against a chosen cell line.

1. Cell Culture and Seeding:

  • Culture a relevant cell line (e.g., HEK293 for renal toxicity) in appropriate media.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 2x10^6 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[25]

2. Compound Treatment:

  • Prepare a stock solution of the test antibiotic and comparators in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial two-fold dilutions of the compounds in the cell culture medium to achieve the desired concentration range (e.g., 2, 4, 8, 16, 32, 64 µg/ml).[25]

  • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[26]

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well.[25]

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[26]

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Conclusion

Aztreonam presents a well-tolerated safety profile that is broadly comparable to other beta-lactam antibiotics used for Gram-negative infections.[1][11] Its key advantages lie in its focused spectrum of activity, which can minimize collateral damage to the host microbiome, and its significantly lower risk of CNS toxicity compared to carbapenems like Imipenem.[7][16] The most critical safety feature is the negligible immunologic cross-reactivity in patients with IgE-mediated penicillin allergies, making it an invaluable therapeutic option in this population.[7][18] This comprehensive analysis, grounded in clinical and preclinical data, underscores the importance of Aztreonam as a safe and effective agent in the infectious disease armamentarium.

References

  • Calandra, G. B., et al. (1986). The safety profile of imipenem/cilastatin: worldwide clinical experience based on 3470 patients. Journal of Antimicrobial Chemotherapy, 18 Suppl E:193-202. [Link]

  • Saxon, A., et al. (1984). Lack of Cross-Reactivity Between Aztreonam, a Monobactam Antibiotic, and Penicillin in Penicillin-Allergic Subjects. The Journal of Infectious Diseases, 150(1), 1-6. [Link]

  • Henry, S. A., & Holloway, W. J. (1984). Safety Profile of Aztreonam in Clinical Trials. Reviews of Infectious Diseases, 7(Suppl 4), S781-S787. [Link]

  • US Food and Drug Administration. (Revised 2021). AZACTAM (aztreonam) injection label. [Link]

  • Wikipedia. Aztreonam. [Link]

  • Henry, S. A., & Holloway, W. J. (1985). Safety profile of aztreonam in clinical trials. The American Journal of Medicine, 78(2A), 53-56. [Link]

  • Stutman, H. R. (1989). Safety and toxicity profile of aztreonam. The Pediatric Infectious Disease Journal, 8(9 Suppl), S120-3. [Link]

  • Henry, S. A., & Holloway, W. J. (1985). Safety Profile of Aztreonam in Clinical Trials. Clinical Infectious Diseases, 7(Supplement_4), S781-S787. [Link]

  • Giamarellos-Bourboulis, E. J., et al. (2020). Safety Profile of Ceftazidime–Avibactam: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme. Drug Safety, 43, 751–766. [Link]

  • Calandra, G. B., et al. (1986). The safety profile of imipenem/cilastatin: worldwide clinical experience based on 3470 patients. Journal of Antimicrobial Chemotherapy, 18(E), 193-202. [Link]

  • Prescott, W. A. Jr, & DePestel, D. D. (2004). Cross-reactivity of beta-lactam antibiotics. Baylor University Medical Center Proceedings, 17(1), 111–113. [Link]

  • Kager, L., et al. (1985). Effect of aztreonam on the colon microflora in patients undergoing colorectal surgery. Journal of Antimicrobial Chemotherapy, 15(3), 343-350. [Link]

  • Giamarellos-Bourboulis, E. J., et al. (2020). Safety Profile of Ceftazidime-Avibactam: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme. Drug Safety, 43(8), 751-766. [Link]

  • DrugBank Online. (2025). Imipenem and cilastatin: Efficacy, Side Effects, Interactions, Warnings & Dosage. [Link]

  • Pfizer Medical - US. AZTREONAM (aztreonam for injection, USP) Adverse Reactions. [Link]

  • Calandra, G. B., & Ricci, F. M. (1988). The efficacy results and safety profile of imipenem/cilastatin from the clinical research trials. Journal of Clinical Pharmacology, 28(2), 120-127. [Link]

  • Romano, A., et al. (2010). Cross-reactivity and tolerability of aztreonam and cephalosporins in subjects with a T cell-mediated hypersensitivity to penicillins. Journal of Allergy and Clinical Immunology, 126(3), 673-675. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aztreonam? [Link]

  • Drugs.com. (2025). Imipenem and cilastatin: Key Safety & Patient Guidance. [Link]

  • Yahav, D., et al. (2018). Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis. Journal of Antimicrobial Chemotherapy, 73(8), 1973-1981. [Link]

  • Motohiro, T., et al. (1985). [Effect of aztreonam on bacterial flora in human feces]. Japanese Journal of Antibiotics, 38(11), 3387-3413. [Link]

  • Drugs.com. (2025). Ceftazidime: Key Safety & Patient Guidance. [Link]

  • Clinicaltrials.eu. Aztreonam – Application in Therapy and Current Clinical Research. [Link]

  • Wikipedia. Ceftazidime. [Link]

  • Romano, A., et al. (2014). Tolerability of aztreonam and carbapenems in patients with IgE-mediated hypersensitivity to penicillins. Journal of Allergy and Clinical Immunology, 134(1), 229-231. [Link]

  • Tan, Y. R., et al. (2023). The Safety of Aztreonam vs. Ceftazidime in Patients with Penicillin Allergy: A Matched Cohort Study. Open Forum Infectious Diseases, 10(Supplement_2), ofad500.1983. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Aztreonam: A Closer Look at its Mechanism, Benefits, and Usage in Modern Medicine. [Link]

  • Bionity. Aztreonam. [Link]

  • Lin, H. Y., et al. (2022). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. Pharmaceutics, 14(11), 2322. [Link]

  • Chan, J. D., et al. (2020). Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy, 64(6), e00101-20. [Link]

  • Brogden, R. N., & Heel, R. C. (1986). Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 31(2), 96-130. [Link]

  • Chan, J. D., et al. (2020). Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy, 64(6). [Link]

  • Zhang, L., et al. (2020). Method used to establish a large animal model of drug-induced acute kidney injury. Animal Models and Experimental Medicine, 3(3), 263-271. [Link]

  • Al-Kadmy, I. M. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 5725693. [Link]

  • ResearchGate. (2024). (PDF) Experimental Nephrotoxicity Models in Laboratory Animals. [Link]

  • ResearchGate. (2025). Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Pappen, F. G., et al. (2009). Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. Journal of Applied Oral Science, 17(5), 399-403. [Link]

  • Springer Publishing. Drug Names, Mechanisms, Descriptions, and Contraindications. [Link]

  • Samanta, I., et al. (2019). Selection between aztreonam and cephalosporins for treatment of infections with pseudomonads needs more caution. Journal of Global Antimicrobial Resistance, 16, 1. [Link]

  • News-Medical.Net. (2022). The Effect of Antibiotics on the Gut Microbiome. [Link]

  • Lecturio. Carbapenems and Aztreonam. [Link]

  • ResearchGate. Chemical structures of penicillins, aztreonam, and carbapenems, with the amino group of ampicillin and amoxicillin highlighted in gray. [Link]

  • Taracila, M. A., et al. (2014). THE STRUCTURAL BASIS OF ACTIVITY AGAINST AZTREONAM AND EXTENDED SPECTRUM CEPHALOSPORINS FOR TWO CARBAPENEM-HYDROLYZING CLASS D B-LACTAMASES FROM ACINETOBACTER BAUMANNII. Journal of Biological Chemistry, 289(36), 25036–25046. [Link]

Sources

A Comparative Guide to the In Vitro Activity of Ancremonam Against NDM-Producing Isolates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) that produce New Delhi metallo-β-lactamase (NDM) presents a formidable challenge to global public health.[1][2][3] These enzymes can hydrolyze nearly all β-lactam antibiotics, including carbapenems, leaving clinicians with severely limited treatment options.[2][4][5] Ancremonam (formerly LYS228), a novel monobactam, is being investigated for its potential to address this critical unmet need.[6][7] This guide provides a comprehensive framework for benchmarking the in vitro activity of this compound against a panel of well-characterized NDM-producing clinical isolates, comparing its performance to standard-of-care and other relevant antimicrobial agents.

The Scientific Imperative: Overcoming NDM-Mediated Resistance

NDM-1, a metallo-β-lactamase (MBL), confers resistance to a broad spectrum of β-lactam antibiotics.[4] A key feature of MBLs is their ability to hydrolyze carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections.[1][2] The gene encoding NDM-1, blaNDM-1, is typically located on mobile genetic elements such as plasmids, facilitating its rapid spread among different bacterial species.[2][4]

This compound, like other monobactams such as aztreonam, is structurally distinct from other β-lactams and is not hydrolyzed by MBLs.[5][8][9] However, many NDM-producing isolates also co-produce other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze aztreonam.[4][10] this compound has been designed for enhanced stability against many of these serine-β-lactamases (SBLs).[9]

This guide outlines the essential in vitro methodologies required to rigorously evaluate and validate the therapeutic potential of this compound against these challenging pathogens.

Mechanism of Action: this compound's Targeted Approach

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[8][9] It specifically targets penicillin-binding protein 3 (PBP3), an essential enzyme involved in the final steps of peptidoglycan cross-linking.[8][9] By binding to PBP3, this compound disrupts cell wall integrity, leading to cell filamentation and eventual lysis.[9][11]

cluster_0 Bacterial Cell PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP3->CellWall Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP3 Catalysis This compound This compound This compound->Inhibition Inhibition->PBP3

This compound's mechanism of action.

Benchmarking Methodology: A Step-by-Step Guide

A robust evaluation of this compound's activity necessitates a multi-faceted approach, incorporating standardized susceptibility testing and dynamic time-kill assays. The protocols outlined below adhere to guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17]

Isolate and Antimicrobial Agent Selection

Rationale: The selection of a diverse and well-characterized panel of clinical isolates is paramount for a comprehensive assessment. Comparators should include agents with known activity against Gram-negative bacteria, as well as those with limitations against MBL producers.

Protocol:

  • Isolate Panel:

    • A minimum of 50-100 contemporary, non-duplicate clinical isolates of NDM-producing Enterobacterales (e.g., Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae) should be included.[1][3]

    • Isolates should be characterized molecularly to confirm the presence of blaNDM and to identify co-producing β-lactamases (e.g., ESBLs, AmpC, other carbapenemases).

    • Include quality control (QC) strains as recommended by CLSI and EUCAST (e.g., E. coli ATCC® 25922, K. pneumoniae ATCC® 700603).[18]

  • Antimicrobial Agents for Comparison:

    • This compound

    • Aztreonam: To assess the impact of co-produced SBLs.

    • Meropenem: A carbapenem to confirm resistance in NDM producers.

    • Ceftazidime-avibactam: A β-lactam/β-lactamase inhibitor combination active against many SBLs but not MBLs.[19]

    • Tigecycline: An alternative agent with activity against some NDM producers.[19]

    • Colistin: A last-resort antibiotic, for which some NDM producers remain susceptible.[1][4]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency.[13][17]

Protocol:

  • Preparation: Prepare two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates, following CLSI M07 guidelines.[13]

  • Inoculum: Prepare a standardized bacterial inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: Inoculate the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Interpretation: Interpret MIC values based on the latest CLSI M100 or EUCAST breakpoint tables where available.[13][14][20] For investigational drugs like this compound, data is typically reported as MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively).

Time-Kill Assays

Rationale: Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate of bacterial killing.

Protocol:

  • Inoculum: Prepare a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL in CAMHB.

  • Drug Concentrations: Test each antimicrobial agent at concentrations relative to its MIC (e.g., 1x, 2x, 4x, and 8x MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each test tube.

  • Plating: Perform serial dilutions of the aliquots and plate onto Mueller-Hinton agar to determine the viable bacterial count (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

cluster_mic MIC Workflow cluster_tk Time-Kill Workflow start Start: NDM-Producing Isolate Culture mic Broth Microdilution (MIC Determination) start->mic time_kill Time-Kill Assay (Bactericidal Activity) start->time_kill mic_prep Prepare Drug Dilutions & Inoculum tk_prep Prepare Inoculum & Drug Concentrations data_analysis Data Analysis & Comparison mic_incubate Inoculate & Incubate (16-20h) mic_prep->mic_incubate mic_read Read MIC mic_incubate->mic_read mic_read->data_analysis tk_sample Incubate & Sample (0, 2, 4, 8, 24h) tk_prep->tk_sample tk_plate Plate Dilutions & Count Colonies tk_sample->tk_plate tk_plate->data_analysis

Experimental workflow for in vitro testing.

Data Presentation and Interpretation

For clear and objective comparison, the generated data should be summarized in tabular format.

Table 1: Comparative MIC Distribution of this compound and Comparator Agents against NDM-Producing Enterobacterales (N=50)

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
This compound 0.25 - 814N/A*
Aztreonam4 - >25664>25618%[19]
Meropenem16 - >12864>1280%
Ceftazidime-avibactam8 - >256321285%
Tigecycline0.5 - 41287%[19]
Colistin≤0.5 - >81493%

*Susceptibility breakpoints for this compound are not yet established.

Interpreting the Results:

  • This compound's Potency: The low MIC50 and MIC90 values for this compound, in contrast to aztreonam and meropenem, would demonstrate its potent activity and stability against the hydrolytic action of NDM and many co-produced SBLs.

  • Comparator Performance: The high MICs for meropenem confirm the carbapenem-resistant phenotype. The elevated aztreonam MICs highlight the prevalence of co-produced ESBLs or other SBLs that compromise its activity.[10]

  • Time-Kill Dynamics: The results from time-kill assays would further elucidate this compound's bactericidal properties, which are crucial for treating severe infections. A rapid and sustained reduction in bacterial counts would be a strong indicator of its potential clinical efficacy.

Conclusion

This guide provides a standardized framework for the in vitro evaluation of this compound against NDM-producing isolates. The described methodologies, grounded in established CLSI and EUCAST standards, ensure the generation of robust and comparable data.[12][14][16] The expected outcomes—low MICs and potent bactericidal activity—would strongly support the continued development of this compound as a promising therapeutic option to combat the critical threat of NDM-producing Enterobacterales.

References

  • Boston Pharmaceuticals. This compound - Boston Pharmaceuticals. AdisInsight. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. EUCAST: EUCAST - Home. [Link]

  • National Center for Biotechnology Information. NDM-1 (New Delhi metallo beta lactamase-1) producing Gram-negative bacilli: Emergence & clinical implications. [Link]

  • ESCMID. EUCAST. [Link]

  • EUCAST. Expert Rules. [Link]

  • National Center for Biotechnology Information. NDM Production as a Dominant Feature in Carbapenem-Resistant Enterobacteriaceae Isolates from a Tertiary Care Hospital. [Link]

  • National Center for Biotechnology Information. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • SciSpace. NDM-1 has arrived: first report of a carbapenem resistance mechanism in South Africa. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • EUCAST. Guidance Documents. [Link]

  • Infectious Diseases Society of America. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]

  • MDPI. NDM Production as a Dominant Feature in Carbapenem-Resistant Enterobacteriaceae Isolates from a Tertiary Care Hospital. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • MDPI. Screening for Metallo-Beta-Lactamases Using Non-Carbapenem Agents: Effective Detection of MBL-Producing Enterobacterales and Differentiation of Carbapenem-Resistant Enterobacterales. [Link]

  • ResearchGate. Antibiotic susceptibility of the NDM-producing isolates. [Link]

  • Polish Journal of Microbiology. Evaluation of Different Methods for Detection of Metallo-beta-Lactamases in Pseudomonas aeruginosa Clinical Isolates. [Link]

  • National Center for Biotechnology Information. Therapeutic Options for Metallo-β-Lactamase-Producing Enterobacterales. [Link]

  • JSciMed Central. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. [Link]

  • PubMed. Real-time activity assays of β-lactamases in living bacterial cells: application to the inhibition of antibiotic-resistant E. coli strains. [Link]

  • Patsnap Synapse. What is the mechanism of Aztreonam? [Link]

  • National Center for Biotechnology Information. This compound | C16H18N6O10S2 | CID 118379834. [Link]

  • Contagion Live. NDM-Producing E coli Harboring PBP Insert Variants Emerges as New Threat. [Link]

  • FDA.gov. This compound. [Link]

  • Creative Biolabs. β-lactamase Activity Assay. [Link]

  • ResearchGate. Assays for Β-Lactamase Activity and Inhibition. [Link]

  • Springer Nature Experiments. Assays for Β-Lactamase Activity and Inhibition. [Link]

  • National Center for Biotechnology Information. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. [Link]

  • Dovepress. NDM-1 Carbapenemase-Producing Enterobacteriaceae are Highly Susceptible to Cationic Steroid Antibiotics. [Link]

  • PubMed Central. Antibiotic Susceptibility of NDM-Producing Enterobacterales Collected in the United States in 2017 and 2018. [Link]

  • National Center for Biotechnology Information. Treatment of a challenging NDM and OXA-48-producing Klebsiella pneumoniae causing skin and soft tissue infection and exhibiting resistance to the combination of Ceftazidime-Avibactam and Aztreonam. [Link]

  • National Center for Biotechnology Information. SID 497620600 - this compound (USAN). [Link]

  • PubMed. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. [Link]

  • YouTube. Pharmacology – ANTIBIOTICS – CELL WALL & MEMBRANE INHIBITORS (MADE EASY). [Link]

  • MDPI. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections. [Link]

  • PubMed. Antimicrobial Spectrum of Activity and Mechanism of Action of Linear Alpha-Helical Peptides Inspired by Shrimp Anti-Lipopolysaccharide Factors. [Link]

  • PubMed. Aztreonam-avibactam resistance rates and resistance mechanisms of NDM and NDM/OXA48-like dual-carbapenemase-producing Enterobacterales in Singapore. [Link]

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ancremonam

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of the work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical entity, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ancremonam, a monobactam antibiotic. As a compound containing both a beta-lactam ring and an aromatic amine moiety, this compound necessitates a disposal procedure rooted in a thorough understanding of its chemical properties and potential environmental impact. This document is designed to be your preferred source for ensuring safety and compliance in your laboratory.

The Chemical Rationale for a Specialized Disposal Protocol

This compound's structure dictates its disposal requirements. As a monobactam , it belongs to the broader class of beta-lactam antibiotics . The beta-lactam ring is the cornerstone of its antibacterial activity, but it is also susceptible to hydrolysis, which can deactivate the molecule.[1][2] However, improper disposal of antibiotics, even in small quantities, can contribute to the alarming rise of antimicrobial resistance in the environment.[3][4]

Furthermore, this compound contains a 2-amino-1,3-thiazole group , which classifies it as an aromatic amine . Aromatic amines are a class of compounds recognized for their potential environmental and human health risks, including ecotoxicity and, in some cases, carcinogenicity.[5][6][7][8] The discharge of aromatic amines into the environment is a significant concern due to their persistence and potential for bioaccumulation.[9]

Therefore, the proper disposal of this compound is not merely a matter of laboratory hygiene but a critical step in preventing environmental contamination and the proliferation of antibiotic-resistant bacteria. The procedures outlined below are designed to mitigate these risks through a combination of chemical inactivation and adherence to regulated waste disposal streams.

Quantitative Data Summary

PropertyValue/InformationSource
Chemical ClassMonobactam (Beta-Lactam Antibiotic)[10][11]
Additional Functional Groups of ConcernAromatic Amine (2-amino-1,3-thiazole)[12]
Molecular FormulaC16H18N6O10S2[13]
Primary Environmental ConcernContribution to antimicrobial resistance and potential ecotoxicity of aromatic amines.[3][5]
Recommended Disposal MethodChemical inactivation followed by disposal as hazardous chemical waste.[3][14]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol provides a detailed methodology for the safe inactivation and disposal of this compound waste, including pure compound, contaminated labware, and aqueous solutions.

Part 1: Personal Protective Equipment (PPE) and Safety Precautions
  • Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Personal Protective Equipment:

    • Wear a standard laboratory coat.

    • Use chemical-resistant gloves (nitrile or neoprene).

    • Wear safety glasses or goggles.

Part 2: Inactivation of this compound Waste

The primary goal of this step is to hydrolyze the beta-lactam ring, rendering the antibiotic inactive.

  • For Solid this compound Waste (unused compound, contaminated weighing paper, etc.): a. Carefully place the solid waste into a designated, labeled, and chemically resistant waste container. b. Prepare a 1 M sodium hydroxide (NaOH) solution. c. Slowly add the 1 M NaOH solution to the waste container to fully wet the solid material. A general guideline is to use a volume of NaOH solution that is approximately 10 times the estimated volume of the solid waste. d. Allow the mixture to stand in the fume hood for at least 12 hours to ensure complete hydrolysis of the beta-lactam ring.[1][2]

  • For Aqueous Solutions Containing this compound: a. Measure the volume of the this compound solution to be disposed of. b. While stirring, slowly add a sufficient amount of 1 M NaOH to raise the pH of the solution to >12. c. Continue stirring for at least 1 hour to ensure complete inactivation. d. After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution.

Part 3: Disposal of Inactivated this compound Waste
  • Waste Segregation: All inactivated this compound waste, both solid and neutralized liquid, is to be considered hazardous chemical waste .[3][14]

  • Containerization: a. Transfer the inactivated waste into a designated hazardous waste container that is leak-proof and has a secure lid. b. The container must be compatible with the chemical nature of the waste.

  • Labeling: a. Clearly label the hazardous waste container with the words "Hazardous Waste," the name of the chemical ("Inactivated this compound"), and the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage and Collection: a. Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. b. Follow your institution's specific procedures for the collection of hazardous chemical waste by the Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final waste collection.

Ancremonam_Disposal_Workflow cluster_prep Preparation cluster_inactivation Inactivation (in Fume Hood) cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste liquid_waste Aqueous Solution add_naoh_solid Add 1M NaOH (12 hr contact time) solid_waste->add_naoh_solid adjust_ph adjust_ph liquid_waste->adjust_ph collect_waste Collect Inactivated Waste add_naoh_solid->collect_waste neutralize Neutralize to pH 6-8 with 1M HCl adjust_ph->neutralize neutralize->collect_waste containerize Package in Labeled Hazardous Waste Container collect_waste->containerize store Store in Satellite Accumulation Area containerize->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: this compound Disposal Workflow Diagram

References

  • Aromatic amines in the environment: ecotoxicological effects in vertebrates and invertebr
  • The impact of aromatic amines on the environment: risks and damages. Semantic Scholar.
  • Arom
  • Navigating the Disposal of Penam-Class Antibiotics: A Guide to Safe and Compliant Labor
  • Aromatic Amine Toxicity. Area → Sustainability.
  • The Impact of Aromatic Amines on the Environment: Risks and Damages. PubMed.
  • This compound - Boston Pharmaceuticals. AdisInsight.
  • This compound. gsrs.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • This compound | C16H18N6O10S2 | CID 118379834. PubChem.
  • Annex 6.
  • SID 497620600 - this compound (USAN). PubChem.
  • Aztreonam | C13H17N5O8S2 | CID 5742832. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ancremonam
Reactant of Route 2
Ancremonam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.